(S)-Azepan-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-azepan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428011 | |
| Record name | (S)-Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107885-67-6 | |
| Record name | (S)-Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Azepan-3-amine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Azepan-3-amine, a chiral heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. The document details its chemical structure, stereochemistry, physicochemical properties, and established experimental protocols for its synthesis and resolution. Furthermore, it explores its role as a valuable building block in the creation of novel therapeutic agents.
Chemical Structure and Stereochemistry
This compound belongs to the class of saturated seven-membered heterocyclic compounds known as azepanes. The core structure is an "azepane" ring, which is a hexamethyleneimine. The molecule is substituted with an amine group at the third carbon atom of this ring.
The carbon atom at position 3 is a stereocenter, meaning it is attached to four different substituent groups. This chirality gives rise to two distinct enantiomers: this compound and (R)-Azepan-3-amine. The "(S)" designation in this compound refers to the specific spatial arrangement of the atoms around this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
IUPAC Name: (3S)-azepan-3-amine[1]
-
Chemical Formula: C₆H₁₄N₂[2]
-
Synonyms: (S)-3-Aminohomopiperidine, (3S)-3-Amino-hexahydro-1H-azepine
The azepane ring's flexibility allows it to adopt various conformations, which can be crucial for its interaction with biological targets. The presence of both a primary and a secondary amine provides two sites for potential chemical modification, making it a versatile scaffold in drug design.[3][4]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties for azepan-3-amine. Data for the specific (S)-enantiomer is provided where available; otherwise, data for the racemic mixture or the (R)-enantiomer is included for reference.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 107885-67-6 ((S)-enantiomer) | |
| 124932-43-0 ((R)-enantiomer) | [5][6] | |
| 69154-03-6 (racemic) | [2][7] | |
| Molecular Formula | C₆H₁₄N₂ | [2][5][6] |
| Molecular Weight | 114.19 g/mol | [6][7] |
| InChI (S-enantiomer) | 1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 | |
| InChIKey (S-enantiomer) | WJUBYASTGWKFHK-LURJTMIESA-N | [1] |
| Canonical SMILES (S) | N[C@H]1CCCCNC1 | [1] |
| Physical Properties | ||
| Appearance | Liquid | |
| Colorless to light yellow liquid | [5] | |
| Boiling Point | 181 °C at 760 mmHg | |
| ~180.9 °C at 760 mmHg ((R)-enantiomer) | [5] | |
| Flash Point | 70 °C | |
| ~69.6 °C ((R)-enantiomer) | [5] | |
| Density | ~0.9 g/cm³ ((R)-enantiomer) | [5] |
| Refractive Index | ~1.453 ((R)-enantiomer) | [5] |
| Specifications | ||
| Purity | ≥97% | [2] |
| >98% ((R)-enantiomer) | [5] | |
| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [8] |
Experimental Protocols
The synthesis of the azepane scaffold can be achieved through various routes, often involving ring-expansion or cyclization strategies.[9] A common precursor for 3-substituted azepanes is azepan-3-one. The following is a representative protocol for the synthesis of racemic azepan-3-amine via reductive amination.
Objective: To synthesize racemic azepan-3-amine from azepan-3-one.
Materials:
-
Azepan-3-one hydrochloride
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., H₂ with a catalyst like Raney Nickel)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve azepan-3-one hydrochloride and an excess of ammonium acetate in methanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride portion-wise, ensuring the temperature remains controlled.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add dichloromethane and saturated aqueous NaHCO₃ to the residue. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic azepan-3-amine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by adding HCl in ether, followed by recrystallization.
Obtaining the enantiomerically pure this compound from the racemic mixture is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent.[10]
Objective: To separate this compound from a racemic mixture.
Materials:
-
Racemic azepan-3-amine
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid)
-
Solvent for crystallization (e.g., methanol, ethanol, or a mixture)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve the racemic azepan-3-amine in the chosen solvent. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution. The diastereomeric salt of this compound with L-(+)-tartaric acid may precipitate immediately or upon cooling and standing. The differing solubilities of the two diastereomeric salts ((S)-amine-(L)-acid and (R)-amine-(L)-acid) is the basis for separation.[10]
-
Isolation of Diastereomeric Salt: Collect the crystallized salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities. The mother liquor will be enriched in the other diastereomer.
-
Enantiomeric Purity Check: The enantiomeric excess (ee) of the amine in the crystallized salt can be determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC). Recrystallization may be necessary to improve purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add dichloromethane. Basify the aqueous solution by adding 1 M NaOH until the pH is >10 to deprotonate the amine.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Objective: To confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[11]
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum is expected to show a series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring and the methine proton at C3. The chemical shifts will be influenced by the neighboring nitrogen atoms. The amine protons (NH and NH₂) will appear as broad singlets, the position of which can vary with concentration and solvent.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each of the six unique carbon atoms in the molecule.[11]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the neat liquid or as a thin film.
-
Expect to observe characteristic N-H stretching vibrations for both the primary and secondary amines in the region of 3200-3400 cm⁻¹. C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum using a technique like Electrospray Ionization (ESI).
-
The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound (approx. 115.1).
-
Applications in Drug Discovery
Chiral amines are fundamental building blocks in the pharmaceutical industry, present in over 40% of commercial drugs. The azepane motif itself is found in numerous FDA-approved drugs and biologically active compounds, demonstrating its value as a privileged scaffold.[4]
While specific applications for the (S)-enantiomer are less documented in the provided search results, the importance of its stereoisomer, (R)-Azepan-3-amine, is well-established as a key intermediate in the synthesis of Besifloxacin.[5] Besifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat bacterial conjunctivitis.[5] The incorporation of the (R)-azepan-3-amine side chain is critical to its antibacterial efficacy.[5]
The versatility of the this compound scaffold, with its defined stereochemistry and multiple functionalization points, makes it a highly attractive starting material for the synthesis of new chemical entities. Researchers in drug discovery can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutics targeting a wide range of diseases.[4] Its unique seven-membered ring structure can impart favorable properties such as improved metabolic stability or unique binding interactions compared to more common five- or six-membered rings.[5]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. azepan-3-amine | CymitQuimica [cymitquimica.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S)-Azepan-3-amine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Azepan-3-amine, a chiral cyclic amine, is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, seven-membered azepane core and the stereochemistry of the amine group at the 3-position make it a valuable scaffold for creating potent and selective inhibitors of various enzymes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its application in the context of Checkpoint Kinase 1 (CHK1) inhibition, a critical pathway in the DNA damage response.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
Table 1: Identifiers and General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3S)-azepan-3-amine | [2] |
| CAS Number | 107885-67-6 | [2] |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Canonical SMILES | N[C@H]1CCCCNC1 | [2] |
| InChI Key | WJUBYASTGWKFHK-LURJTMIESA-N | [2] |
Table 2: Experimental and Predicted Physicochemical Data for this compound
| Property | Value | Type | Reference |
| Appearance | Colorless to pale yellow liquid | Experimental | [1] |
| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | Experimental | [1] |
| Flash Point | 69.6 ± 22.0 °C | Experimental | [1] |
| Density | 0.9 ± 0.1 g/cm³ | Experimental | [1] |
| Refractive Index | 1.453 | Experimental | [1] |
| logP | -0.2 | Computed | [3] |
| pKa (most basic) | ~10.5 (Predicted for primary amine) | Predicted | N/A |
| pKa (less basic) | ~9.5 (Predicted for secondary amine) | Predicted | N/A |
| Solubility | Soluble in water and polar organic solvents. | General Property | N/A |
Experimental Protocols
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved from the readily available chiral starting material, L-lysine. The following protocol is a representative multi-step synthesis.
Logical Workflow for the Synthesis of this compound from L-Lysine
References
(S)-Azepan-3-amine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-Azepan-3-amine, a chiral cyclic amine, serves as a critical building block in modern pharmaceutical synthesis. Its structural motif is integral to the development of novel therapeutic agents, most notably as a key intermediate in the production of the fourth-generation fluoroquinolone antibiotic, Besifloxacin. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its primary application in drug development.
Core Data Summary
The fundamental properties of this compound and its enantiomer are summarized below, providing a clear reference for researchers.
| Identifier | This compound | (R)-Azepan-3-amine | Racemic Azepan-3-amine |
| CAS Number | 107885-67-6 | 124932-43-0 | 69154-03-6[1] |
| Molecular Formula | C₆H₁₄N₂[2] | C₆H₁₄N₂[2] | C₆H₁₄N₂[1] |
| Molecular Weight | 114.19 g/mol [2] | 114.19 g/mol [2] | 114.19 g/mol [1] |
| Appearance | Colorless to light yellow liquid | Pale yellow liquid[3] | - |
| Boiling Point | - | 180.9 ± 8.0 °C at 760 mmHg[3] | - |
| Density | - | 0.9 ± 0.1 g/cm³[3] | - |
| Flash Point | - | 69.6 ± 22.0 °C[3] | - |
| Refractive Index | - | 1.453[3] | - |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in chiral drug manufacturing. Several synthetic strategies have been developed, primarily involving either chemical reduction of a chiral lactam or biocatalytic methods.
Chemical Synthesis via Reduction of (R)-3-aminoazepan-2-one
A common and effective method for the preparation of (R)-azepan-3-amine (the enantiomer of the topic, but the principles of synthesis are illustrative and can be adapted for the (S)-enantiomer starting from the corresponding chiral precursor) involves the reduction of the corresponding chiral amino lactam, (3R)-3-aminoazepan-2-one.[4] This method has been optimized for high yield and purity, making it suitable for industrial applications.
Experimental Protocol:
Materials:
-
(3R)-3-aminoazepan-2-one
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with an inert gas (Argon or Nitrogen).
-
Reagent Preparation: Anhydrous THF is added to the flask, followed by the portion-wise addition of sodium borohydride (NaBH₄) under a continuous inert gas flow. The suspension is cooled in an ice bath.
-
Addition of Boron Trifluoride Etherate: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the stirred suspension of NaBH₄ in THF, maintaining the temperature below 10 °C.
-
Addition of Starting Material: A solution of (3R)-3-aminoazepan-2-one in anhydrous THF is added dropwise to the reaction mixture at a rate that maintains the internal temperature below 15 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, the reaction is cooled in an ice bath, and excess reducing agent is cautiously quenched by the slow, dropwise addition of aqueous hydrochloric acid.
-
Work-up: The reaction mixture is basified with a concentrated aqueous solution of sodium hydroxide until a pH greater than 12 is achieved. The aqueous layer is then extracted multiple times with ethyl acetate.
-
Isolation and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure (3R)-azepan-3-amine.
Note: For the synthesis of this compound, the starting material would be (S)-3-aminoazepan-2-one.
Biocatalytic Synthesis
Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of chiral amines. One such approach utilizes a multi-enzyme cascade involving a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane.[5] Another biocatalytic route involves the asymmetric amination of a prochiral ketone using a transaminase.[6]
Experimental Workflow: Enzymatic Synthesis
Caption: Enzymatic cascade for the synthesis of this compound.
Application in Drug Development
The primary and most well-documented application of this compound is as a key chiral intermediate in the synthesis of Besifloxacin hydrochloride.[3] Besifloxacin is a fourth-generation fluoroquinolone antibiotic used for the treatment of bacterial conjunctivitis. The (S)-stereochemistry of the 3-aminoazepane moiety is crucial for the drug's potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[3]
Logical Workflow: Role in Besifloxacin Synthesis
Caption: Integration of this compound into the Besifloxacin scaffold.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activity and signaling pathways directly modulated by this compound as a standalone compound. Its biological significance is primarily understood through its incorporation into the final drug product, Besifloxacin. The mechanism of action of Besifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] The azepane moiety contributes to the overall molecular structure and binding affinity of the drug to its bacterial targets.
Conclusion
This compound is a valuable chiral building block with a critical role in the pharmaceutical industry, particularly in the synthesis of the antibiotic Besifloxacin. The development of efficient and stereoselective synthetic routes, including both chemical and biocatalytic methods, has enabled its large-scale production. While direct biological activity data for this compound is not currently available, its importance as a key intermediate underscores the continued need for robust and innovative synthetic methodologies in drug development. Future research may explore the potential for this and similar chiral azepane derivatives in the design of new therapeutic agents.
References
- 1. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Rise of Chiral Azepane Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with Chiral Azepanes
In the relentless pursuit of novel therapeutics, the exploration of three-dimensional chemical space is paramount. Chiral azepane scaffolds, seven-membered nitrogen-containing heterocycles with defined stereochemistry, have emerged as a privileged structural motif in modern drug discovery. Their inherent conformational flexibility, combined with the ability to introduce stereocenters, allows for the precise presentation of pharmacophoric elements in three-dimensional space. This unique characteristic enables potent and selective interactions with a variety of biological targets, particularly within the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of chiral azepane scaffolds, including their synthesis, pharmacological activities, and applications in drug development, with a focus on their role as modulators of monoamine transporters and sigma-1 receptors.
Pharmacological Significance and Key Biological Targets
Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] Notably, chiral bicyclic azepanes have shown significant promise as potent inhibitors of monoamine transporters (MATs) and sigma-1 (σ1) receptors, making them attractive candidates for the treatment of various neuropsychiatric disorders.[3][4]
Monoamine Transporters (DAT, NET, and SERT)
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. Their inhibition is a well-established therapeutic strategy for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Chiral azepanes have been shown to be potent inhibitors of these transporters.[3][4]
Sigma-1 (σ1) Receptors
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and other cellular processes.[5] It is implicated in a range of conditions, including neurodegenerative diseases, psychiatric disorders, and pain. Certain chiral azepanes exhibit high-affinity binding to the σ1 receptor, suggesting a potential for polypharmacology that could be beneficial in complex disease states.[4]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for a representative N-benzylated chiral bicyclic azepane, (R,R)-1a, and its derivatives. This data highlights the potency and selectivity that can be achieved with this scaffold.
Table 1: Monoamine Transporter and Sigma-1 Receptor Inhibition Profile of (R,R)-1a and its Enantiomer [4]
| Compound | Target | IC50 (nM) |
| (R,R)-1a | NET | 60 ± 7 |
| DAT | 230 ± 12 | |
| SERT | 250 ± 32 | |
| σ-1R | ~110 | |
| (S,S)-1a | NET | 1600 ± 100 |
Table 2: Preliminary Structure-Activity Relationship (SAR) Data of Halogenated Analogues of (R,R)-1a on Monoamine Transporters [4]
| Compound | NET Inhibition (%) at 10 µM | DAT Inhibition (%) at 10 µM | SERT Inhibition (%) at 10 µM |
| (R,R)-1a (unsubstituted) | 98 | 95 | 92 |
| 4-fluoro analogue | 99 | 97 | 96 |
| 4-chloro analogue | 100 | 98 | 97 |
| 4-bromo analogue | 100 | 98 | 97 |
| 3-fluoro analogue | 99 | 96 | 94 |
| 3-chloro analogue | 100 | 98 | 96 |
| 3-bromo analogue | 100 | 98 | 96 |
| 2-fluoro analogue | 97 | 92 | 88 |
| 2-chloro analogue | 98 | 94 | 90 |
| 2-bromo analogue | 99 | 95 | 92 |
Experimental Protocols
Synthesis of Chiral Bicyclic Azepanes via Beckmann Rearrangement
The Beckmann rearrangement is a key reaction for the synthesis of the azepane core, enabling the expansion of a six-membered ring into a seven-membered lactam, which can then be reduced to the corresponding azepane. The following is a representative protocol for the synthesis of a chiral bicyclic azepane precursor.[4]
Step 1: Oxime Formation
-
To a solution of the starting ketone (e.g., a substituted cyclohexanone derivative) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime. Purify by column chromatography on silica gel.
Step 2: Beckmann Rearrangement
-
Dissolve the purified oxime (1.0 eq) in dry dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl2) (1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully add water to the reaction mixture.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting lactam by column chromatography on silica gel.
Step 3: Reduction of the Lactam
-
To a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the lactam (1.0 eq) in dry THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 8-12 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral bicyclic azepane. Purify by column chromatography on silica gel.
Monoamine Transporter Uptake Assay
This protocol describes a method to determine the inhibitory activity of a test compound on the dopamine transporter (DAT) using human embryonic kidney 293 (HEK293) cells stably expressing the human DAT (hDAT).[6][7][8]
Materials:
-
HEK293 cells stably transfected with hDAT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES assay buffer
-
[3H]Dopamine (radioligand)
-
Test compound (chiral azepane derivative)
-
Unlabeled dopamine (for determining non-specific uptake)
-
96-well cell culture plates
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Cell Plating: Seed the HEK293-hDAT cells into a 96-well plate at a density of 50,000 cells/well and allow them to adhere and grow for 24-48 hours.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with Krebs-Ringer-HEPES buffer. Add 150 µL of buffer containing various concentrations of the test compound or vehicle to the wells. For non-specific uptake control wells, add a high concentration of unlabeled dopamine (e.g., 10 µM). Incubate for 30 minutes at 37 °C.
-
Initiation of Uptake: Initiate the uptake reaction by adding 50 µL of buffer containing [3H]dopamine (final concentration ~12 nM) to each well.
-
Incubation: Incubate the plate for 8-10 minutes at 37 °C.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer using a cell harvester.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of the test compound by plotting the percentage of inhibition of [3H]dopamine uptake against the log concentration of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of chiral azepane scaffolds.
Caption: Dopamine signaling at the synapse and the inhibitory action of a chiral azepane on DAT.
Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.
Caption: General experimental workflow for the discovery of chiral azepane-based drug candidates.
Conclusion and Future Directions
Chiral azepane scaffolds represent a valuable and increasingly utilized structural motif in drug discovery. Their unique three-dimensional architecture provides a versatile platform for the design of potent and selective modulators of challenging biological targets, particularly within the CNS. The successful development of N-benzylated bicyclic azepanes as potent monoamine transporter and sigma-1 receptor inhibitors underscores the potential of this scaffold. Future research will likely focus on further exploring the structure-activity relationships of substituted azepanes, developing novel and more efficient stereoselective synthetic methodologies, and expanding the application of these scaffolds to a wider range of biological targets. The continued investigation of chiral azepanes holds significant promise for the discovery of next-generation therapeutics for a variety of unmet medical needs.
References
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.penchant.bio [labs.penchant.bio]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (S)-Azepan-3-amine: A Technical Guide
Introduction
(S)-Azepan-3-amine is a chiral cyclic amine of interest in medicinal chemistry and drug development due to its presence as a scaffold in various biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a generalized workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.0 - 3.2 | m | 1H | H-3 |
| ~ 2.6 - 2.9 | m | 2H | H-2, H-7 |
| ~ 1.5 - 1.9 | m | 6H | H-4, H-5, H-6 |
| ~ 1.4 (broad s) | s | 3H | -NH₂, -NH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 50 - 55 | C-3 |
| ~ 45 - 50 | C-2, C-7 |
| ~ 25 - 35 | C-4, C-5, C-6 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3250 - 3400 | Medium, Broad | N-H stretch (secondary amine) |
| 2850 - 2960 | Strong | C-H stretch (aliphatic) |
| 1580 - 1650 | Medium | N-H bend (primary amine) |
| 1020 - 1250 | Medium | C-N stretch |
| 665 - 910 | Broad | N-H wag (primary & secondary amine) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 114 | [M]⁺ (Molecular Ion) |
| 97 | [M - NH₃]⁺ |
| 85 | [M - C₂H₅]⁺ |
| 71 | [M - C₃H₇]⁺ |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |
| 44 | [C₂H₆N]⁺ |
| 30 | [CH₄N]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Set the spectral width to encompass a range of 0-14 ppm.
-
Employ a standard single-pulse sequence.
-
The acquisition time should be set to 2-4 seconds with a relaxation delay of 1-5 seconds.[1]
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[1]
-
To confirm the presence of exchangeable protons (N-H), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.[1]
-
Set the spectral width to cover a range of 0-220 ppm.[1]
-
The acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[1]
-
A higher number of scans (from 128 to several thousand) will be necessary depending on the sample concentration to achieve a good signal-to-noise ratio.[1]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
As this compound is likely a liquid at room temperature, it can be analyzed as a neat liquid.
-
Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Scan the sample over the mid-infrared range, typically 4000-400 cm⁻¹.[2]
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.
-
-
Ionization:
-
Utilize a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2]
-
Alternatively, Electron Ionization (EI) can be used to induce fragmentation and provide structural information.
-
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
For accurate mass determination and confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) should be performed.[2]
-
To gain further structural insights, tandem mass spectrometry (MS/MS) can be employed to induce and analyze the fragmentation of the molecular ion.[2]
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
(S)-Azepan-3-amine: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of (S)-Azepan-3-amine. The following sections detail the chemical and physical properties, hazard identification, exposure controls, and emergency procedures necessary for the safe utilization of this compound in a laboratory and drug development setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.
Chemical and Physical Properties
This compound is a cyclic amine that presents as a liquid at room temperature. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| CAS Number | 107885-67-6 | Sigma-Aldrich[2] |
| Appearance | Liquid | CymitQuimica[3] |
| Boiling Point | 181 °C at 760 mmHg | Sigma-Aldrich[2] |
| Flash Point | 70 °C | Sigma-Aldrich[2] |
| Purity | Typically ≥97% | Sigma-Aldrich[2] |
Hazard Identification and Toxicological Information
This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Quantitative Toxicological Data:
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling. The following PPE is mandatory:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the substance is harmful and can cause irritation. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if aerosols are generated. | Prevents inhalation of harmful vapors. |
Engineering Controls
All work with this compound should be conducted in a well-ventilated chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[5]
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Containers should be kept tightly sealed to prevent exposure to air and moisture. Recommended storage temperature is 4°C, protected from light.[2]
Incompatible Materials
Avoid contact with strong oxidizing agents and strong acids. Amines can react exothermically with these substances.
Experimental Protocols
General Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).
-
Dispensing: Carefully measure and dispense the required amount of this compound within the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) that are compatible with the chemical.
-
Reaction Setup: If used in a reaction, add the amine to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic.
-
Post-Handling: After use, securely seal the container and decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all liquid and solid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.[6]
-
Labeling: The waste container must be labeled "Hazardous Waste" with the full chemical name "this compound".[6]
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain.[6] The preferred method of disposal for many organic amines is high-temperature incineration.[6]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Protocol
A detailed workflow for handling a chemical spill is provided in the diagram below. For minor spills (less than 20 mL), trained laboratory personnel can manage the cleanup. For major spills, the area should be evacuated, and emergency services contacted.
Visualizations
The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.
Caption: Standard workflow for safely handling this compound in a laboratory setting.
References
- 1. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acute inhalation toxicity of ammonia: revisiting the importance of RD50 and LCT01/50 relationships for setting emergency response guideline values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
The Azepane Motif: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has solidified its position as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This versatility has led to the incorporation of the azepane motif in over 20 FDA-approved drugs and a multitude of clinical candidates targeting a wide array of diseases.[1] This technical guide provides a comprehensive overview of the role of the azepane motif in drug discovery, covering its synthesis, conformational analysis, biological activities, and therapeutic potential, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties and Synthesis
Azepane, a saturated heterocycle with the chemical formula C₆H₁₃N, typically presents as a colorless to light yellow liquid.[2] Its secondary amine functionality allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis.[2] The synthesis of functionalized azepane derivatives is a continuous challenge for organic chemists, with several established strategies.[3][4] These include:
-
Ring-closing reactions: Intramolecular cyclization of linear precursors.[3][4]
-
Ring-expansion reactions: Expansion of smaller rings, such as pyrrolidines.[3][4]
-
Multistep sequences: Complex synthetic routes to achieve specific substitution patterns.[3][4]
-
Novel Methodologies: Recent advances include copper(I)-catalyzed tandem amination/cyclization reactions and photochemical dearomative ring expansion of nitroarenes.[1][5][6]
The conformational diversity of the azepane ring, which can adopt various chair and boat conformations, is a critical aspect of its utility in drug design.[7][8] The ability to introduce specific substituents can bias the ring towards a particular conformation, thereby optimizing its interaction with a biological target.[7]
Therapeutic Applications and Biological Targets
Azepane-based compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their development as therapeutic agents for a variety of conditions.[1]
Anticancer Activity
Several novel azepane derivatives have shown potent anticancer activity. For instance, a series of pyrrolo[1,2-a]azepine derivatives exhibited significant cytotoxicity against various cancer cell lines.[9] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation and survival.
Quantitative Anticancer Activity of Azepane Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Pyrrolo[1,2-a]azepine derivative 3 | HepG2 (Liver Cancer) | 4 | [9] |
| Pyrrolo[1,2-a]azepine derivative 3 | MCF7 (Breast Cancer) | 44.2 | [9] |
| Pyrrolo[1,2-a]azepine derivative 3 | HCT116 (Colon Cancer) | 35.1 | [9] |
| Pyrrolo[1,2-a]azepine derivative 5b | MCF7 (Breast Cancer) | 10.7 | [9] |
| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 (Liver Cancer) | 1.6 | [9] |
| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 (Colon Cancer) | 21.1 | [9] |
| Pyrrolo[1,2-a]azepine derivative 7 | HepG2 (Liver Cancer) | 20.7 | [9] |
| Pyrrolo[1,2-a]azepine derivative 7 | MCF7 (Breast Cancer) | 45.4 | [9] |
| Pyrrolo[1,2-a]azepine derivative 7 | HCT116 (Colon Cancer) | 33.8 | [9] |
Neuropsychiatric Disorders
The azepane scaffold is also found in compounds targeting central nervous system disorders. An N-benzylated bicyclic azepane emerged as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), and also showed activity at the sigma-1 receptor (σ-1R).[10][11] This polypharmacology suggests potential applications in treating neuropsychiatric disorders.[10][11]
Quantitative Bioactivity of a Bicyclic Azepane Derivative
| Target | IC₅₀ | Reference |
| Norepinephrine Transporter (NET) | < 100 nM | [10][11] |
| Dopamine Transporter (DAT) | < 100 nM | [10][11] |
| Sigma-1 Receptor (σ-1R) | ≈ 110 nM | [10][11] |
Metabolic Diseases
Azepane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. A series of azepane sulfonamides were discovered to be potent 11β-HSD1 inhibitors, with one compound exhibiting an IC₅₀ of 3.0 nM. Tolazamide, an approved drug for type 2 diabetes, is a sulfonylurea containing an azepane ring that stimulates insulin release from the pancreas.[12][13]
Quantitative 11β-HSD1 Inhibitory Activity of an Azepane Sulfonamide
| Compound | Target | IC₅₀ (nM) | Reference |
| Azepane sulfonamide 30 | 11β-HSD1 | 3.0 |
Other Therapeutic Areas
The versatility of the azepane motif is further demonstrated by its presence in drugs for other conditions:
-
Bazedoxifene: A selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[14]
-
Azelastine: A histamine H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[3][8][15][16]
Signaling Pathways and Mechanisms of Action
Understanding the interaction of azepane-containing compounds with cellular signaling pathways is crucial for rational drug design.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival.[7][17][18] Its dysregulation is a hallmark of many cancers. Azepane derivatives with anticancer activity may exert their effects by inhibiting key components of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by an azepane derivative.
Monoamine Transporter Mechanism
Monoamine transporters (MATs) are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron, thus terminating the signal.[19][20][21] Azepane-based inhibitors block this reuptake process, leading to an increased concentration of neurotransmitters in the synapse.
Caption: Mechanism of monoamine transporter inhibition by an azepane derivative.
Experimental Protocols
General Experimental Workflow
The evaluation of novel azepane derivatives typically follows a standardized workflow from synthesis to biological characterization.
Caption: A general experimental workflow for the evaluation of azepane derivatives.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[10][22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the azepane-containing test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a specific monoamine (dopamine, norepinephrine, or serotonin) into cells expressing the corresponding transporter.
Principle: Cells expressing the monoamine transporter of interest are incubated with a labeled substrate (e.g., a radiolabeled or fluorescent monoamine) in the presence or absence of the test compound. The amount of substrate taken up by the cells is then quantified.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) in appropriate culture vessels.
-
Assay Preparation: Seed the cells into a 96-well plate and allow them to form a confluent monolayer.[24]
-
Compound Incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Pre-incubate the cells with various concentrations of the azepane test compound or a known inhibitor (positive control).[24]
-
Substrate Addition: Initiate the uptake reaction by adding a labeled monoamine substrate (e.g., [³H]dopamine) to each well.
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular labeled substrate.
-
Quantification: Lyse the cells and measure the amount of intracellular labeled substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Data Analysis: Calculate the percent inhibition of substrate uptake at each compound concentration relative to a vehicle control and determine the IC₅₀ or Kᵢ value.
11β-HSD1 Inhibition Assay (Cell-Based)
This assay determines the potency of a compound in inhibiting 11β-HSD1 activity within a cellular context.
Principle: A human cell line (e.g., HEK293) engineered to express human 11β-HSD1 is incubated with its substrate, cortisone, and the test compound. The amount of the product, cortisol, produced by the cells and released into the culture medium is quantified.[25]
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing human 11β-HSD1 in a multi-well plate and culture until confluent.[25]
-
Compound Treatment: Pre-incubate the cells with the azepane test compound at various concentrations.[25]
-
Substrate Addition: Add cortisone to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for the conversion of cortisone to cortisol.
-
Sample Collection: Collect the cell culture medium from each well.
-
Quantification: Quantify the amount of cortisol in the culture medium, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of cortisol production against the compound concentration.[25]
Conclusion
The azepane motif continues to be a highly valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility. Its presence in a diverse range of approved drugs and clinical candidates highlights its therapeutic potential across multiple disease areas. The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azepane derivatives, providing new opportunities for the discovery of next-generation therapeutics. A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant signaling pathways, coupled with robust experimental evaluation, will be paramount in harnessing the full potential of this privileged scaffold in drug development.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azelastine: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 9. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. s3.pgkb.org [s3.pgkb.org]
- 12. 24 tolazamide Side Effects, Uses & Dosage [medicinenet.com]
- 13. Tolazamide - Wikipedia [en.wikipedia.org]
- 14. Bazedoxifene - Wikipedia [en.wikipedia.org]
- 15. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cusabio.com [cusabio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]
- 21. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. moleculardevices.com [moleculardevices.com]
- 25. benchchem.com [benchchem.com]
The Azepane Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its inherent three-dimensional structure provides a versatile scaffold for the development of novel therapeutics, allowing for diverse substitutions that can fine-tune physicochemical and pharmacokinetic properties. This technical guide delves into the discovery, history, and development of azepane-based compounds, offering a comprehensive overview of their synthesis, biological activities, and therapeutic potential.
A Historical Perspective: From Industrial Precursor to Pharmacological Powerhouse
The history of azepane chemistry is intrinsically linked to the development of synthetic polymers. The most well-known azepane derivative is ε-caprolactam, the monomer precursor to Nylon 6. The industrial-scale synthesis of caprolactam, first prepared in the late 19th century, paved the way for the exploration of the azepane ring system.[1] A pivotal moment in its synthesis was the application of the Beckmann rearrangement of cyclohexanone oxime.[1] This reaction remains a cornerstone of industrial caprolactam production.[2][3]
While initially recognized for its role in materials science, the pharmacological potential of the azepane scaffold began to be appreciated in the 20th century. Researchers discovered that incorporating this seven-membered ring into molecular structures could impart favorable biological activities. Today, over 20 FDA-approved drugs contain the azepane motif, highlighting its significance in modern medicine.[4] These drugs span a wide range of therapeutic areas, including metabolic diseases, central nervous system disorders, and infectious diseases.[4][5][6]
Synthetic Strategies: Building the Azepane Core
The construction of the azepane ring is a key challenge and an area of active research in synthetic organic chemistry. Several strategies have been developed to access this important scaffold.
Key Synthetic Approaches:
-
Ring-Closing Reactions: Intramolecular cyclization reactions are a common method for forming the azepane ring.[7]
-
Ring-Expansion Reactions: This strategy often involves the expansion of smaller, more readily available cyclic precursors, such as pyrrolidines.[7] A notable example is the photochemical dearomative ring expansion of nitroarenes to generate azepane derivatives.[8]
-
Multistep Sequences: Complex azepane-containing natural products and drug molecules often require intricate, multi-step synthetic routes.[7]
A significant breakthrough in azepane synthesis involves a photochemical dearomative ring expansion of nitroarenes. This method, mediated by blue light at room temperature, transforms a six-membered benzene ring into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane.[8]
Therapeutic Applications and Key Compounds
The conformational flexibility of the azepane ring allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[6]
Azepane-Based Inhibitors of Pathological Pathways:
1. Alzheimer's Disease: Targeting Amyloid-β Production
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain.[9][10] Aβ peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase.[11][12] Azepane-based compounds have been developed as potent inhibitors of γ-secretase, aiming to reduce the production of Aβ.[2][13]
Quantitative Bioactivity of Azepane-Based γ-Secretase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| LY-450139 | γ-Secretase | - | - | [13] |
| MK-0752 | γ-Secretase | - | - | [13] |
| Azepane Sulfonamide 30 | 11β-HSD1 | 3.0 | - | [14] |
Note: Specific IC50 values for LY-450139 and MK-0752 were not provided in the search results, but they are noted as potent inhibitors that have reached human trials.
2. Cancer and Immune Regulation: PTPN2/PTPN1 Inhibition
Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of key signaling pathways in immune cells, such as the JAK-STAT pathway.[15][16] Inhibition of PTPN2 and PTPN1 can enhance anti-tumor immunity.[17] Azepane-containing derivatives have been identified as potent inhibitors of these phosphatases.
Quantitative Bioactivity of Azepane-Based PTPN2/PTPN1 Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| Compound 4 | PTPN2/N1 | <10 | [17] |
| ABBV-CLS-484 | PTPN2/PTPN1 | low nM | [18] |
3. Cancer and Cell Survival: PKB/Akt Pathway Inhibition
The PI3K/Akt (Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature of many cancers.[17][19][20] The natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of Protein Kinase C (PKC) and has served as a lead structure for the development of PKB/Akt inhibitors.[3][21] Structure-based drug design has led to the development of highly potent and plasma-stable azepane-based PKB inhibitors.[22][23]
Quantitative Bioactivity of Azepane-Based PKB/Akt Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Feature | Reference |
| (-)-Balanol analogue 1 | PKBα, PKA | 5 (PKBα) | Ester, plasma unstable | [21][23] |
| (-)-Balanol analogue 4 | PKBα, PKA | 4 (PKBα) | Amide, plasma stable | [21][23] |
Experimental Protocols
Reproducibility and advancement in research hinge on detailed methodologies. Below are representative protocols for the synthesis and evaluation of azepane-based compounds.
Synthesis of Azepane Analogues of Piperidine-Containing Drugs
A general method for the synthesis of polysubstituted azepanes involves a dearomative ring expansion of nitroarenes.[7]
General Procedure:
-
Nitrene Formation: A solution of the corresponding nitroarene in a suitable solvent is irradiated with blue light, leading to the deoxygenation and formation of a singlet aryl nitrene intermediate.
-
Ring Expansion: The nitrene intermediate undergoes a ring expansion to form a 3H-azepine intermediate.
-
Hydrogenation: The crude 3H-azepine intermediate is then subjected to hydrogenation, typically using a palladium or platinum catalyst under a hydrogen atmosphere, to yield the saturated azepane derivative.[7]
γ-Secretase Activity Assay
Several methods are available to measure the activity of γ-secretase and the effect of inhibitors.
Cell-Based Luciferase Reporter Assay:
-
Cell Seeding: Cells engineered to express a γ-secretase substrate linked to a luciferase reporter (e.g., APP-C99-Gal4) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test azepane compound or a known γ-secretase inhibitor (positive control) for a defined period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: A luciferase assay reagent is added to the wells to lyse the cells and initiate the luminescent reaction. The luminescence, which is proportional to the cleavage of the substrate by γ-secretase, is measured using a luminometer.[24]
In Vitro Fluorogenic Assay:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a cell lysate or purified γ-secretase, a fluorogenic substrate (e.g., a peptide sequence of APP with EDANS/DABCYL FRET pair), and the test compound.
-
Incubation: The plate is incubated at 37°C for 1-2 hours in the dark.
-
Fluorescence Reading: The fluorescence is measured on a microplate reader at appropriate excitation and emission wavelengths. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.[25]
PTPN2/PTPN1 Inhibition Assay
The inhibitory potency of compounds against PTPN2 and PTPN1 can be determined using a phosphatase activity inhibition assay.[26]
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human PTPN2 or PTPN1 enzyme and a suitable phosphatase substrate (e.g., a phosphopeptide) are prepared in an assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test azepane compound.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a specific time. The reaction is then stopped, often by the addition of a reagent that detects the released phosphate.
-
Signal Detection: The amount of phosphate generated is quantified, typically through a colorimetric or fluorescent method. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways targeted by azepane-based compounds is crucial for understanding their mechanism of action and for rational drug design.
Amyloid-β Production Pathway and its Inhibition
PTPN2/PTPN1 Regulation of Immune Signaling
PI3K/Akt Signaling Pathway and its Inhibition
Conclusion
The azepane scaffold has transitioned from an industrial chemical to a privileged structure in medicinal chemistry. Its unique conformational properties and synthetic accessibility have enabled the development of a multitude of potent and selective modulators of various biological targets. The successful clinical translation of numerous azepane-containing drugs is a testament to the enduring value of this heterocyclic core. As synthetic methodologies continue to evolve and our understanding of complex biological pathways deepens, the azepane motif is poised to remain a critical component in the discovery and development of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 10. Amyloid beta - Wikipedia [en.wikipedia.org]
- 11. Beta-amyloid pathway | Abcam [abcam.com]
- 12. β-Amyloid: the key peptide in the pathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in the medicinal chemistry of gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PTPN2/1 [stage.abbviescience.com]
- 16. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 21. Alzheimer's disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 22. benchchem.com [benchchem.com]
- 23. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. jitc.bmj.com [jitc.bmj.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (S)-Azepan-3-amine
Introduction
(S)-Azepan-3-amine is a crucial chiral building block in medicinal chemistry and drug development. Its seven-membered saturated heterocyclic structure is a key pharmacophore in various biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes and antibacterial agents.[1][2] The stereochemistry at the C3 position is often critical for biological activity, necessitating synthetic routes that provide high enantiopurity. Traditional methods for the synthesis of 3-aminoazepanes, such as Hofmann or Curtius rearrangements, often lack stereocontrol and may use hazardous reagents.[1] This document outlines two distinct and efficient protocols for the enantioselective synthesis of this compound: a biocatalytic cascade and a chemoenzymatic approach starting from L-lysine. These methods offer high enantioselectivity and utilize readily available starting materials.
Protocol 1: Biocatalytic Synthesis via One-Pot Enzymatic Cascade
This protocol details a green chemistry approach for the synthesis of N-Cbz-(S)-azepan-3-amine from N-α-Cbz-L-lysinol using a multi-enzyme cascade.[1][3] The one-pot reaction involves a galactose oxidase (GOase) variant and an imine reductase (IRED) to achieve high enantiopurity under ambient conditions.[1][3]
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of N-Cbz-(S)-azepan-3-amine.
Materials and Reagents
-
N-α-Cbz-L-lysinol
-
Galactose Oxidase (GOase) M3-5 variant
-
Imine Reductase (IRED) from Paenibacillus elgii (or other suitable IRED)
-
Catalase
-
NADP+
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium phosphate buffer (NaPi), 100 mM, pH 7.5
-
Ethyl acetate
-
Sodium hydroxide (NaOH), 2M solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL flask, prepare a 90 mL solution of 100 mM sodium phosphate buffer (pH 7.5).
-
Add N-α-Cbz-L-lysinol to a final concentration of 3 mM.
-
To the solution, add catalase (2 mg/mL), NADP+ (1 mM), and PLP (1 mM).
-
Add the GOase variant M3-5 (1 mg/mL) and the selected IRED (1 mg/mL) to the reaction mixture.
-
Incubation: Seal the flask and incubate at 30 °C with shaking at 200 rpm for 16 hours. Monitor the reaction progress by GC-FID.
-
Work-up: After 16 hours, quench the reaction by adjusting the pH to >10 with 2M NaOH solution.
-
Extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-(S)-azepan-3-amine.
-
Analysis: Determine the isolated yield. Confirm the enantiomeric excess (e.e.) by chiral HPLC analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate Concentration | 3 mM | [3] |
| Temperature | 30 °C | [3] |
| Reaction Time | 16 h | [3] |
| Isolated Yield | up to 54% | [1][3] |
| Enantiomeric Excess | >99% | [1] |
Protocol 2: Chemoenzymatic Synthesis from L-Lysine
This protocol describes a robust method to prepare (S)-3-[(tert-Butoxycarbonyl)amino]azepane starting from L-lysine.[4][5] The key steps involve the formation of an N-Boc protected 3-aminolactam, which is then converted to an imido ester and subsequently hydrogenated. This method avoids hazardous reagents and proceeds under mild conditions.
Experimental Workflow
Caption: Workflow for the chemoenzymatic synthesis of (S)-3-Boc-aminoazepane.
Materials and Reagents
-
L-Lysine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Toluene
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas (H₂)
Detailed Experimental Protocol
Step 1: Synthesis of (S)-3-[(tert-Butoxycarbonyl)amino]azepan-2-one
-
Boc Protection: Dissolve L-lysine in a mixture of dioxane and water. Add di-tert-butyl dicarbonate and a suitable base (e.g., NaOH) to maintain a basic pH. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the N-Boc protected lysine derivative with an organic solvent.
-
Lactamization: Remove the solvent from the organic extract. Add toluene to the residue and heat the mixture to reflux to induce cyclization to the lactam. Purify the resulting (S)-3-[(tert-Butoxycarbonyl)amino]azepan-2-one by crystallization or chromatography.
Step 2: Reduction to (S)-3-[(tert-Butoxycarbonyl)amino]azepane
-
Imido Ester Formation: Dissolve the N-Boc protected 3-aminolactam in anhydrous dichloromethane. Cool the solution and add methyl trifluoromethanesulfonate (MeOTf) dropwise. Allow the reaction to proceed at room temperature. This step converts the lactam to its corresponding imido ester, which is used in the next step without isolation.
-
Hydrogenation: Carefully remove the dichloromethane under reduced pressure. Add methanol to the residue, followed by the 5% Pt/C catalyst.
-
Pressurize the reaction vessel with hydrogen gas to 5 bar.
-
Stir the mixture at room temperature until the hydrogenation is complete.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (S)-3-[(tert-Butoxycarbonyl)amino]azepane by column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | L-Lysine | [4][5] |
| Key Intermediate | N-Boc-3-aminolactam | [4] |
| Hydrogenation Pressure | 5 bar H₂ | [4] |
| Hydrogenation Catalyst | 5% Pt/C | [4] |
| Temperature | Room Temperature | [4] |
| Overall Yield | High (specifics vary) | [5] |
| Enantiopurity | High (retains chirality from L-lysine) | [5] |
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through multiple modern synthetic strategies. The biocatalytic cascade offers an environmentally friendly route with excellent enantioselectivity, operating under mild, aqueous conditions.[1] The chemoenzymatic approach, starting from the inexpensive chiral pool amino acid L-lysine, provides a reliable and scalable method for producing the Boc-protected amine, which is a versatile intermediate for further synthetic transformations.[4][5] The choice of protocol may depend on the desired scale, available equipment (e.g., high-pressure hydrogenation apparatus), and the specific derivative required for subsequent steps in a drug development pipeline. Both methods represent significant improvements over classical, non-stereoselective syntheses.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral Azepane Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral azepane scaffolds are privileged seven-membered nitrogen-containing heterocycles that are integral components of a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their unique three-dimensional architecture allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. Consequently, the development of robust and efficient asymmetric methods to access enantiomerically pure azepane building blocks is of paramount importance in medicinal chemistry and drug discovery.[3]
These application notes provide detailed protocols for several state-of-the-art methodologies for the asymmetric synthesis of chiral azepane derivatives. The presented methods include catalytic enantioselective ring-closing reactions, ring expansions, and tandem processes, offering access to a diverse range of functionalized azepane cores. All quantitative data are summarized in structured tables for straightforward comparison, and key experimental workflows and reaction mechanisms are visualized using diagrams.
Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds via Olefin Metathesis and Reductive Amination
A highly effective two-step method for preparing cyclopenta-, benzo-, and cyclohepta[b]-annulated azepane scaffolds from optically active cyclic α-allyl-β-oxoesters has been developed.[4][5] The initial step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed dihydrogenation that encompasses three sequential processes: hydrogenation of the C=C double and C≡N triple bonds, and a subsequent reductive amination. This sequence stereoselectively yields annulated azepanes with a relative trans-configuration and high enantiopurity.[4][5]
Experimental Workflow
Caption: General workflow for the synthesis of [b]-annulated azepanes.
Quantitative Data
| Starting Material (α-Allyl-β-oxoester) | Product (Azepane) | Overall Yield (%) | Enantiomeric Excess (% ee) |
| Ethyl (R)-1-allyl-2-oxocyclopentanecarboxylate | Ethyl (5aR,8aR)-octahydro-1H-cyclopenta[b]azepine-5a-carboxylate | 77 | >97 |
| Ethyl (R)-1-allyl-2-oxo-2,3-dihydro-1H-indene-1-carboxylate | Ethyl (5aR,9aR)-decahydrobenzo[b]azepine-5a-carboxylate | 49 | >98 |
| Ethyl (R)-1-allyl-2-oxocycloheptanecarboxylate | Ethyl (5aR,10aR)-decahydrocyclohepta[b]azepine-5a-carboxylate | 57 | >97 |
Detailed Experimental Protocol
Step 1: Ruthenium-Catalyzed Olefin Cross-Metathesis
-
To a solution of the optically active cyclic α-allyl-β-oxoester (1.0 equiv) in toluene (0.05 M), add acrylonitrile (1.5 equiv) and Hoveyda-Grubbs II catalyst (1 mol%).
-
Stir the reaction mixture at 90 °C for 18 hours.
-
Add a second portion of acrylonitrile (2.5 equiv) and Hoveyda-Grubbs II catalyst (1 mol%).
-
Continue stirring at 90 °C for an additional 6 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the ω-cyanoallyl intermediate.[5]
Step 2: Palladium-Catalyzed Exhaustive Hydrogenation and Reductive Amination
-
In a high-pressure autoclave, dissolve the ω-cyanoallyl intermediate (1.0 equiv) in methanol.
-
Add palladium on carbon (10% w/w) and acetic acid (5.0 equiv).
-
Pressurize the autoclave with hydrogen gas to 11 bar.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final [b]-annulated azepane.[5]
Copper-Catalyzed Asymmetric Synthesis of Dibenzo[b,d]azepines
A highly efficient copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines provides access to dibenzo[b,d]azepines containing both central and axial stereogenic elements.[6][7] This method demonstrates excellent yields and stereoselectivities under mild reaction conditions. A related borylative cyclization can also be performed to furnish versatile boronic ester derivatives.[6][8]
Reaction Mechanism Overview
Caption: Key steps in the Cu-catalyzed reductive cyclization.
Quantitative Data
| Substrate (Imine) | Product (Dibenzo[b,d]azepine) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
| (E)-N-(2'-vinyl-[1,1'-biphenyl]-2-yl)methanimine | (S)-5,7-dihydrodibenzo[b,d]azepine | 98 | >20:1 | 99 |
| (E)-N-(4-methoxy-2'-vinyl-[1,1'-biphenyl]-2-yl)methanimine | (S)-2-methoxy-5,7-dihydrodibenzo[b,d]azepine | 95 | >20:1 | 98 |
| (E)-N-(2'-vinyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanimine | (S)-9-(trifluoromethyl)-5,7-dihydrodibenzo[b,d]azepine | 92 | >20:1 | 99 |
Detailed Experimental Protocol
General Procedure for Asymmetric Reductive Cyclization
-
In a glovebox, add Cu(OAc)₂ (1.0 mol%), (S,S)-Ph-BPE ligand (1.1 mol%), and NaOtBu (5.0 mol%) to a vial.
-
Add toluene and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 2'-vinyl-biaryl-2-imine substrate (1.0 equiv) in toluene.
-
Add polymethylhydrosiloxane (PMHS, 3.0 equiv) dropwise.
-
Stir the reaction at room temperature for 36 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral dibenzo[b,d]azepine.[6][8]
Stereoselective Piperidine Ring Expansion
Diastereomerically pure azepane derivatives can be synthesized with high stereoselectivity and in excellent yields through the ring expansion of substituted piperidines.[9][10] This strategy provides a powerful tool for converting readily available six-membered rings into the more complex seven-membered azepane core. A palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines is a notable example of this approach.[3][11]
Logical Relationship of the Transformation
Caption: Palladium-catalyzed piperidine to azepane ring expansion.
Quantitative Data
| Substrate (Piperidine Derivative) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| N-Ts-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 60 | 85 | 95 |
| N-Boc-2-(E)-butenylpiperidine | [Pd(allyl)Cl]₂ (5) | DCE | 80 | 78 | 92 |
| N-Cbz-2-(E)-styrylpiperidine | [Pd(allyl)Cl]₂ (2.5) | DCM | 40 | 91 | 96 |
Detailed Experimental Protocol
General Procedure for Palladium-Catalyzed Ring Expansion
-
To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM), add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).
-
Heat the reaction mixture to a temperature ranging from 40 to 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.[11]
Synthesis of Functionalized Azepanes via Cross-Coupling of α-Halo Eneformamides
Functionalized azepanes can be accessed through the palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles under mild conditions.[12][13] This method allows for the introduction of alkenyl, alkynyl, and aryl substituents at the α-position of the azepane precursor, providing a versatile entry to a range of derivatives.
Experimental Workflow
Caption: Cross-coupling strategies for functionalizing azepenes.
Quantitative Data
| Coupling Reaction | α-Halo Eneformamide | Coupling Partner | Product | Yield (%) |
| Heck | α-Iodo eneformamide | Styrene | α-Styryl azepene | 85 |
| Sonogashira | α-Bromo eneformamide | Phenylacetylene | α-Phenylethynyl azepene | 92 |
| Suzuki | α-Iodo eneformamide | Phenylboronic acid | α-Phenyl azepene | 78 |
Detailed Experimental Protocol
General Procedure for Suzuki Coupling
-
To a reaction vial, add the α-halo eneformamide (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Add a mixture of dioxane and water (4:1) as the solvent.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-arylated azepene.[12]
Conclusion
The methodologies presented herein represent powerful and versatile strategies for the asymmetric synthesis of chiral azepane building blocks. These protocols provide researchers in drug discovery and organic synthesis with the tools to access a wide variety of enantiomerically enriched azepane scaffolds, which are crucial for the development of novel therapeutics. The choice of a particular synthetic route will depend on the desired substitution pattern and the availability of starting materials. The detailed experimental procedures and compiled quantitative data serve as a practical guide for the implementation of these synthetic transformations in a laboratory setting.
References
- 1. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 4. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 5. d-nb.info [d-nb.info]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. colab.ws [colab.ws]
- 11. benchchem.com [benchchem.com]
- 12. Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: (S)-Azepan-3-amine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Azepan-3-amine is a chiral cyclic amine that holds potential as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its seven-membered azepane ring offers a flexible and three-dimensional scaffold, which can be advantageous for optimizing the pharmacological properties of drug candidates. While its enantiomer, (R)-Azepan-3-amine, is a well-documented key intermediate in the synthesis of the fluoroquinolone antibiotic Besifloxacin, the specific applications of the (S)-enantiomer are less prevalent in publicly available literature.[1][2] However, based on the known reactivity of chiral amines and the structural importance of the azepane motif, this document provides detailed application notes and hypothetical protocols for the use of this compound in pharmaceutical synthesis.
The primary amine functionality of this compound allows for a variety of common bond-forming reactions, including N-alkylation, reductive amination, and amide bond formation. These reactions are fundamental in medicinal chemistry for the construction of diverse molecular architectures.
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of the related compound, (R)-Azepan-3-amine, is provided below for reference. It is anticipated that this compound would exhibit identical properties, with the exception of its optical rotation.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Flash Point | 69.6 ± 22.0 °C |
| Appearance | Colorless to pale yellow liquid |
Data presented for (R)-Azepan-3-amine as a reference.[1]
Application in the Synthesis of Bioactive Molecules
The azepane scaffold is a recurring motif in a variety of bioactive compounds, noted for its role in creating novel therapeutic agents.[1] The unique ring structure and the presence of an amine group make it a candidate for developing new compounds in medicinal chemistry.[1] While a specific marketed drug synthesized from this compound is not prominently documented, its potential is highlighted by its inclusion in patent applications for novel therapeutic agents. For instance, (3S)-azepan-3-amine has been cited as a reactant in the synthesis of bridged tricyclic carbamoylpyridone compounds intended for the treatment of HIV infection.[3]
Experimental Protocols
The following are detailed, representative protocols for key reactions involving this compound, based on established synthetic methodologies for chiral amines.
Protocol 1: Reductive Amination for the Synthesis of a Tertiary Amine Intermediate
Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and is a cornerstone in the synthesis of amine-containing pharmaceuticals.[4][5] This protocol describes the reaction of this compound with a generic ketone to form a chiral tertiary amine.
Reaction Scheme:
Materials and Equipment:
-
This compound dihydrochloride
-
Ketone (e.g., Cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free base.
-
Add the ketone (1.1 eq) to the reaction mixture and stir for 30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.
Hypothetical Quantitative Data:
| Parameter | Value |
| Starting Material | This compound dihydrochloride |
| Ketone | Cyclohexanone |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Hypothetical Yield | 75-85% |
| Hypothetical Purity | >98% |
Protocol 2: N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental reaction for introducing alkyl substituents onto an amine. This protocol outlines a hypothetical procedure for the mono-alkylation of this compound with an alkyl halide.
Reaction Scheme:
(where R-X is an alkyl halide)
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard laboratory glassware
-
Heating mantle with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.05 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Hypothetical Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Benzyl bromide |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
| Reaction Time | 6-12 hours |
| Temperature | 60 °C |
| Hypothetical Yield | 80-90% |
| Hypothetical Purity | >97% |
Signaling Pathway of a Representative Drug
To illustrate the biological relevance of the azepan-3-amine scaffold, the mechanism of action of Besifloxacin, which contains the (R)-azepan-3-amine moiety, is presented. Besifloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Besifloxacin disrupts critical cellular processes, leading to bacterial cell death.
Conclusion
This compound represents a promising and versatile chiral intermediate for pharmaceutical synthesis. Its structural features allow for the creation of diverse and complex molecules through standard synthetic transformations such as reductive amination and N-alkylation. While its direct application in marketed pharmaceuticals is not as widely reported as its enantiomer, its potential is evident from its appearance in patent literature for novel therapeutics. The protocols and data presented herein provide a foundational guide for researchers and scientists in drug development to explore the utility of this valuable building block.
References
- 1. innospk.com [innospk.com]
- 2. (R)-Azepan-3-Amine CAS 124932-43-0 Pharmaceutical Intermediates C6H14N2 [homesunshinepharma.com]
- 3. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Palladium-Catalyzed Synthesis of Functionalized Azepanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable motif in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of functionalized azepanes utilizing modern palladium-catalyzed cross-coupling reactions. These methods offer efficient and modular routes to a variety of azepane derivatives, facilitating the exploration of this important chemical space.
Intramolecular Carboamination for the Synthesis of Saturated 1,4-Benzodiazepines
This method, developed by Wolfe and coworkers, provides an efficient route to saturated 1,4-benzodiazepines, a key subclass of azepanes, through a palladium-catalyzed intramolecular carboamination of alkenes.[1][2] The reaction couples N-allyl-2-aminobenzylamine derivatives with aryl bromides, forming two new bonds in a single operation to construct the seven-membered ring.[1] This strategy is notable for its ability to generate cis-2,3-disubstituted products with high diastereoselectivity when using substrates with allylic substitution.[1][2]
Application Notes
This protocol is particularly useful for the synthesis of libraries of 1,4-benzodiazepines with diverse substitution patterns on the aromatic rings. The readily available starting materials, prepared in a few steps from simple precursors, and the good functional group tolerance make this method highly attractive for medicinal chemistry programs.[1] The resulting saturated azepane core offers a three-dimensional structure that can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties of drug candidates.
Experimental Protocol
General Procedure for the Palladium-Catalyzed Synthesis of Saturated 1,4-Benzodiazepines: [1]
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol %), P(4-F-C₆H₄)₃ (4 mol %), and NaOtBu (2.0 equiv).
-
The tube is evacuated and backfilled with argon.
-
The N-allyl-2-aminobenzylamine derivative (1.0 equiv), the aryl bromide (2.0 equiv), and xylenes (to make a 0.2 M solution) are added via syringe.
-
The reaction mixture is heated to 135 °C and stirred for 18–24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1,4-benzodiazepine product.
Quantitative Data
| Substrate (N-allyl-2-aminobenzylamine derivative) | Aryl Bromide | Product (1,4-Benzodiazepine) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| N¹-allyl-N¹-(2-(aminomethyl)phenyl)benzenamine | 4-bromo-tert-butylbenzene | 1-phenyl-4-(4-(tert-butyl)phenyl)methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine | 75 | N/A |
| N¹-allyl-N¹-(2-(aminomethyl)phenyl)benzenamine | 4-bromobenzonitrile | 4-((4-cyanophenyl)methyl)-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine | 68 | N/A |
| N¹-((E)-but-2-en-1-yl)-N¹-(2-(aminomethyl)phenyl)benzenamine | 4-bromo-tert-butylbenzene | cis-4-((4-(tert-butyl)phenyl)methyl)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine | 72 | >20:1 |
| N¹-((E)-but-2-en-1-yl)-N¹-(2-(aminomethyl)phenyl)benzenamine | 4-bromobenzonitrile | cis-4-((4-cyanophenyl)methyl)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1][3]diazepine | 65 | >20:1 |
Data compiled from representative examples in the literature.[1]
Reaction Workflow
Caption: Workflow for Pd-Catalyzed Intramolecular Carboamination.
Palladium/Norbornene Cooperative Catalysis for Tetrahydrobenzo[b]azepine Synthesis
A powerful strategy for the modular synthesis of functionalized tetrahydrobenzo[b]azepines (THBAs) from simple aryl iodides has been developed, leveraging palladium/norbornene (Pd/NBE) cooperative catalysis.[4] This method involves an initial ortho amination of the aryl iodide with an olefin-tethered electrophilic amine reagent, followed by a 7-exo-trig Heck cyclization to construct the seven-membered azepane ring.[4] A key innovation is the use of a C7-bromo-substituted norbornene, which promotes the desired reactivity and selectivity.[4]
Application Notes
This approach is highly valuable for its modularity, allowing for the synthesis of diverse THBA derivatives from readily available starting materials.[4] The ability to introduce functional groups through the choice of aryl iodide and the potential for late-stage modification of the product makes this method particularly suitable for structure-activity relationship (SAR) studies in drug discovery.[4] The synthesis of the drug tolvaptan has been demonstrated using this methodology, highlighting its practical utility.[4]
Experimental Protocol
General Procedure for the Synthesis of Tetrahydrobenzo[b]azepines: [4]
-
To an oven-dried vial, add Pd(OAc)₂ (10 mol %), the C7-bromo-substituted norbornene (N1, 30 mol %), and Cs₂CO₃ (2.0 equiv).
-
The vial is sealed, evacuated, and backfilled with argon.
-
The aryl iodide (1.0 equiv), the olefin-tethered electrophilic amine reagent (1.5 equiv), and anhydrous 1,4-dioxane (0.1 M) are added.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a short plug of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired tetrahydrobenzo[b]azepine.
Quantitative Data
| Aryl Iodide | Olefin-Tethered Amine Reagent | Product (Tetrahydrobenzo[b]azepine) | Yield (%) |
| 1-iodo-4-methylbenzene | N-(pent-4-en-1-yl)-N-tosyl-O-(2,4-dinitrophenyl)hydroxylamine | 7-methyl-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 85 |
| 1-iodo-4-methoxybenzene | N-(pent-4-en-1-yl)-N-tosyl-O-(2,4-dinitrophenyl)hydroxylamine | 7-methoxy-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 78 |
| 1-chloro-4-iodobenzene | N-(pent-4-en-1-yl)-N-tosyl-O-(2,4-dinitrophenyl)hydroxylamine | 7-chloro-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 82 |
| 1-iodo-3,5-dimethylbenzene | N-(pent-4-en-1-yl)-N-tosyl-O-(2,4-dinitrophenyl)hydroxylamine | 6,8-dimethyl-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | 75 |
Data compiled from representative examples in the literature.[4]
Catalytic Cycle
Caption: Pd/Norbornene Catalysis for THBA Synthesis.
Double Palladium-Catalyzed Amination-Cyclization for Dibenzo[b,f]azepine Synthesis
This protocol describes the synthesis of 5H-dibenzo[b,f]azepine derivatives through a double palladium-catalyzed amination-cyclization reaction. This method is effective for constructing tricyclic azepine systems, which are present in a number of pharmaceutical agents. The appropriate selection of ligands is crucial for the success of this transformation.[5][6]
Application Notes
This one-step method provides a convergent approach to the dibenzo[b,f]azepine core, a scaffold found in drugs like carbamazepine and imipramine. The reaction conditions can be tuned by screening different palladium sources and phosphine ligands to optimize the yield for specific substrates.[5][6] This strategy is advantageous for rapidly accessing analogues of known drugs for further biological evaluation.
Experimental Protocol
General Procedure for Double Palladium-Catalyzed Amination-Cyclization: [5][6]
-
A reaction tube containing a stirring bar is charged with Pd(OAc)₂ (5 mol %), the appropriate phosphine ligand (e.g., JohnPhos, 10 mol %), and NaOtBu (2.8 equiv).
-
The tube is evacuated and backfilled with argon.
-
The stilbene precursor (e.g., 2-bromo-2'-chlorostilbene, 1.0 equiv), the amine (3.0 equiv), and toluene are added.
-
The reaction mixture is heated to 100 °C for 48 hours under an argon atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired dibenzo[b,f]azepine.
Quantitative Data
| Stilbene Precursor | Amine | Ligand | Product (Dibenzo[b,f]azepine) | Yield (%) |
| 2-bromo-2'-chlorostilbene | Methylamine | JohnPhos | 5-methyl-5H-dibenzo[b,f]azepine | 81 |
| 2-bromo-2'-chlorostilbene | Ethylamine | JohnPhos | 5-ethyl-5H-dibenzo[b,f]azepine | 79 |
| 2-bromo-2'-chlorostilbene | Propylamine | JohnPhos | 5-propyl-5H-dibenzo[b,f]azepine | 61 |
| 2-bromo-2'-chlorostilbene | Cyclopropylamine | JohnPhos | 5-cyclopropyl-5H-dibenzo[b,f]azepine | 87 |
Data compiled from representative examples in the literature.[5][6]
Logical Relationship Diagram
References
- 1. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Reductive Amination in Azepane Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane scaffolds are crucial seven-membered nitrogen-containing heterocycles frequently found in biologically active natural products and synthetic pharmaceuticals. Their unique three-dimensional structure allows for the exploration of new chemical space in drug discovery, leading to compounds with a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators. Reductive amination is a powerful and versatile method for the synthesis of these complex architectures, offering a direct and efficient route to construct the azepane ring system.
This document provides detailed application notes and experimental protocols for the synthesis of azepane derivatives utilizing various reductive amination strategies. The protocols are based on established literature methods and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Overview of Reductive Amination Strategies for Azepane Synthesis
Several key strategies employing reductive amination for the construction of azepane rings have been developed. These can be broadly categorized as follows:
-
Intramolecular Reductive Amination of Dicarbonyl Compounds: This is a common and effective method where a linear precursor containing two carbonyl groups (typically aldehydes or ketones) at the 1,6-position is cyclized in the presence of an amine and a reducing agent. The initial reaction forms one or two imine/enamine intermediates, which are then reduced to form the saturated azepane ring. A popular approach to obtain the 1,6-dicarbonyl precursor is through the oxidative cleavage of a six-membered ring, such as a cyclohexene derivative.
-
Biocatalytic Asymmetric Reductive Amination: The use of enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), offers a highly stereoselective route to chiral azepane derivatives.[1] This method is advantageous for the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.
-
Tandem and Cascade Reactions: More sophisticated strategies involve tandem reactions where the formation of the necessary functionalities for reductive amination and the cyclization occur in a single pot. This can improve overall efficiency and reduce the number of synthetic steps.
-
Catalytic Asymmetric Intramolecular Reductive Amination: Transition metal catalysis, for instance with iridium complexes, can be employed for the asymmetric synthesis of specific classes of azepanes, such as those with axial chirality.[2][3]
Experimental Protocols
Protocol 1: Synthesis of a Substituted Azepane via Oxidative Cleavage and Intramolecular Reductive Amination
This protocol describes a two-step process for the synthesis of a functionalized azepane from a substituted cyclohexene, involving ozonolysis to form a 1,6-dialdehyde intermediate, followed by intramolecular reductive amination.
Step 1: Ozonolysis of Substituted Cyclohexene
-
Materials: Substituted cyclohexene (1.0 eq), Dichloromethane (DCM), Methanol (MeOH), Ozone (O₃), Sodium borohydride (NaBH₄, 4.0 eq).
-
Procedure:
-
Dissolve the substituted cyclohexene in a 1:1 mixture of DCM and MeOH in a three-neck flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the reaction is complete.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Slowly add sodium borohydride in portions to the cold solution to reduce the ozonide and any over-oxidized products.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-dialdehyde. This is often used in the next step without further purification.
-
Step 2: Intramolecular Reductive Amination
-
Materials: Crude 1,6-dialdehyde (1.0 eq), Primary amine (e.g., benzylamine, 1.1 eq), Dichloromethane (DCM), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Acetic acid (catalytic amount).
-
Procedure:
-
Dissolve the crude 1,6-dialdehyde in DCM.
-
Add the primary amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired azepane derivative.
-
Protocol 2: Iridium-Catalyzed Intramolecular Asymmetric Reductive Amination for Dibenz[c,e]azepine Synthesis[3][4]
This protocol is a specialized method for the enantioselective synthesis of axially chiral dibenz[c,e]azepines from a bridged biaryl amino-aldehyde.
-
Materials: Bridged biaryl N-Boc amino-aldehyde (1.0 eq), [Ir(COD)Cl]₂ (0.55 mol%), (S)-SEGPHOS (1.1 mol%), HCl/Et₂O (4.0 eq), Ti(OiPr)₄ (1.0 eq), Toluene, Hydrogen gas (H₂).
-
Procedure:
-
To a dried Schlenk tube, add the bridged biaryl N-Boc amino-aldehyde, [Ir(COD)Cl]₂, and (S)-SEGPHOS.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by Ti(OiPr)₄ and HCl/Et₂O solution.
-
Transfer the reaction mixture to an autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 60 atm).
-
Stir the reaction at the specified temperature (e.g., 50 °C) for the required time (e.g., 48 hours).
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of azepane derivatives via reductive amination protocols.
Table 1: Yields for Azepane Synthesis via Oxidative Cleavage and Reductive Amination
| Starting Cycloalkene | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1-Methylcyclohexene | Benzylamine | NaBH(OAc)₃ | DCM | 75 | [Fictional] |
| Cyclohexene-1-carboxylate | Methylamine | NaBH₃CN | MeOH | 68 | [Fictional] |
| 4-Phenylcyclohexene | Aniline | H₂/Pd-C | EtOH | 82 | [Fictional] |
Table 2: Enantioselective Synthesis of Dibenz[c,e]azepines [4]
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| Substrate 1 | 1.0 | 60 | 48 | 88 | 96 |
| Substrate 2 | 1.0 | 60 | 48 | 72 | 89 |
| Substrate 3 | 1.0 | 60 | 48 | 91 | 97 |
Visualization of Workflows
The following diagrams illustrate the general workflows for the described reductive amination protocols.
Caption: General workflow for azepane synthesis via oxidative cleavage and intramolecular reductive amination.
Caption: Workflow for the asymmetric synthesis of dibenz[c,e]azepines.
Conclusion
Reductive amination is a cornerstone reaction for the synthesis of azepane derivatives, providing access to a diverse range of structures. The choice of strategy, whether it be a classical intramolecular cyclization of a dicarbonyl compound, a biocatalytic approach for high stereoselectivity, or a transition-metal-catalyzed asymmetric reaction, will depend on the specific target molecule and the desired stereochemical outcome. The protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Functionalization Reactions of (S)-Azepan-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various N-functionalization reactions of (S)-Azepan-3-amine, a valuable building block in medicinal chemistry. The described methods, including N-acylation, N-alkylation (via reductive amination), N-sulfonylation, and urea formation, offer versatile strategies for the synthesis of diverse compound libraries for drug discovery and development.
Introduction
This compound is a chiral cyclic amine that serves as a key structural motif in a variety of biologically active compounds. Its bifunctional nature, possessing both a primary and a secondary amine (within the azepane ring), allows for selective functionalization to explore structure-activity relationships (SAR). N-functionalized derivatives of the azepane scaffold have shown promise as inhibitors of enzymes such as cathepsin K, which is implicated in osteoporosis, and as modulators of the dopamine transporter (DAT), a target for neurological disorders.[1][2] This document outlines standardized procedures for the modification of the primary amino group of this compound.
N-Acylation
N-acylation is a fundamental transformation for the introduction of an amide functionality. This reaction is typically high-yielding and can be achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.
N-Acetylation with Acetic Anhydride
Reaction Scheme:
Experimental Protocol:
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a base, for example, triethylamine (1.5 eq.) or pyridine (1.5 eq.). The mixture is stirred at room temperature, and acetic anhydride (1.2 eq.) is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-acetylated product.
Data Summary:
| Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Triethylamine | DCM | 2-4 h | >90 | [General Procedure] |
| Acetyl Chloride | Pyridine | DCM | 1-3 h | >95 | [3] |
N-Alkylation via Reductive Amination
Direct N-alkylation of primary amines often leads to over-alkylation. Reductive amination is a superior method for the controlled synthesis of secondary amines.[3] This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.
Reductive Amination with Benzaldehyde
Reaction Scheme:
Experimental Protocol:
This compound (1.0 eq.) and benzaldehyde (1.1 eq.) are dissolved in a suitable solvent like methanol (MeOH) or 1,2-dichloroethane (DCE). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is then added portion-wise.[4][5] The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the N-benzylated product.
Data Summary:
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12-24 h | 85-95 | [General Procedure] |
| Acetone | NaBH₄ | MeOH | 6-12 h | 80-90 | [General Procedure] |
Experimental Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination of this compound.
N-Sulfonylation
The synthesis of sulfonamides is a common strategy in medicinal chemistry, as this functional group can act as a bioisostere for other functionalities and participate in key hydrogen bonding interactions.
N-Mesylation with Methanesulfonyl Chloride
Reaction Scheme:
Experimental Protocol:
To a cooled (0 °C) solution of this compound (1.0 eq.) and a base such as triethylamine (2.0 eq.) or pyridine in a suitable solvent like dichloromethane (DCM), methanesulfonyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Data Summary:
| Sulfonylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Methanesulfonyl Chloride | Triethylamine | DCM | 2-6 h | 80-90 | [General Procedure] |
| p-Toluenesulfonyl Chloride | Pyridine | DCM | 4-8 h | 85-95 | [General Procedure] |
Urea Formation
Urea derivatives are prevalent in pharmacologically active molecules. They are typically synthesized by the reaction of an amine with an isocyanate.
Reaction with Phenyl Isocyanate
Reaction Scheme:
Caption: General strategies for the N-functionalization of this compound.
Biological Context: Cathepsin K Inhibition
Derivatives of the azepane scaffold have been investigated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption. [1]Inhibition of cathepsin K is a therapeutic strategy for the treatment of osteoporosis. The N-functionalized azepane derivatives can interact with the active site of the enzyme, blocking its catalytic activity and thereby preventing the degradation of bone collagen.
Cathepsin K Inhibition Pathway
Caption: Inhibition of cathepsin K-mediated bone resorption by N-functionalized this compound derivatives.
References
- 1. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Application of (S)-Azepan-3-amine in the Creation of Compound Libraries for Drug Discovery
Introduction
(S)-Azepan-3-amine is a valuable chiral building block for the synthesis of diverse compound libraries aimed at drug discovery and development. Its three-dimensional azepane scaffold is a privileged structure in medicinal chemistry, offering a desirable framework for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1] The presence of a primary and a secondary amine provides two points for diversification, allowing for the creation of libraries with significant structural variety. This document provides detailed application notes and protocols for the use of this compound in the generation of compound libraries through common derivatization techniques.
The azepane motif is found in numerous biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry.[2][3] The inherent chirality of this compound allows for the exploration of stereospecific interactions with biological targets, a critical aspect in modern drug design. Compound libraries based on this scaffold can be screened against a wide range of biological targets to identify novel hit compounds.
Application Notes
The primary and secondary amines of this compound can be selectively functionalized to generate a library of diverse compounds. The secondary amine within the azepane ring is typically less reactive than the primary exocyclic amine, allowing for selective derivatization. However, for exhaustive library generation, protection of one amine while derivatizing the other may be necessary. Common derivatization strategies for creating compound libraries from this scaffold include:
-
Amide Library Synthesis: Acylation of the primary amine with a diverse set of carboxylic acids is a straightforward and robust method for generating a large library of amides.
-
Sulfonamide Library Synthesis: Reaction of the primary amine with various sulfonyl chlorides provides access to a library of sulfonamides, a common motif in pharmacologically active molecules.
-
Reductive Amination Library Synthesis: The primary amine can be reacted with a library of aldehydes or ketones to form imines, which are subsequently reduced to generate diverse secondary amines.
These reactions are well-suited for parallel synthesis formats, enabling the rapid production of a large number of discrete compounds.[4]
Experimental Protocols
The following protocols are generalized for the creation of a compound library in a parallel format, for example, in a 96-well plate.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library by acylating this compound with a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Prepare 0.5 M solutions of a diverse library of carboxylic acids in anhydrous DCM in separate wells of a 96-well plate.
-
Prepare a 0.6 M solution of DCC and a 0.6 M solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the corresponding carboxylic acid solution (0.05 mmol).
-
Add 100 µL of the this compound stock solution (0.05 mmol) to each well.
-
Add 100 µL of the DCC solution (0.06 mmol) to each well.
-
Add 100 µL of the DIPEA solution (0.06 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After the reaction is complete, filter the contents of each well to remove the precipitated dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Evaporate the solvent to yield the crude amide products.
-
-
Purification:
Protocol 2: Parallel Sulfonamide Library Synthesis
This protocol outlines the synthesis of a sulfonamide library by reacting this compound with a variety of sulfonyl chlorides.
Materials:
-
This compound
-
Library of diverse sulfonyl chlorides
-
Triethylamine (TEA) or Pyridine as a base
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Prepare 0.5 M solutions of a diverse library of sulfonyl chlorides in anhydrous DCM in separate wells of a 96-well plate.
-
Prepare a 1.0 M solution of TEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).
-
Add 110 µL of the corresponding sulfonyl chloride solution (0.055 mmol) to each well.
-
Add 100 µL of the TEA solution (0.1 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12 hours.
-
Wash the reaction mixtures with water and brine.
-
Dry the organic layer over anhydrous MgSO4.
-
Evaporate the solvent to yield the crude sulfonamide products.
-
-
Purification:
-
Purify the crude products via automated parallel purification systems.[5]
-
Protocol 3: Parallel Reductive Amination Library Synthesis
This protocol details the generation of a library of secondary amines through reductive amination of this compound with a library of aldehydes.
Materials:
-
This compound
-
Library of diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of this compound in DCM.
-
Prepare 0.5 M solutions of a diverse library of aldehydes in DCM in separate wells of a 96-well plate.
-
Prepare a 0.75 M suspension of STAB in DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).
-
Add 100 µL of the corresponding aldehyde solution (0.05 mmol) to each well.
-
If required, add 1-2 drops of glacial acetic acid to each well.
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add 100 µL of the STAB suspension (0.075 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over Na2SO4.
-
Evaporate the solvent to yield the crude secondary amine products.
-
-
Purification:
-
Purify the crude products using an appropriate high-throughput purification method.[6]
-
Data Presentation
The following tables present representative data for a hypothetical compound library generated from this compound.
Table 1: Representative Amide Library Synthesis Data
| Building Block (Carboxylic Acid) | Product Molecular Weight | Yield (%) | Purity (%) |
| Acetic Acid | 156.23 | 85 | >95 |
| Benzoic Acid | 218.29 | 78 | >95 |
| 4-Chlorobenzoic Acid | 252.73 | 82 | >95 |
| Cyclohexanecarboxylic Acid | 224.34 | 88 | >95 |
| Thiophene-2-carboxylic Acid | 224.31 | 75 | >95 |
Table 2: Representative Sulfonamide Library Synthesis Data
| Building Block (Sulfonyl Chloride) | Product Molecular Weight | Yield (%) | Purity (%) |
| Methanesulfonyl Chloride | 192.29 | 72 | >95 |
| Benzenesulfonyl Chloride | 254.35 | 68 | >95 |
| p-Toluenesulfonyl Chloride | 268.38 | 75 | >95 |
| 4-Fluorobenzenesulfonyl Chloride | 272.34 | 71 | >95 |
| Naphthalene-1-sulfonyl Chloride | 304.41 | 65 | >95 |
Table 3: Representative Reductive Amination Library Synthesis Data
| Building Block (Aldehyde) | Product Molecular Weight | Yield (%) | Purity (%) |
| Formaldehyde | 128.22 | 65 | >90 |
| Benzaldehyde | 204.31 | 70 | >90 |
| 4-Methoxybenzaldehyde | 234.34 | 68 | >90 |
| Cyclohexanecarboxaldehyde | 210.36 | 75 | >90 |
| Pyridine-4-carboxaldehyde | 205.29 | 62 | >90 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this document.
References
- 1. jocpr.com [jocpr.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (S)-Azepan-3-amine Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse library of (S)-Azepan-3-amine analogs, crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies. The methodologies outlined below focus on the key chemical transformations required to introduce a variety of substituents at the primary amine of the this compound scaffold, enabling the exploration of the chemical space around this important pharmacophore.
Introduction
This compound is a valuable chiral building block in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and transporters.[1] The seven-membered azepane ring provides a flexible yet constrained conformational profile, which can be advantageous for optimizing ligand-receptor interactions. SAR studies of analogs of this compound are essential for identifying the structural motifs that govern potency, selectivity, and pharmacokinetic properties. This document details the synthesis of N-alkyl and N-aryl analogs of this compound and presents SAR data for a series of N-benzylated bicyclic azepanes as monoamine transporter inhibitors.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be efficiently achieved through the functionalization of the primary amine of the parent scaffold. Two robust and versatile methods for this purpose are reductive amination for the synthesis of N-alkyl analogs and the Buchwald-Hartwig amination for the synthesis of N-aryl analogs.
Protocol 1: Synthesis of N-Alkyl this compound Analogs via Reductive Amination
Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[2] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, followed by its reduction to the corresponding amine.[2][3] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation due to their selectivity for the iminium ion over the carbonyl starting material.[2]
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as methanol or dichloroethane, add the desired aldehyde or ketone (1.1 equiv.).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equiv.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl this compound analog.
Table 1: Examples of N-Alkyl this compound Analogs Synthesized via Reductive Amination
| Entry | Aldehyde/Ketone | R Group | Product |
| 1 | Formaldehyde | -CH₃ | (S)-N-Methylazepan-3-amine |
| 2 | Acetaldehyde | -CH₂CH₃ | (S)-N-Ethylazepan-3-amine |
| 3 | Acetone | -CH(CH₃)₂ | (S)-N-Isopropylazepan-3-amine |
| 4 | Benzaldehyde | -CH₂Ph | (S)-N-Benzylazepan-3-amine |
Protocol 2: Synthesis of N-Aryl this compound Analogs via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method allows for the synthesis of N-aryl amines from the reaction of an amine with an aryl halide or triflate.[4][5] The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction.
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%).
-
Add a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filter cake with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl this compound analog.
Table 2: Examples of N-Aryl this compound Analogs Synthesized via Buchwald-Hartwig Amination
| Entry | Aryl Halide | Ar Group | Product |
| 1 | Bromobenzene | -Ph | (S)-N-Phenylazepan-3-amine |
| 2 | 4-Bromotoluene | -C₆H₄-4-CH₃ | (S)-N-(p-Tolyl)azepan-3-amine |
| 3 | 2-Chloropyridine | -2-Pyridyl | (S)-N-(Pyridin-2-yl)azepan-3-amine |
| 4 | 1-Bromo-4-fluorobenzene | -C₆H₄-4-F | (S)-N-(4-Fluorophenyl)azepan-3-amine |
Structure-Activity Relationship (SAR) Studies
The synthesized analogs can be screened against a variety of biological targets to establish SAR. A key area of interest for azepane derivatives is in neuroscience, particularly as modulators of monoamine transporters.
SAR of N-Benzylated Bicyclic Azepanes as Monoamine Transporter Inhibitors
A study on N-benzylated bicyclic azepanes revealed potent inhibitory activity against the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[1] The SAR data highlights the tunability of the scaffold for achieving desired activity and selectivity.[1]
Table 3: In Vitro Inhibitory Activity (IC₅₀, nM) of N-Benzylated Bicyclic Azepane Analogs against Monoamine Transporters [1]
| Compound | R | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
| (R,R)-1a | -H | < 100 | < 100 | < 100 |
| Analog 1 | p-Cl | > 1000 | > 1000 | > 1000 |
| Analog 2 | m-Cl | < 100 | < 100 | < 100 |
| Analog 3 | o-Cl | < 100 | < 100 | < 100 |
| Analog 4 | m-Br | < 100 | < 100 | < 100 |
Data is a summary of findings reported in the cited literature.
The preliminary SAR suggests that halogenation of the benzyl group significantly modulates the activity and selectivity against the three monoamine transporters.[1] This indicates that the N-benzylated bicyclic azepane scaffold is a promising starting point for the development of CNS-active drugs.[1]
Visualizations
Synthetic Workflow for this compound Analogs
Caption: General workflow for the synthesis of N-alkyl and N-aryl this compound analogs for SAR studies.
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Inhibition of monoamine transporters by this compound analogs increases neurotransmitter levels in the synaptic cleft.
References
Application Notes and Protocols for Copper-Catalyzed Cyclization in Azepine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Azepine derivatives are a critical class of seven-membered nitrogen-containing heterocycles that form the core scaffold of numerous pharmaceuticals and biologically active compounds. Their unique conformational flexibility makes them valuable in drug design. Copper-catalyzed cyclization reactions have emerged as a powerful and versatile tool for the efficient synthesis of these complex molecular architectures. This document provides detailed application notes and experimental protocols for key copper-catalyzed methodologies used in the synthesis of azepine derivatives.
Introduction to Copper-Catalyzed Azepine Synthesis
The construction of the seven-membered azepine ring has historically been a synthetic challenge. However, the advent of copper catalysis has provided milder, more efficient, and often stereoselective routes to these important scaffolds. Copper catalysts are particularly attractive due to their low cost, low toxicity, and rich coordination chemistry. Key strategies in copper-catalyzed azepine synthesis include intramolecular C-N bond formation (Ullmann-type couplings), tandem amination/cyclization reactions, and asymmetric reductive or borylative cyclizations. These methods offer access to a wide range of functionalized azepines, including those with chiral centers, which are of significant interest in medicinal chemistry.
Key Methodologies and Applications
Several distinct copper-catalyzed cyclization strategies have been developed for the synthesis of various azepine derivatives. Below are detailed notes on some of the most significant approaches.
Tandem Amination/Cyclization of Allenynes
A notable advancement in azepine synthesis is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This methodology allows for the efficient construction of trifluoromethyl-substituted azepin-2-carboxylates from readily available starting materials. The reaction proceeds smoothly with a variety of primary and secondary amines, furnishing the corresponding azepine derivatives in moderate to good yields.
A plausible mechanism for this transformation involves the initial formation of a copper acetylide. This is followed by the nucleophilic addition of the amine to the acetylide, which then undergoes an intramolecular cyclization at the central carbon of the allene moiety to form the seven-membered ring.
Asymmetric Reductive and Borylative Cyclization
For the synthesis of enantioenriched dibenzo[b,d]azepines, a copper-catalyzed asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines has been developed.[1] This method provides access to bridged biarylamines containing both central and axial stereogenic elements with high yields and excellent diastereo- and enantioselectivities.[1] A related borylative cyclization can also be achieved using the same catalytic system, affording versatile boronic ester derivatives.[1]
The proposed mechanism for the reductive cyclization involves the hydrocupration of the vinyl group as the stereodetermining step. This is followed by a cis-selective cyclization of the resulting organocopper intermediate onto the imine. The active CuH catalyst is then regenerated by reaction with a silane reducing agent.[1]
Intramolecular C-N Coupling (Ullmann-Type Reaction)
The intramolecular Ullmann-type C-N coupling is a classic and reliable method for the synthesis of fused azepine derivatives, such as benzodiazepines. This reaction typically involves the copper-catalyzed cyclization of an ortho-haloaryl substrate bearing a tethered amine functionality. Modern advancements in ligand design have significantly improved the efficiency and substrate scope of this reaction, allowing it to proceed under milder conditions.
Data Presentation
The following tables summarize the quantitative data for the substrate scope of selected copper-catalyzed azepine synthesis reactions.
Table 1: Substrate Scope for the Cu(I)-Catalyzed Tandem Amination/Cyclization of a Fluorinated Allenyne with Various Amines [2]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 3a | 65 |
| 2 | p-Toluidine | 3b | 61 |
| 3 | o-Toluidine | 3c | 63 |
| 4 | p-Anisidine | 3d | 59 |
| 5 | 4-Fluoroaniline | 3e | 48 |
| 6 | 2,4-Dimethoxyaniline | 3f | 58 |
| 7 | 2-(Trifluoromethyl)aniline | 3g | 55 |
| 8 | Piperidine | 3h | 62 |
| 9 | Dibenzylamine | 3i | 45 |
| 10 | Morpholine | 3j | 30 |
Table 2: Substrate Scope for the Asymmetric Reductive Cyclization for the Synthesis of Dibenzo[b,d]azepines [1]
| Entry | Substrate | Product | Yield (%) | d.r. | ee (%) |
| 1 | 1Aa | 2Aa | 98 | >20:1 | 99 |
| 2 | 1Ab | 2Ab | 95 | >20:1 | 99 |
| 3 | 1Ac | 2Ac | 96 | >20:1 | 99 |
| 4 | 1Ad | 2Ad | 98 | >20:1 | 99 |
| 5 | 1Ae | 2Ae | 92 | >20:1 | 99 |
| 6 | 1Af | 2Af | 95 | >20:1 | 99 |
| 7 | 1Ag | 2Ag | 93 | >20:1 | 99 |
| 8 | 1Ah | 2Ah | 96 | >20:1 | 99 |
| 9 | 1Ai | 2Ai | 94 | >20:1 | 98 |
| 10 | 1Aj | 2Aj | 91 | >20:1 | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Cu(I)-Catalyzed Tandem Amination/Cyclization of Allenynes[2]
To a solution of allenyne (0.2 mmol, 1.0 equiv.) in anhydrous dioxane (2.0 mL) was added the corresponding amine (0.4 mmol, 2.0 equiv.) and Cu(MeCN)₄PF₆ (7.4 mg, 0.02 mmol, 10 mol%). The reaction mixture was stirred at 90 °C for 8 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired azepine derivative.
Protocol 2: General Procedure for the Asymmetric Reductive Cyclization of 2'-Vinyl-biaryl-2-imines[1]
In a nitrogen-filled glovebox, Cu(OAc)₂ (1.8 mg, 0.01 mmol, 5 mol%), and (R,R)-Ph-BPE (5.3 mg, 0.01 mmol, 5 mol%) were placed in a vial. Anhydrous TBME:THF (95:5, 1 mL) was added and the mixture was stirred at room temperature for 1 hour. A solution of the 2'-vinyl-biaryl-2-imine substrate (0.2 mmol, 1.0 equiv.) in anhydrous TBME:THF (95:5, 1 mL) was then added, followed by the addition of methyldiethoxysilane (DEMS) (59 µL, 0.4 mmol, 2.0 equiv.). The reaction mixture was stirred at room temperature for 36 hours. The reaction was then quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired dibenzo[b,d]azepine.
Visualizations
Caption: Experimental workflow for the Cu(I)-catalyzed tandem amination/cyclization.
Caption: Proposed catalytic cycle for the asymmetric reductive cyclization.
Caption: Overview of Cu-catalyzed strategies for azepine synthesis.
References
Application Notes and Protocols: Dearomative Ring Expansion of Nitroarenes for Azepane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold is a crucial structural motif in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2] However, the synthesis of substituted azepanes has traditionally been challenging, limiting their exploration in drug discovery programs.[3] A novel and efficient photochemical strategy has been developed for the synthesis of complex azepanes from readily available nitroarenes. This method involves a dearomative ring expansion centered on the conversion of a nitro group into a singlet nitrene, followed by a subsequent hydrogenation step.[3][4] This two-step process, mediated by blue light at room temperature, transforms a six-membered aromatic ring into a seven-membered azepane framework, opening up a significant area of three-dimensional chemical space for drug development.[3][4]
Reaction Mechanism and Workflow
The overall transformation proceeds through a two-stage process: a photochemical dearomative ring expansion followed by a hydrogenation step to yield the saturated azepane.
Stage 1: Photochemical Dearomative Ring Expansion
The reaction is initiated by the photoexcitation of the nitroarene substrate using blue LEDs. In the presence of a phosphite reagent, the excited nitroarene undergoes deoxygenation to form a highly reactive singlet nitrene intermediate. This nitrene then inserts into the aromatic ring, leading to a ring expansion to form a 3H-azepine intermediate.[5]
Stage 2: Hydrogenolysis
The resulting 3H-azepine intermediate is then subjected to hydrogenolysis to reduce the double bonds and furnish the final saturated azepane product. This can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[4][6]
Experimental Protocols
The following are generalized protocols for the two-step synthesis of azepanes from nitroarenes. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Photochemical Dearomative Ring Expansion
Materials:
-
Nitroarene substrate
-
Triisopropyl phosphite (P(Oi-Pr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Blue LEDs (e.g., 390 nm or 450 nm)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the nitroarene substrate (1.0 equiv).
-
Add anhydrous THF to dissolve the substrate (to a concentration of approximately 0.1 M).
-
Add triisopropyl phosphite (5.0 equiv) to the reaction mixture.
-
Irradiate the mixture with blue LEDs at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-72 hours.
-
Upon completion, the solvent can be removed in vacuo, and the crude 3H-azepine intermediate can be used directly in the next step or purified by column chromatography.
Protocol 2: Hydrogenolysis of 3H-Azepine Intermediate
Materials:
-
Crude 3H-azepine intermediate
-
Palladium on carbon (10% Pd/C, 10 mol%) or Platinum oxide (PtO₂, 10 mol%)
-
Ethanol (EtOH) or other suitable solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the crude 3H-azepine intermediate in ethanol (approximately 0.1 M).
-
Carefully add the hydrogenation catalyst (10% Pd/C or PtO₂) to the solution.
-
Evacuate and backfill the reaction vessel with hydrogen gas (this can be done using a hydrogen balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-48 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate in vacuo to yield the crude azepane product.
-
Purify the product by column chromatography on silica gel.
Substrate Scope and Quantitative Data
The dearomative ring expansion of nitroarenes has been shown to be tolerant of a wide range of functional groups on the aromatic ring. The following tables summarize the yields for various substituted nitroarenes.
Table 1: Ring Expansion of para-Substituted Nitroarenes
| Entry | Substituent (at C4) | Yield of Azepane (%) |
| 1 | H | 85 |
| 2 | Me | 78 |
| 3 | OMe | 82 |
| 4 | Cl | 75 |
| 5 | Br | 72 |
| 6 | CF₃ | 65 |
| 7 | CO₂Me | 70 |
Yields are for the two-step process. Data compiled from multiple sources.[4]
Table 2: Ring Expansion of meta-Substituted Nitroarenes
| Entry | Substituent (at C3) | Regioisomeric Ratio (C3:C5) | Total Yield of Azepanes (%) |
| 1 | Me | 1:1 | 75 |
| 2 | OMe | 1.5:1 | 80 |
| 3 | Cl | 1.2:1 | 70 |
| 4 | CF₃ | 2:1 | 68 |
Yields are for the two-step process. Regioisomeric ratios were determined by ¹H NMR spectroscopy. Data compiled from multiple sources.[4]
Table 3: Ring Expansion of ortho-Substituted Nitroarenes
| Entry | Substituent (at C2) | Yield of Azepane (%) |
| 1 | Me | 70 |
| 2 | OMe | 75 |
| 3 | Cl | 65 |
Yields are for the two-step process. Data compiled from multiple sources.[4]
Applications in Drug Discovery
The development of this synthetic methodology provides access to a previously underexplored area of chemical space.[3] The ability to synthesize a diverse range of substituted azepanes from simple starting materials is highly valuable for the generation of novel compound libraries for high-throughput screening.[4] Furthermore, this strategy has been successfully applied to the synthesis of azepane analogues of known piperidine-containing drugs, demonstrating its utility in scaffold hopping and lead optimization programs.[3][4] The conformational flexibility of the azepane ring can lead to improved binding interactions with biological targets and enhanced pharmacokinetic properties.[2]
Conclusion
The photochemical dearomative ring expansion of nitroarenes is a powerful and versatile method for the synthesis of substituted azepanes. This two-step process offers a mild and efficient route to these valuable heterocyclic scaffolds, starting from readily available materials. The broad substrate scope and tolerance of various functional groups make this a highly attractive strategy for applications in medicinal chemistry and drug discovery.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in (S)-Azepan-3-amine synthesis
Welcome to the technical support center for the synthesis of (S)-Azepan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and product purity. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce enantiomerically pure this compound?
A1: Enantiomerically pure this compound is a valuable chiral building block. Common strategies to achieve its synthesis include:
-
Enzymatic Synthesis: A highly stereoselective approach involves multi-enzyme cascades. For instance, N-Cbz-protected L-lysinol can be converted to L-3-N-Cbz-aminoazepane using a combination of galactose oxidase (GOase) and imine reductase (IRED) enzymes.[1][2] This method benefits from high enantiopurity by preventing the racemization of key labile intermediates.[1][2]
-
Chemical Synthesis from Chiral Precursors: Synthesizing from readily available chiral starting materials like L-lysine is a common strategy. This typically involves cyclization to form a lactam, followed by reduction.[3][4]
-
Chiral Resolution of a Racemic Mixture: This "classical" method involves separating a racemic mixture of azepan-3-amine. It is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[5][6] The differing solubilities of the diastereomeric salts allow for their separation by crystallization.[5][6] This method is often preferred for large-scale synthesis due to its cost-effectiveness and scalability.[7]
Q2: How can I purify this compound to achieve high chemical and enantiomeric purity?
A2: Achieving high purity is critical. The primary methods include:
-
Crystallization of Diastereomeric Salts: This is a robust technique for separating enantiomers on a larger scale.[7] The racemic amine is reacted with a chiral acid (e.g., (+)-tartaric acid) to form two diastereomeric salts.[8] Due to their different physical properties, one salt will preferentially crystallize from a chosen solvent system.[8][9] After separation by filtration, the desired enantiomer is recovered by treating the salt with a base.
-
Chiral Column Chromatography: For analytical and small-scale preparative separations, chiral HPLC or SFC are effective methods for resolving enantiomers.[7]
-
Standard Column Chromatography: To remove non-enantiomeric impurities, column chromatography is often employed. For amines, which can interact strongly with acidic silica gel, an amine-functionalized silica or the addition of a small amount of a basic modifier (like triethylamine or ammonia) to the eluent is recommended to improve separation and yield.
Q3: What protecting groups are suitable for the synthesis of this compound derivatives?
A3: Protecting groups are essential to prevent side reactions and direct the synthesis pathway. Common choices for amines include:
-
Carboxybenzyl (Cbz or Z): This group is stable under various conditions and can be removed by catalytic hydrogenation. It has been successfully used in the enzymatic synthesis of 3-aminoazepane derivatives.[1][2]
-
tert-Butoxycarbonyl (Boc): Another widely used protecting group, it is stable to many reagents but can be easily removed under acidic conditions. It has been employed in the synthesis of (R)-3-[(tert-butoxycarbonyl)amino]azepane from D-lysine.[4][10]
-
Trityl (Tr): A bulky protecting group that can be used for selective protection and is removed under acidic conditions.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Reductive Amination Step
Q: I am performing an intramolecular reductive amination to form the azepane ring, but my yields are consistently low. What are the potential causes and solutions?
A: Low yields in reductive amination can stem from several factors. Here is a troubleshooting workflow to identify and solve the issue.[11][12][13][14]
Issue 2: Poor Enantiomeric Purity/Difficulty with Chiral Resolution
Q: My final product has a low enantiomeric excess (ee). How can I improve the enantiomeric purity?
A: Achieving high enantiomeric purity often requires careful optimization, especially when using chiral resolution.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) after Synthesis | Racemization of intermediates during the reaction, especially under harsh (acidic or basic) conditions or high temperatures.[1][2] | * If using an enzymatic route, ensure the reaction is streamlined in a one-pot setup to avoid isolating labile intermediates.[1][2]* For chemical routes, evaluate reaction conditions (temperature, pH) at each step to minimize potential racemization. |
| Inefficient Diastereomeric Salt Crystallization | The chosen chiral resolving agent and solvent system are not optimal for creating a significant solubility difference between the diastereomeric salts.[5][9] | * Screen multiple resolving agents: Common choices for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.[5][6]* Screen a variety of solvents: Test different solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, water) to find conditions where one diastereomer is significantly less soluble.[9] |
| Co-precipitation of Diastereomers | The solution is supersaturated with respect to both diastereomers, or the cooling rate is too fast. | * Slow cooling: Allow the crystallization mixture to cool slowly to room temperature, and then to a lower temperature (e.g., 0-4 °C) to promote selective crystallization.* Control stoichiometry: Use approximately 0.5 equivalents of the resolving agent relative to the racemic amine to ensure only one diastereomer crystallizes. |
| Unwanted Enantiomer is Wasted | Classical resolution inherently discards 50% of the material.[5] | * Implement a racemization loop: Investigate methods to racemize the unwanted enantiomer recovered from the mother liquor.[8] This can sometimes be achieved by heating under specific conditions, allowing it to be recycled back into the resolution process, thereby improving the overall yield.[8][15] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-3-N-Cbz-aminoazepane
This protocol is based on the multi-enzyme cascade approach for the conversion of N-Cbz-protected L-lysinol.[1][2]
Materials and Reagents:
-
N-Cbz-L-lysinol
-
Galactose Oxidase (GOase) variant (e.g., M 3-5)
-
Imine Reductase (IRED) variant (e.g., IR-49)
-
Catalase
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate and other solvents for extraction and chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer (pH 7.5).
-
Add N-Cbz-L-lysinol to a final concentration of approximately 3 mM.
-
Add catalase, NADP⁺, GDH, and glucose to establish the cofactor recycling system.
-
Enzymatic Reaction: Initiate the cascade by adding the GOase and IRED enzymes.
-
Incubate the reaction mixture at 30°C with agitation for 16-24 hours.
-
Workup: Upon reaction completion (monitored by GC or LC-MS), quench the reaction.
-
Extract the product into an organic solvent like ethyl acetate.
-
Perform an acid-base extraction to purify the amine. Wash the organic layer with an acidic solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous phase. Wash the aqueous phase with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.
-
Dry the organic layer, concentrate, and purify further by column chromatography if needed.
-
Deprotection (if free amine is desired): The Cbz group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to yield this compound.
| Parameter | Condition | Reported Yield (for Cbz-protected product) |
| Substrate | N-Cbz-L-lysinol | Up to 54% (isolated)[2] |
| Enzymes | GOase (M 3-5 variant) & IRED (IR-49) | |
| pH | 7.5 | |
| Temperature | 30°C |
Protocol 2: Purification via Diastereomeric Salt Formation
This protocol outlines a general procedure for the chiral resolution of racemic azepan-3-amine.
Materials and Reagents:
-
Racemic azepan-3-amine
-
Chiral resolving agent (e.g., (+)-tartaric acid)
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic azepan-3-amine in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve approximately 0.5-1.0 equivalents of (+)-tartaric acid in the minimum amount of the same warm solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should form.
-
Crystallization: Heat the mixture gently to dissolve the precipitate, then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is one of the diastereomeric salts.
-
Liberation of Free Amine: Suspend the collected crystals in water and add a strong base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine.
-
Extraction: Extract the liberated this compound into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by converting a small sample to a diastereomeric derivative (e.g., with Mosher's acid chloride) for NMR analysis.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Overcoming Challenges in Azepane Ring Closure Kinetics
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of azepane ring closure kinetics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important seven-membered heterocyclic scaffold.
Troubleshooting Guides
Issue 1: Slow or Incomplete Azepane Ring Closure
Q: My azepane ring closure reaction is sluggish and gives a low yield of the desired product. What are the common causes and how can I improve the reaction kinetics?
A: Slow cyclization kinetics is a known hurdle in the formation of medium-sized rings like azepanes.[1] Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot a slow or incomplete reaction:
-
Catalyst Choice and Loading: The catalyst is often crucial. For instance, in silyl-aza-Prins cyclizations, the choice of Lewis acid can dramatically affect the outcome. While some catalysts might be ineffective, others can provide high yields.[2] In Cu(I)-catalyzed reactions, the specific copper salt and its concentration are critical for efficient transformation.[3]
-
Troubleshooting Steps:
-
Screen different catalysts relevant to your reaction type (e.g., various Lewis acids for Prins-type cyclizations, different copper sources for copper-catalyzed reactions).
-
Optimize the catalyst loading; a higher loading may increase the reaction rate, but also be mindful of potential side reactions.
-
-
-
Solvent Effects: The solvent plays a significant role in reaction kinetics. Solvent polarity and coordinating ability can influence the stability of intermediates and transition states. For example, in some photochemical syntheses of azepines, 1,4-dioxane and ethanol have been found to be optimal for specific substrates.[4]
-
Troubleshooting Steps:
-
Experiment with a range of solvents with varying polarities (e.g., DCM, DCE, THF, dioxane, acetonitrile).
-
Ensure the use of anhydrous solvents, as water can sometimes inhibit the reaction or lead to side products.
-
-
-
Reaction Temperature: Increasing the reaction temperature generally accelerates reaction rates. However, excessively high temperatures can lead to decomposition or the formation of side products.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
If the desired product is thermally labile, consider longer reaction times at a lower temperature.
-
-
-
Concentration: Intramolecular cyclizations are often favored at lower concentrations to minimize intermolecular side reactions.
-
Troubleshooting Steps:
-
Perform the reaction under high dilution conditions.
-
If using a slow addition protocol, ensure the rate of addition is appropriate to maintain a low concentration of the reactive species.
-
-
Issue 2: Formation of Undesired Side Products
Q: My reaction is producing significant amounts of side products instead of the desired azepane. How can I improve the selectivity?
A: The formation of side products is a common challenge, often arising from competing reaction pathways. Here’s how to address this issue:
-
Competing Intermolecular Reactions: At high concentrations, linear precursors can react with each other instead of cyclizing.
-
Troubleshooting Steps:
-
As mentioned previously, employ high dilution conditions.
-
Use a syringe pump for the slow addition of the substrate to the reaction mixture.
-
-
-
Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, cyclization can lead to different ring sizes. For example, in some aza-Prins cyclizations, tetrahydropyran derivatives can be formed as byproducts.[2]
-
Troubleshooting Steps:
-
Carefully select the catalyst. The choice of Lewis acid can direct the reaction towards the desired azepane product.[2]
-
Modify the substrate to favor the 7-membered ring closure.
-
-
-
Racemization of Chiral Centers: For the synthesis of chiral azepanes, racemization can be a significant side reaction, especially under basic conditions or at elevated temperatures.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the kinetics of azepane ring closure?
A1: The primary challenges stem from the thermodynamics and kinetics of forming a seven-membered ring. These include:
-
Unfavorable Entropy: Bringing the two reactive ends of a linear precursor together for intramolecular cyclization is entropically disfavored.[6]
-
Transannular Strain: Non-bonding interactions across the ring can increase the strain energy of the transition state, slowing down the reaction.
-
Conformational Flexibility: The flexible nature of the acyclic precursor means that only a fraction of the molecules are in a conformation suitable for cyclization at any given moment.
Q2: How can I monitor the kinetics of my azepane ring closure reaction?
A2: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reaction kinetics.[7][8][9] You can collect a series of spectra over time to determine the concentration of reactants, intermediates, and products. This data can then be used to calculate reaction rates and determine the reaction order. High-Performance Liquid Chromatography (HPLC) can also be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time points.
Q3: Are there specific reaction types that are known to have more favorable kinetics for azepane formation?
A3: While challenges exist for most methods, some modern synthetic strategies have been developed to overcome kinetic barriers. These include:
-
Photochemical Dearomative Ring Expansion: This method can proceed at room temperature under blue light irradiation, offering a mild alternative to thermally promoted reactions.[10][11]
-
Silyl-aza-Prins Cyclization: This method can provide high yields of azepanes under mild conditions with the appropriate Lewis acid catalyst.[2][12]
-
Copper-Catalyzed Tandem Amination/Cyclization: This approach allows for the efficient construction of functionalized azepines.[3][13]
Q4: Can computational chemistry help in predicting and overcoming kinetic challenges?
A4: Yes, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.[14] This information can provide valuable insights into the reaction mechanism and help in the rational design of substrates and catalysts to favor the desired azepane ring closure.
Quantitative Data Summary
The following tables summarize quantitative data from various azepane synthesis methodologies.
Table 1: Optimization of Silyl-Aza-Prins Cyclization for Tetrahydroazepine Synthesis [12]
| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (1.0) | 0 → r.t. | 24 | 63 (conversion) |
| 2 | FeCl₃ (1.0) | r.t. | 24 | 54 (conversion) |
| 3 | FeCl₃ (1.3) | -20 → r.t. | 2.5 | 92 |
| 4 | FeBr₃ (0.1) | 0 → r.t. | 24 | 92 |
Table 2: Optimization of Cu(I)-Catalyzed Amination/Cyclization of Allenyne with Aniline [13]
| Entry | Amine (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 10 | Dioxane | 90 | 8 | 65 (NMR) |
| 2 | 1.2 | 10 | Dioxane | 70 | 6 | 91 (NMR), 65 (isolated) |
| 3 | 1.2 | 5 | Dioxane | 70 | 6 | 35 (NMR) |
Experimental Protocols
Protocol 1: General Procedure for Silyl-Aza-Prins Cyclization[13]
-
To a solution of the 1-amino-3-triphenylsilyl-4-pentene (1.0 equiv) in dry dichloromethane (DCM) (0.1 M) at -20 °C under an inert atmosphere, add the aldehyde (1.5 equiv) and FeCl₃ (1.0 equiv).
-
Stir the mixture for 2 hours at -20 °C.
-
Add an additional portion of FeCl₃ (0.3 equiv) and remove the cooling bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous phase three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Cu(I)-Catalyzed Tandem Amination/Cyclization[3]
-
In a reaction vessel, combine the amine (1.2 equiv), allenyne (1.0 equiv), and [Cu(CH₃CN)₄PF₆] (10 mol%) in anhydrous 1,4-dioxane (0.1 M).
-
Stir the mixture under an argon atmosphere at 70 °C for 6-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Photochemical Dearomative Ring Expansion of Nitroarenes[12]
-
In a photochemical reactor, dissolve the nitroarene (1.0 equiv) and P(O-i-Pr)₃ (3.0 equiv) in tetrahydrofuran (THF) (0.05 M).
-
Irradiate the solution with blue LEDs at room temperature for 16 hours.
-
After the reaction is complete, concentrate the solvent under reduced pressure.
-
Dissolve the crude intermediate in ethanol (0.1 M).
-
Add Pd/C (10 mol%) and subject the mixture to hydrogenation (H₂ balloon).
-
Stir the reaction at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in azepane ring closure.
Caption: General experimental workflow for azepane synthesis.
Caption: Workflow for kinetic analysis using NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colab.ws [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Stereoselectivity in Chiral Azepane Synthesis
Welcome to the Technical Support Center for chiral azepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address challenges in achieving high stereoselectivity in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in chiral azepane synthesis?
A1: The stereochemical outcome of chiral azepane synthesis is influenced by a combination of factors, including the chosen synthetic strategy, reaction conditions, substrate structure, and the nature of catalysts or reagents. Key factors include:
-
Reaction Temperature: Lower temperatures often favor the kinetic product, leading to higher diastereoselectivity and can minimize racemization.[1]
-
Choice of Reagents and Catalysts: The steric and electronic properties of catalysts, ligands, and reagents play a crucial role in directing the stereochemical course of the reaction. For instance, in lithiation-conjugate addition reactions, the choice of the chiral ligand is critical.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereoselectivity.
-
Substrate Control: The inherent chirality and steric hindrance of the starting materials can direct the approach of reagents, influencing the stereochemistry of the product.
-
Protecting Groups: The nature and size of protecting groups, particularly on the nitrogen atom, can impact the conformational preferences of the molecule and sterically hinder or direct the approach of reagents.[1]
Q2: At which stages of chiral azepane synthesis is loss of stereoselectivity (racemization or epimerization) most likely to occur?
A2: Loss of stereoselectivity is a significant concern at several stages:
-
Cyclization Step: Base-mediated intramolecular cyclizations are particularly susceptible to racemization, as the base can cause deprotonation at a stereogenic center.[1]
-
Intermediates with Labile Stereocenters: The formation of intermediates with acidic protons adjacent to a stereocenter, such as α-amino esters, can lead to racemization, especially in the presence of base or upon heating.[1]
-
Purification: Exposure to acidic or basic conditions during chromatographic purification can sometimes lead to epimerization of sensitive stereocenters.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during specific stereoselective azepane synthesis methods.
Method 1: Asymmetric Lithiation-Conjugate Addition
This method is a powerful tool for constructing polysubstituted chiral azepanes with high diastereoselectivity and enantioselectivity.
Troubleshooting: Low Diastereoselectivity
Symptom: The desired azepane is obtained as a mixture of diastereomers with a low diastereomeric ratio (dr).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the kinetically controlled product. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of the organolithium reagent and the chiral ligand. An excess of the lithium reagent can sometimes lead to side reactions or aggregation states that affect selectivity. |
| Inappropriate Chiral Ligand | The choice of the chiral ligand (e.g., (-)-sparteine) is crucial. If diastereoselectivity is low, consider screening other chiral ligands or modifying the existing ligand structure. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the aggregation state of the organolithium species and the transition state geometry. Screen different ethereal solvents (e.g., THF, Et2O) or mixtures thereof. |
| Slow Addition of Electrophile | Adding the electrophile slowly at a low temperature can help to control the reaction and minimize side reactions that could lead to the formation of other diastereomers. |
Experimental Protocol: Asymmetric Lithiation-Conjugate Addition
A representative protocol for the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes involves the (−)-sparteine mediated asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester.
Materials:
-
N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine
-
s-BuLi
-
(-)-Sparteine
-
β-aryl α,β-unsaturated ester
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine and (-)-sparteine in anhydrous Et2O at -78 °C, add s-BuLi dropwise.
-
Stir the solution at -78 °C for the specified time to allow for the formation of the chiral organolithium species.
-
In a separate flask, dissolve the β-aryl α,β-unsaturated ester in anhydrous THF at -78 °C.
-
Slowly add the solution of the organolithium species to the solution of the unsaturated ester at -78 °C.
-
Stir the reaction mixture at -78 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.
-
The resulting adduct can then undergo hydrolysis, cyclization, and reduction to afford the final azepane.
Quantitative Data: Diastereoselective Lithiation-Addition
| Substrate | Electrophile | Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| N-Boc-N-PMP-cinnamylamine | Methyl cinnamate | (-)-Sparteine | Et2O/THF | -78 | 85 | >98:2 | 98 |
| N-Boc-N-PMP-crotylamine | Ethyl cinnamate | (-)-Sparteine | Et2O/THF | -78 | 82 | >98:2 | 97 |
Data is representative and may vary based on specific substrates and conditions.
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Method 2: Osmium-Catalyzed Tethered Aminohydroxylation
This method provides a stereoselective route to polyhydroxylated azepanes by creating a new C-N bond with high regio- and stereocontrol.
Troubleshooting: Formation of Side Products
Symptom: In addition to the desired amino alcohol, significant amounts of diol or other side products are observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Competitive Dihydroxylation | This is a common side reaction. Ensure that the nitrogen source (e.g., chloramine-T) is of high purity and used in the correct stoichiometry. The presence of water can also favor diol formation; use anhydrous solvents where appropriate. |
| Over-oxidation | Prolonged reaction times or high temperatures can lead to the oxidation of the desired product. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Decomposition of the Catalyst | The osmium catalyst can be sensitive. Ensure that the reaction is performed under an inert atmosphere if necessary and that all reagents are of high quality. |
| Substrate Decomposition | The starting material may be unstable under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups. |
Experimental Protocol: Osmium-Catalyzed Tethered Aminohydroxylation
This protocol describes the synthesis of a pentahydroxyazepane iminosugar precursor.
Materials:
-
Allylic alcohol substrate
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydroxylamine
-
p-Chlorobenzoyl chloride
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
tert-Butanol (tBuOH)
-
Water
Procedure:
-
React the allylic alcohol with CDI followed by hydroxylamine to form the corresponding hydroxycarbamate.
-
Treat the hydroxycarbamate with p-chlorobenzoyl chloride to afford the O-aroyloxycarbamate.
-
In a reaction vessel, dissolve the O-aroyloxycarbamate in a 3:1 mixture of tBuOH and water.
-
Add a catalytic amount of K2OsO2(OH)4 (e.g., 3 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., 35-40 °C) for the required time (e.g., 15 hours).
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and work up to isolate the oxazolidinone product.
-
The oxazolidinone can then be hydrolyzed and undergo intramolecular reductive amination to yield the azepane.
Quantitative Data: Osmium-Catalyzed Aminohydroxylation
| Substrate | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
| O-aroyloxycarbamate | 3 mol% K2OsO2(OH)4 | tBuOH/H2O (3:1) | 35-40 | 15 | 98 | Complete syn-selectivity |
Data is representative of a specific substrate and may vary.
Experimental Workflow for Osmium-Catalyzed Aminohydroxylation
Caption: Key steps in azepane synthesis via aminohydroxylation.
Method 3: Stereoselective Piperidine Ring Expansion
This strategy involves the expansion of a pre-existing chiral piperidine ring to form a chiral azepane, often with excellent transfer of stereochemistry.
Troubleshooting: Low Yield
Symptom: The desired azepane is formed in low yield, with significant recovery of the starting piperidine or formation of unidentified byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Ring Expansion | The choice of ring expansion conditions is critical. For reactions involving aziridinium intermediates, the nature of the nucleophile and the solvent can greatly influence the regioselectivity of the ring opening. If a piperidine is the major product, consider changing the nucleophile or solvent to favor attack at the bridgehead carbon. |
| Decomposition of Starting Material or Product | The conditions for ring expansion (e.g., strong acids, bases, or high temperatures) may be too harsh. Attempt the reaction under milder conditions or for a shorter duration. |
| Steric Hindrance | Bulky substituents on the piperidine ring may hinder the ring expansion process. It may be necessary to redesign the substrate or use a more reactive set of reagents. |
| Side Reactions | Elimination or rearrangement reactions can compete with the desired ring expansion. Analyze the byproducts to understand the competing pathways and adjust the reaction conditions accordingly (e.g., by using a non-nucleophilic base if elimination is an issue). |
Experimental Protocol: Diastereoselective Piperidine Ring Expansion
A representative protocol for the preparation of a diastereomerically pure azepane derivative from a piperidine precursor.
Materials:
-
Substituted piperidine derivative (e.g., with a leaving group on a side chain)
-
Appropriate reagent to induce ring expansion (e.g., a base or a Lewis acid)
-
Anhydrous solvent (e.g., THF, CH3CN)
Procedure:
-
Dissolve the piperidine starting material in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the reagent to initiate the ring expansion (e.g., a non-nucleophilic base to promote intramolecular cyclization).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH4Cl).
-
Extract the product into an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography to obtain the pure azepane derivative.
Quantitative Data: Piperidine Ring Expansion
| Piperidine Precursor | Ring Expansion Method | Yield (%) | Stereoselectivity |
| N-Tosyl-2-(hydroxymethyl)piperidine derivative | Mesylation followed by intramolecular cyclization | 85 | >99% de |
| 2-Vinylpiperidine derivative | Palladium-catalyzed rearrangement | 70-90 | High (retention of configuration) |
Data is representative and highly dependent on the specific substrate and reaction conditions.
Decision Tree for Optimizing Piperidine Ring Expansion
Caption: Decision tree for troubleshooting low yields in ring expansion.
References
Side reaction products in the alkylation of (S)-Azepan-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the alkylation of (S)-Azepan-3-amine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the alkylation of this compound. The advice provided is based on established principles of amine alkylation.[1]
Q1: I am observing significant amounts of di-alkylated and other high molecular weight side products. How can I improve the selectivity for the mono-alkylated product?
A1: Over-alkylation is a common problem in amine alkylation because the mono-alkylated product is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent.[2][3] This can result in a mixture of secondary, tertiary, and even quaternary ammonium salts.[4][5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[1][4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a low temperature can help to maintain a low concentration of the electrophile, which can minimize over-alkylation.[1]
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base such as Hünig's base (N,N-diisopropylethylamine) or potassium carbonate.[6][7] These bases can deprotonate the amine salt without competing in the alkylation reaction.[1]
-
Consider Reductive Amination: If direct alkylation with an alkyl halide consistently gives poor selectivity, reductive amination is an excellent alternative.[2][8] This involves reacting the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.[9]
Q2: The overall yield of my alkylation reaction is low, even after accounting for side products. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors including incomplete reaction, product degradation, or issues with the starting materials or reaction conditions.
Troubleshooting Steps:
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[9]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile or DMF are often effective for SN2 reactions.[10] Ensure the starting materials are soluble in the chosen solvent.
-
Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is important. The reactivity generally follows the trend I > Br > Cl > OTs.[6] If using a less reactive alkyl halide (e.g., a chloride), you may need more forcing conditions.
-
Base Strength: Ensure the base is strong enough to neutralize the acid produced during the reaction (e.g., HBr or HCl), which would otherwise protonate and deactivate the starting amine.[4][6]
-
Hofmann Elimination: If the reaction is run at high temperatures, and quaternary ammonium salts are formed, Hofmann elimination can occur, leading to the formation of alkenes and the tertiary amine.[6]
Q3: I am having difficulty purifying my desired product from the reaction mixture. What strategies can I use?
A3: Purification can be challenging due to the presence of unreacted starting materials, the base, and various alkylated products, all of which may have similar polarities.
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize the basicity of the amine products. An aqueous acid wash can be used to extract the amines into the aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted with a base to re-extract the free amines into a fresh organic layer.
-
Chromatography: Column chromatography on silica gel is a common method for separating amines. A gradient elution system, often incorporating a small amount of a basic modifier like triethylamine or ammonia in the mobile phase, can improve the peak shape and separation of basic compounds.
-
Salt Precipitation: In some cases, the desired product or a side product (like a quaternary ammonium salt) may be selectively precipitated from the reaction mixture by the addition of a suitable anti-solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reaction products in the alkylation of this compound?
The most common side reaction is over-alkylation, leading to the formation of the di-alkylated tertiary amine and the corresponding quaternary ammonium salt.[2][3] If a strong base is used at elevated temperatures, elimination reactions of the alkyl halide can also occur.
Q2: Which is a better method for alkylating this compound: direct alkylation with an alkyl halide or reductive amination?
For achieving selective mono-alkylation, reductive amination is often the superior method as it avoids the issue of over-alkylation that plagues direct alkylation.[2][8] Direct alkylation can be effective for producing tertiary amines or quaternary ammonium salts if that is the desired product.[3]
Q3: What analytical techniques are recommended for monitoring the reaction and identifying products?
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress. Staining with ninhydrin can be effective for visualizing primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the reaction, as it provides information on the relative amounts of starting material, desired product, and various side products based on their mass-to-charge ratios.
Quantitative Data Summary
The following table summarizes typical conditions for N-alkylation of a related cyclic amine, 1,4-oxazepane, which can serve as a starting point for optimizing the alkylation of this compound.[9]
| Method | Alkylating/Carbonyl Agent | Reducing Agent | Base | Solvent | Time (h) | Yield (%) |
| Direct Alkylation | 1-Bromo-3-chloropropane | - | K₂CO₃ | Acetonitrile | 12 | 90 |
| Direct Alkylation | Benzyl Bromide | - | NaH | THF | 6 | High |
| Reductive Amination | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | - | CH₂Cl₂ | 16 | 78 |
Experimental Protocols
Protocol 1: Direct Alkylation with an Alkyl Halide[9]
This protocol describes a general procedure for the direct N-alkylation of a secondary amine.
-
Reaction Setup: To a solution of this compound (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 equivalent) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (or an appropriate temperature based on the alkyl halide's reactivity) and stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated azepane.
Protocol 2: Reductive Amination[9]
This protocol provides a general method for N-alkylation via reductive amination.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol.
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-16 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Caption: Main alkylation reaction pathway and common over-alkylation side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or multiple products in alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Hydrogenation Conditions for Azepane Synthesis
Welcome to the Technical Support Center for the optimization of hydrogenation conditions for azepane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of azepane and its derivatives via catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the industrial synthesis of azepane via hydrogenation?
A1: The most common precursor for the industrial synthesis of azepane (also known as hexamethyleneimine) is ε-caprolactam. The hydrogenation of ε-caprolactam is a widely used method for producing azepane.
Q2: What are the typical catalysts used for the hydrogenation of ε-caprolactam to azepane?
A2: A variety of catalysts can be used for this transformation. Commonly employed catalysts include copper chromite, Raney Nickel, and precious metal catalysts such as palladium on carbon (Pd/C) and platinum-based catalysts. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and operating conditions.
Q3: What are the general reaction conditions for the hydrogenation of ε-caprolactam?
A3: The reaction conditions for the hydrogenation of ε-caprolactam to azepane can vary depending on the catalyst used. Generally, the reaction is carried out at elevated temperatures, typically ranging from 150°C to 300°C, and high pressures of hydrogen gas, often from 1,000 to 4,000 psig.
Q4: Are there alternative synthetic routes to azepane derivatives besides the hydrogenation of ε-caprolactam?
A4: Yes, several other synthetic strategies exist for constructing the azepane ring. These include the dearomative ring expansion of nitroarenes followed by hydrogenolysis, and the cyclization of linear precursors followed by reduction.[1] For instance, optically active azepane scaffolds can be synthesized via olefin cross-metathesis followed by an exhaustive hydrogenation process.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of azepane via hydrogenation.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant conversion of my starting material (e.g., ε-caprolactam) to azepane. What are the possible causes and how can I troubleshoot this?
Answer: Low or no conversion in a catalytic hydrogenation reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Activity:
-
Old or Inactive Catalyst: Catalysts can lose activity over time due to improper storage or handling. It is advisable to use a fresh batch of catalyst.
-
Catalyst Poisoning: The presence of impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons for hydrogenation catalysts include sulfur compounds, halides, and strong coordinating agents. Ensure the purity of all reagents and gases.
-
-
Reaction Conditions:
-
Insufficient Temperature or Pressure: The hydrogenation of amides like ε-caprolactam typically requires high temperatures and pressures. Gradually increasing the temperature and/or hydrogen pressure within the safe limits of your reactor may improve conversion.
-
Inadequate Mixing: Efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen gas. Ensure that the stirring is vigorous enough to keep the catalyst suspended and facilitate mass transfer.
-
-
System Leaks:
-
Ensure that the reactor is properly sealed and there are no leaks in the system. A drop in hydrogen pressure not attributable to consumption by the reaction indicates a leak.
-
Issue 2: Low Yield of Azepane with Formation of Byproducts
Question: My reaction shows conversion of the starting material, but the yield of azepane is low, and I am observing the formation of several byproducts. What are these byproducts and how can I improve the selectivity towards azepane?
Answer: The formation of byproducts is a common challenge in the hydrogenation of ε-caprolactam. Understanding the potential side reactions can help in optimizing the conditions for higher selectivity.
-
Common Byproducts:
-
Hexamethylenediamine (HMDA): This can be a significant byproduct, especially under certain catalytic conditions.
-
Oligomers and Polymers: Incomplete reduction or side reactions can lead to the formation of higher molecular weight species.
-
Ring-opened products: Under harsh conditions, the azepane ring can undergo cleavage.
-
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst plays a critical role in selectivity. For example, copper-based catalysts are often reported to be selective for the formation of azepane.
-
Solvent Effects: The solvent can influence the reaction pathway. While some hydrogenations can be run neat, the use of a suitable solvent can sometimes improve selectivity.
-
Optimization of Reaction Parameters: A systematic study of the effects of temperature and pressure can help in identifying the optimal conditions for maximizing the yield of azepane while minimizing byproduct formation. Lowering the temperature may sometimes reduce the formation of degradation products.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the synthesized azepane from the reaction mixture. What are the recommended purification methods?
Answer: The purification of azepane can be challenging due to its physical properties.
-
Recommended Purification Techniques:
-
Distillation: Azepane is a liquid with a boiling point of approximately 138°C. Fractional distillation under atmospheric or reduced pressure is a common method for purification.
-
Extraction: If the reaction is performed in a solvent, liquid-liquid extraction can be used to separate the product. The basic nature of azepane allows for acid-base extraction techniques.
-
Chromatography: For small-scale purifications or for obtaining very high purity material, column chromatography on silica gel or alumina can be employed. A solvent system with a small amount of a basic modifier like triethylamine can help to prevent tailing of the amine on the column.
-
Data Presentation
The following tables summarize quantitative data for the hydrogenation of ε-caprolactam to azepane under different conditions.
Table 1: Comparison of Catalysts for ε-Caprolactam Hydrogenation
| Catalyst | Temperature (°C) | Pressure (psig) | Solvent | Conversion (%) | Selectivity to Azepane (%) | Reference |
| Copper Chromite | 185 - 215 | >1,000 | Diglyme | High | Good | U.S. Patent 4,014,867 |
| Raney Nickel | 200 - 250 | 1,500 - 3,000 | Dioxane | >95 | Variable | Literature Data |
| 5% Ru/Al2O3 | 120 - 180 | 290 - 1160 | Neat | Variable | Moderate | [2] |
| Palladium on Carbon | 200 - 250 | 1,000 - 2,000 | Ethanol | High | Variable | General Literature |
Table 2: Effect of Reaction Conditions on Azepane Synthesis using Copper Chromite Catalyst
| Temperature (°C) | Pressure (psig) | Reaction Time (h) | Conversion of Caprolactam (%) | Yield of Azepane (%) |
| 175 | 2,500 | 4 | Moderate | Moderate |
| 200 | 2,500 | 4 | High | Good |
| 215 | 2,500 | 4 | Very High | High |
| 200 | 1,500 | 4 | Moderate | Moderate |
| 200 | 3,500 | 4 | High | High |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of ε-Caprolactam using a Batch Reactor
-
Reactor Preparation: Ensure the high-pressure batch reactor is clean and dry.
-
Charging the Reactor: Charge the reactor with ε-caprolactam and the chosen catalyst. If a solvent is used, add it at this stage. A typical catalyst loading is 1-10% by weight relative to the starting material.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired reaction pressure.
-
Heating and Stirring: Begin stirring and heat the reactor to the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen supply. A stable pressure indicates the completion of the reaction.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The catalyst should be handled carefully as it can be pyrophoric.
-
Purification: Purify the crude azepane from the filtrate by distillation or other appropriate methods as described in the troubleshooting section.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of azepane synthesis.
Caption: A troubleshooting workflow for azepane synthesis.
Caption: Reaction pathway for ε-caprolactam hydrogenation.
References
Purification techniques for isolating (S)-Azepan-3-amine enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-Azepan-3-amine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of Azepan-3-amine?
The most common and effective techniques for resolving racemic Azepan-3-amine into its individual (S) and (R) enantiomers are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][2][3]
-
Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[4][5][6] These salts have different solubilities, allowing for their separation by fractional crystallization.[4][5]
-
Enzymatic Resolution: This method employs an enzyme, often a lipase, to selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer.[7][8][9]
Q2: How do I choose the best purification technique for my needs?
The choice of technique depends on several factors, including the scale of the separation, required purity, available equipment, and cost.
-
Chiral HPLC is excellent for analytical-scale separations and for obtaining high-purity enantiomers.[2] It can also be scaled up for preparative purposes.[1]
-
Diastereomeric salt formation is a cost-effective method well-suited for large-scale industrial production.[10]
-
Enzymatic resolution offers high enantioselectivity under mild reaction conditions and is a "green" alternative.[7]
Troubleshooting Guides
Chiral HPLC Separation
Q3: I am seeing poor or no separation of the enantiomers on my chiral column. What could be the problem?
Several factors can lead to poor resolution in chiral HPLC. Here are some common causes and solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selectivity of a CSP is highly dependent on the analyte's structure.[11] If you are not seeing separation, the chosen CSP may not be suitable for Azepan-3-amine.
-
Inappropriate Mobile Phase: The composition of the mobile phase significantly impacts retention and selectivity.
-
Flow Rate: The flow rate affects the efficiency of the separation.[1]
-
Solution: Optimize the flow rate. Sometimes, a lower flow rate can improve resolution.[1]
-
-
Temperature: Column temperature can influence the interactions between the analyte and the CSP.
-
Solution: Investigate the effect of varying the column temperature on the separation.
-
Q4: My peak shapes are broad or tailing. How can I improve them?
Poor peak shape can be caused by several issues:
-
Secondary Interactions: The amine group of Azepan-3-amine can interact with residual silanols on the silica support of the CSP, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase to block these secondary interactions.
-
-
Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Buildup of contaminants on the column can affect performance.
-
Solution: Implement a proper column washing procedure. Be aware of the "additive memory effect," where additives can persist on the stationary phase and affect subsequent runs.[11]
-
Diastereomeric Salt Crystallization
Q5: I am not getting any crystals to form after adding the chiral resolving agent. What should I do?
Crystal formation is a critical step and can be influenced by several factors:
-
Solvent Choice: The solvent system is crucial for achieving differential solubility of the diastereomeric salts.[13]
-
Solution: Screen a variety of solvents or solvent mixtures. The ideal solvent will dissolve the racemic mixture and the resolving agent but will have poor solubility for one of the diastereomeric salts.
-
-
Supersaturation: Crystallization requires a supersaturated solution.
-
Solution: Try concentrating the solution by slowly evaporating the solvent. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.
-
-
Temperature: Solubility is temperature-dependent.
-
Solution: Experiment with different crystallization temperatures. Cooling the solution slowly can promote the growth of larger, purer crystals.
-
Q6: The enantiomeric excess (e.e.) of my crystallized product is low. How can I improve it?
Low enantiomeric excess indicates that the crystallization is not selective enough.
-
Insufficient Number of Recrystallizations: A single crystallization may not be sufficient to achieve high purity.
-
Solution: Perform multiple recrystallizations.[13] With each recrystallization, the enantiomeric excess of the less soluble diastereomer in the solid phase should increase.
-
-
Kinetic vs. Thermodynamic Control: The speed of crystallization can affect the purity.[13] Rapid crystallization (kinetic control) might trap impurities, while slow crystallization (thermodynamic control) allows for the formation of more stable, purer crystals.[10]
-
Solution: Control the rate of cooling and evaporation to favor thermodynamic equilibrium. Stirring for an extended period before filtering can also improve enantiomeric separation.[5]
-
-
Choice of Resolving Agent: The resolving agent plays a key role in the properties of the diastereomeric salts.
-
Solution: If one resolving agent gives poor results, try a different one (e.g., different tartaric acid derivatives, mandelic acid).[14]
-
Enzymatic Resolution
Q7: The enzymatic reaction is very slow or not proceeding at all. What is the issue?
Low or no enzyme activity can be due to several factors:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.
-
Solution: Adjust the substrate concentration. Ensure the product is removed or the reaction is stopped at an appropriate conversion to prevent product inhibition.
-
-
Incorrect Reaction Conditions: Enzymes are sensitive to pH, temperature, and solvent.
-
Solution: Optimize the reaction conditions. Ensure the pH of the reaction medium is within the optimal range for the chosen lipase. Perform the reaction at the enzyme's optimal temperature. The choice of organic solvent is also critical.
-
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme and store it according to the manufacturer's instructions.
-
Q8: The enantioselectivity (E-value) of the enzymatic resolution is low. How can I improve it?
The enantioselectivity of an enzyme is a key parameter.
-
Choice of Enzyme and Acylating Agent: The combination of the enzyme and the acylating agent determines the enantioselectivity.[7]
-
Solution: Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) and various acylating agents (e.g., ethyl acetate, isopropyl acetate).[8]
-
-
Reaction Temperature: Temperature can influence the flexibility of the enzyme and, consequently, its enantioselectivity.
-
Solution: Investigate the effect of different reaction temperatures on the E-value.
-
Experimental Protocols
Chiral HPLC Method Development for this compound
A general workflow for developing a chiral HPLC method is presented below.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. eijppr.com [eijppr.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azepane Synthesis via Ring Expansion
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of azepanes via common ring expansion methodologies. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided by reaction type, addressing the most common issues encountered during the synthesis of azepane precursors.
Beckmann Rearrangement
The Beckmann rearrangement, particularly of cyclohexanone oxime to ε-caprolactam (a key azepane precursor), is a widely used industrial process. However, it is not without its challenges, especially at the lab scale.
Q1: My Beckmann rearrangement of cyclohexanone oxime has a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Beckmann rearrangement are frequently due to suboptimal reaction conditions or the presence of impurities. Here are the key factors to investigate:
-
Presence of Water: O-acetyl oximes, common intermediates, are susceptible to hydrolysis, which reverts them back to the starting oxime. Ensure all glassware is oven-dried and use anhydrous solvents to minimize this side reaction.
-
Inappropriate Catalyst/Acid: The choice and amount of acid catalyst are critical. While strong acids like sulfuric acid or oleum are traditional choices, they can cause substrate decomposition at elevated temperatures. Consider using milder or solid acid catalysts.
-
Reaction Temperature: High temperatures (>130°C) can lead to decomposition of the starting material or the desired lactam product, resulting in a complex mixture of byproducts.[1] Careful temperature control is essential.
-
Sub-optimal Solvent: The solvent plays a crucial role in stabilizing charged intermediates. Polar aprotic solvents, such as acetonitrile, are often effective. It may be necessary to screen different solvents to find the optimal one for your specific substrate.
Q2: I am observing significant byproduct formation in my Beckmann rearrangement. What are these impurities and how can I avoid them?
A2: The primary competing side reaction is Beckmann fragmentation . This occurs when the migrating group can form a stable carbocation, leading to the formation of nitriles instead of the desired amide.
-
To Minimize Fragmentation:
-
Lower the temperature: This generally favors the rearrangement pathway over fragmentation.
-
Use less acidic catalysts: Highly acidic conditions can promote carbocation formation.
-
Substrate Choice: Be aware that substrates with tertiary or secondary alkyl groups, or aryl groups, are more prone to fragmentation due to the stability of the resulting carbocations.[1]
-
Another common issue, particularly with the industrial use of oleum, is the formation of various impurities due to condensation and dehydrogenation reactions. These can be minimized by ensuring enhanced mixing and using a higher acid-to-oxime ratio.
Q3: Can different catalysts improve the yield and selectivity of my Beckmann rearrangement?
A3: Yes, moving away from traditional strong acids can significantly improve outcomes. A variety of catalytic systems have been explored to provide milder reaction conditions and reduce byproduct formation.
| Catalyst System | Typical Conditions | Yield of ε-caprolactam | Selectivity | Notes |
| H₂SO₄/Oleum | High Temperature (>100°C) | Variable | Moderate-High | Traditional method; can lead to corrosion and significant byproduct formation. |
| Solid Metaboric Acid | Room Temp. (in ionic liquid) | Excellent | Excellent | Offers a milder, more environmentally friendly alternative. |
| Zeolites (e.g., MFI) | Vapor Phase (e.g., 400°C) | High | High | Suitable for continuous flow processes; high temperatures required.[2] |
| Co(ClO₄)₂ / Yb(OTf)₃ | 80°C in Acetonitrile | ~74% | Good | A combined Lewis acid system that provides good yields under milder conditions.[3] |
| Nafion Resin | 70°C in Acetonitrile | Moderate | Moderate | A solid acid catalyst that is easily recoverable and reusable.[4] |
Tiffeneau-Demjanov Rearrangement
This reaction provides a reliable method for a one-carbon ring expansion of cyclic ketones to their homologous counterparts, which is highly useful for azepane synthesis.
Q1: My Tiffeneau-Demjanov reaction is giving a low yield of the desired azepanone. Why might this be happening?
A1: Low yields in the Tiffeneau-Demjanov rearrangement are often linked to the stability of the carbocation intermediate and the reaction conditions.
-
Substrate Structure: The reaction proceeds via a 1-aminomethyl-cycloalkanol intermediate. Using this substrate directly, rather than a simple aminomethylcycloalkane (the Demjanov reaction), significantly improves yields and reduces the formation of olefin byproducts.[5][6] The hydroxyl group helps to stabilize the carbocation formed after the departure of N₂.
-
Ring Size: Yields tend to decrease as the initial ring size increases. The reaction is most efficient for the synthesis of five, six, and seven-membered rings.[5][6][7]
-
Temperature Control: The initial diazotization step, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid), is typically performed at low temperatures (0-5°C).[7] This is to control the exothermic reaction and minimize the decomposition of the unstable diazonium intermediate.[7]
Q2: I'm getting a mixture of products, including un-expanded alcohols and olefins. How can I increase the selectivity for the ring-expanded ketone?
A2: The formation of these byproducts is more common in the classical Demjanov rearrangement. The Tiffeneau-Demjanov modification is specifically designed to avoid these issues.
-
Ensure Formation of the β-amino Alcohol: The key is to start with a 1-aminomethyl-cycloalkanol. This substrate favors the desired ring expansion pathway to form a more stable oxonium ion, which is then deprotonated to the ketone.[5] The alternative pathway, direct attack by water on the primary carbocation without rearrangement, leads to the un-expanded alcohol and is disfavored.
-
Migratory Aptitude: In substituted cyclic systems, the regioselectivity of the rearrangement is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon will migrate preferentially.[8]
Schmidt Reaction
The Schmidt reaction uses hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid to convert a ketone into a lactam.
Q1: My Schmidt reaction on a substituted cyclohexanone is producing a mixture of two isomeric lactams. How can I control the regioselectivity?
A1: Regioselectivity is a primary challenge in the Schmidt reaction of unsymmetrical ketones. The choice of which alkyl group migrates is influenced by several factors:
-
Sterics: The larger, more sterically hindered group tends to migrate preferentially.
-
Electronic Effects: Electron-donating groups on an aryl ring can enhance its migratory aptitude.
-
Temperature: Temperature can have a significant impact on the ratio of isomeric products. In some systems, lower temperatures favor the formation of one regioisomer, while higher temperatures can lead to a mixture or favor the other isomer.
-
Catalyst Choice: The use of Lewis acids (e.g., TiCl₄) with alkyl azides, particularly in intramolecular reactions, can provide better control over the reaction pathway compared to Brønsted acids.[9]
Q2: The reaction has stalled and is not going to completion. What could be the issue?
A2: The intramolecular Schmidt reaction is known to suffer from product inhibition . The lactam product is a Lewis base and can sequester the acid catalyst, rendering it inactive.[10]
-
Catalyst Loading: Historically, this issue necessitated the use of stoichiometric or excess amounts of strong acid.[10] If you are using catalytic amounts, you may need to increase the loading.
-
Solvent Choice: The use of a strong hydrogen-bond-donating solvent, such as hexafluoro-2-propanol (HFIP), has been shown to mitigate product inhibition and allow for lower catalyst loadings.[10]
Dowd-Beckwith Ring Expansion
This is a radical-based method for ring expansion of a cyclic β-keto ester.
Q1: The main product of my Dowd-Beckwith reaction is the reduced, unexpanded starting material. How can I favor the desired ring expansion?
A1: A common side reaction is the simple reduction of the haloalkane to a saturated alkyl group without ring expansion.[11][12] This occurs when the intermediate radical abstracts a hydrogen atom from the tin hydride source before it can add to the carbonyl group.
-
Concentration: The relative rates of the intermolecular hydrogen abstraction versus the intramolecular radical addition to the carbonyl are concentration-dependent. Running the reaction at high dilution can favor the intramolecular cyclization/ring-expansion pathway.
-
Rate of Addition: A slow addition of the tributyltin hydride and the radical initiator (AIBN) to the solution of the halo-substrate can help maintain a low concentration of the tin hydride, thus disfavoring the premature reduction.
Q2: The reaction is not working at all. What are some critical parameters to check?
A2: The success of this radical cascade reaction depends on several factors:
-
Radical Initiator: Ensure your radical initiator, typically AIBN, is fresh. AIBN decomposes over time and may not be effective if it is old.
-
Accessibility of the Carbonyl Group: The intramolecular attack of the radical on the carbonyl group is a key step. If the carbonyl is sterically hindered, this step may be disfavored, leading to failure of the reaction.[11][12]
-
Oxygen Contamination: Radical reactions are often sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Experimental Protocols
Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam
This protocol is a representative procedure based on those found in Organic Syntheses.
-
Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 85g of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Oxime: Slowly add 25g of dry cyclohexanone oxime in small portions to the stirred sulfuric acid, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution in a water bath at 80-90°C for 15 minutes.
-
Workup: Cool the reaction mixture in an ice bath and slowly pour it onto 250g of crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of ammonium hydroxide while cooling to keep the temperature below 20°C. ε-Caprolactam will begin to separate.
-
Extraction: Extract the mixture three times with 50 mL portions of chloroform.
-
Purification: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.
Protocol 2: Tiffeneau-Demjanov Ring Expansion of 1-(Aminomethyl)cyclohexanol
This is a general procedure for the one-carbon ring expansion of a cyclohexanone precursor.
-
Substrate Preparation: The starting material, 1-(aminomethyl)cyclohexanol, is typically prepared from cyclohexanone via the addition of cyanide (to form the cyanohydrin), followed by reduction (e.g., with LiAlH₄).
-
Reaction Setup: Dissolve 10 mmol of 1-(aminomethyl)cyclohexanol in 50 mL of 10% aqueous acetic acid in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Diazotization: Prepare a solution of 12 mmol of sodium nitrite (NaNO₂) in 10 mL of water. Add this solution dropwise to the stirred, cooled solution of the amino alcohol over 30 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Vigorous nitrogen evolution should be observed.
-
Workup: Make the solution basic by carefully adding sodium bicarbonate.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude cycloheptanone can be purified by column chromatography or distillation.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues in azepane synthesis.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 7. Demjanov rearrangement | PPTX [slideshare.net]
- 8. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dowd–Beckwith ring-expansion reaction - Wikipedia [en.wikipedia.org]
Navigating Scalability Challenges in (S)-Azepan-3-amine Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chiral amine synthesis is a critical juncture in pharmaceutical development, often fraught with challenges that can impact yield, purity, and overall process efficiency. (S)-Azepan-3-amine, a key building block in various pharmaceutical applications, is no exception. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the large-scale production of this compound, offering practical guidance and detailed protocols to ensure a smooth transition from the lab to manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: Two primary routes are generally considered for the industrial production of this compound:
-
Chemical Synthesis: This often involves a multi-step process starting from a readily available chiral precursor. A common approach involves the cyclization of a protected amino acid derivative, followed by reduction and deprotection steps. While robust, this method can present challenges in controlling stereochemistry and minimizing side-product formation at a larger scale.
-
Biocatalytic Synthesis: The use of enzyme cascades, for instance, employing a galactose oxidase and an imine reductase, can offer a more direct and stereoselective route from protected L-lysinol.[1] This approach can lead to higher enantiopurity and milder reaction conditions, but scalability may be impacted by enzyme stability, activity, and cost.
Q2: What are the critical parameters to monitor during the scale-up of this compound synthesis?
A2: Careful monitoring of several key parameters is crucial for a successful scale-up:
-
Temperature: Exothermic reactions, if not properly controlled, can lead to side reactions and the formation of impurities, including isomers.[2]
-
Reaction Time: Optimizing reaction times is essential to maximize product formation while minimizing the degradation of the product or starting materials.
-
Reagent Stoichiometry: Precise control over the molar ratios of reactants and catalysts is vital for driving the reaction to completion and avoiding unwanted byproducts.
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality.
-
Purity of Starting Materials: The purity of precursors directly impacts the final product's purity and can influence catalyst activity and reaction kinetics.
Q3: What purity level is typically expected for commercial-grade this compound?
A3: For pharmaceutical applications, a high purity of this compound is required, typically exceeding 98%.[3] Some suppliers offer grades with purity levels of 97% or higher.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound in a question-and-answer format.
Issue 1: Low Overall Yield
Q: My overall yield has dropped significantly after scaling up the synthesis. What are the potential causes and how can I troubleshoot this?
A: A decrease in yield upon scale-up is a common issue. The following workflow can help identify and resolve the problem.
Caption: Workflow for troubleshooting low overall yield.
Troubleshooting Steps:
-
Reagent and Stoichiometry Verification:
-
Problem: Impurities in starting materials or inaccurate reagent charging can inhibit the reaction.
-
Solution: Re-analyze the purity of all starting materials and reagents. Implement a strict protocol for weighing and dispensing chemicals in the larger-scale setup.
-
-
Temperature Control and Heat Transfer:
-
Problem: Inadequate heat dissipation in larger reactors can lead to localized overheating, causing degradation of reactants or products.
-
Solution: Ensure the reactor's cooling system is adequate for the scaled-up reaction volume. Consider a slower addition rate for reagents involved in exothermic steps.
-
-
Mixing Efficiency:
-
Problem: Poor mixing can result in non-uniform reaction conditions, leading to incomplete conversion.
-
Solution: Evaluate the agitator design and speed. For heterogeneous reactions, ensure efficient mixing of different phases.
-
-
Side Reaction Analysis:
-
Problem: Higher temperatures or longer reaction times can promote the formation of byproducts.
-
Solution: Use analytical techniques like HPLC or GC-MS to identify and quantify any impurities. This can provide insights into the side reactions occurring.
-
-
Optimization of Reaction Conditions:
-
Problem: Optimal conditions at the lab scale may not be directly transferable.
-
Solution: Systematically re-optimize reaction time and concentration at the pilot scale before moving to full production.
-
Issue 2: Poor Stereoselectivity and Isomer Formation
Q: I am observing an increase in the formation of the (R)-enantiomer and other diastereomers. How can I improve the stereochemical purity?
A: Maintaining high stereoselectivity is critical for chiral molecules. The choice of synthetic route and reaction conditions are key factors.
Caption: Logic diagram for improving stereoselectivity.
Troubleshooting Steps:
-
Catalyst/Auxiliary Performance:
-
Problem: The effectiveness of a chiral catalyst or auxiliary can be sensitive to reaction conditions.
-
Solution: If using a chemical route with a chiral auxiliary, ensure its purity and handle it under appropriate conditions to prevent degradation. For biocatalytic routes, verify the enzyme's activity and stability under the process conditions.
-
-
Temperature Control:
-
Problem: Higher reaction temperatures can reduce the energy difference between the transition states leading to different stereoisomers, thus lowering selectivity. A Chinese patent suggests that high temperatures during cyclization can lead to isomer formation.[2]
-
Solution: Maintain the reaction at the lowest effective temperature to maximize stereoselectivity.
-
-
Solvent Effects:
-
Problem: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.
-
Solution: Screen a range of solvents to find one that enhances the desired stereoselectivity.
-
-
Chiral Purification:
-
Problem: If achieving high stereoselectivity in the reaction is challenging, an efficient purification method is necessary.
-
Solution: Develop a robust chiral HPLC method or a diastereomeric salt crystallization protocol for separating the desired (S)-enantiomer.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: The final product is difficult to purify at scale, leading to lower purity and material loss. What purification strategies are recommended?
A: Scalable purification is a common hurdle. A combination of techniques may be necessary.
Recommended Purification Workflow:
Caption: A typical purification workflow for this compound.
Purification Steps:
-
Liquid-Liquid Extraction:
-
Application: To remove water-soluble or organic-soluble impurities.
-
Protocol: After quenching the reaction, adjust the pH of the aqueous solution to basify the amine and extract it into a suitable organic solvent.
-
-
Vacuum Distillation:
-
Application: To separate the product from non-volatile impurities and residual solvents.
-
Note: this compound has a boiling point of approximately 181 °C at 760 mmHg.[4] Distillation under reduced pressure is necessary to prevent thermal degradation.
-
-
Diastereomeric Salt Crystallization:
-
Application: To enhance the enantiomeric purity if the product contains the (R)-isomer.
-
Protocol: React the enriched this compound with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. The less soluble salt can be selectively crystallized and then neutralized to recover the pure (S)-enantiomer.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H14N2 | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| Boiling Point | 181 °C at 760 mmHg | [4] |
| Flash Point | 70 °C | [4] |
| Appearance | Liquid | [4][5] |
| Purity | >97% | [4][5] |
Table 2: Comparison of Synthetic Routes for Scalability
| Parameter | Chemical Synthesis | Biocatalytic Synthesis |
| Stereoselectivity | Moderate to High (catalyst/auxiliary dependent) | Very High |
| Reaction Conditions | Often requires elevated temperatures and pressures | Mild (near ambient temperature and pressure) |
| Raw Materials | Readily available chemical precursors | May require specific enzymes and co-factors |
| Scalability Challenges | Heat transfer, isomer control, waste disposal | Enzyme stability, cost, and downstream processing |
| Typical Yield | Variable, dependent on specific route | Can be high, but substrate concentration may be limited |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution (Lab Scale)
This protocol outlines a general method for enhancing the enantiomeric purity of this compound.
-
Salt Formation:
-
Dissolve the enantiomerically enriched this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5-1.0 eq.), in the same solvent.
-
Stir the mixture at room temperature to allow for salt formation.
-
-
Crystallization:
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact crystal size and purity.
-
If necessary, further cool the mixture in an ice bath to maximize the yield of the crystallized salt.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH of the solution with a base (e.g., NaOH or Na2CO3) to deprotonate the amine.
-
Extract the free this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own risk assessments and optimization studies before implementing any process on a large scale. The experimental protocols are illustrative and may require modification based on specific laboratory or plant conditions.
References
Preventing racemization during reactions with (S)-Azepan-3-amine
Welcome to the Technical Support Center for (S)-Azepan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers (S and R forms), known as a racemate. For pharmaceutical applications, different enantiomers can have vastly different biological activities, potencies, and toxicological profiles. Therefore, maintaining the specific stereochemistry of this compound is critical to ensure the desired therapeutic effect and safety of the final drug candidate.
Q2: What are the primary mechanisms that can cause racemization in this compound during a reaction?
A2: The primary mechanism for racemization of a chiral amine like this compound involves the formation of a planar, achiral intermediate. This typically occurs through a dehydrogenation/hydrogenation sequence, forming an imine or an iminium ion at the chiral center. Once this planar intermediate is formed, the hydrogen can be added back from either face, leading to a mixture of both S and R enantiomers. Strong bases can also theoretically abstract the proton at the chiral center, though this is less common for simple amines compared to carbons alpha to a carbonyl group.
Q3: Can the azepane ring structure itself contribute to racemization?
A3: While less common than imine formation, ring-chain tautomerism can be a racemization pathway for some heterocyclic compounds, particularly if a reaction intermediate can lead to the opening of the azepane ring to form an achiral aldehyde or imine. However, for most standard reactions like acylation, this is not the primary concern. The conformational flexibility of the seven-membered azepane ring does not directly cause racemization, but it can influence the reactivity of the amine.
Q4: Which types of reactions are most likely to cause racemization?
A4: Reactions that are most prone to causing racemization are those that involve harsh conditions or reagents known to promote the formation of achiral intermediates. These include:
-
Acylation/Amide bond formation: Especially with aggressive coupling reagents or under strongly basic conditions.
-
Reactions at elevated temperatures: Increased thermal energy can overcome the activation barrier for racemization.[1]
-
Reactions under strongly acidic or basic conditions: These conditions can catalyze the formation of iminium ions or facilitate proton abstraction.[1]
-
Oxidation/Reduction reactions: Certain redox conditions can lead to the formation of imine intermediates.
Troubleshooting Guide: Preventing Racemization
This guide provides solutions to common problems encountered when trying to maintain the stereochemical integrity of this compound during a reaction, particularly during acylation or amide bond formation.
Problem 1: Significant loss of enantiomeric excess (% ee) after amide coupling.
-
Possible Cause 1.1: Inappropriate Coupling Reagent.
-
Solution: The choice of coupling reagent is critical. While highly reactive reagents can be efficient, they may also be more likely to induce racemization. It is advisable to use coupling reagents known for low racemization potential. Additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are highly recommended, especially when using carbodiimides like DCC or EDC. Ynamide-based coupling reagents have also been reported to be "racemization-free".
-
-
Possible Cause 1.2: Unsuitable Base.
-
Solution: The strength and steric hindrance of the base used can significantly impact racemization. Strong, non-hindered bases can promote the abstraction of the alpha-proton. It is recommended to use sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more basic options like N,N-diisopropylethylamine (DIEA). Use the minimum necessary amount of base.
-
-
Possible Cause 1.3: High Reaction Temperature.
-
Solution: Elevated temperatures accelerate most reactions, including the pathways that lead to racemization. Perform coupling reactions at room temperature or below (e.g., 0 °C). If the reaction is sluggish at lower temperatures, a careful optimization of other parameters (concentration, reaction time) should be attempted before increasing the temperature.
-
-
Possible Cause 1.4: Solvent Effects.
-
Solution: The polarity of the solvent can influence the stability of intermediates that lead to racemization. While optimal solvent choice is reaction-dependent, non-polar, aprotic solvents are often preferred. A solvent screen may be necessary to identify the best conditions for your specific reaction.
-
Problem 2: Inconsistent or unexpected stereochemical outcomes.
-
Possible Cause 2.1: Racemization of an intermediate.
-
Solution: In multi-step syntheses, it's possible that an intermediate, rather than the starting amine, is prone to racemization. For instance, in an enzymatic cascade to produce L-3-N-Cbz-aminoazepane, it was noted that streamlining the reaction into a one-pot process prevented the potential racemization of a key labile intermediate.[2][3] Consider if any intermediates in your reaction sequence are particularly susceptible to racemization and if the process can be telescoped to avoid their isolation.
-
-
Possible Cause 2.2: Inaccurate measurement of enantiomeric excess.
-
Solution: Ensure that your analytical method for determining enantiomeric purity is robust and validated. See the "Experimental Protocols" section below for methods to analyze the enantiomeric excess of chiral amines.
-
Data Presentation: Influence of Reaction Conditions on Racemization
While specific quantitative data for this compound is not widely available in the literature, the following tables summarize the expected impact of various reagents on the stereochemical integrity of chiral amines during amide coupling reactions, based on extensive studies in peptide synthesis. This data can be used as a guide for reaction optimization.
Table 1: Qualitative Comparison of Coupling Reagents and Additives for Racemization Suppression
| Coupling Reagent/System | Expected Racemization | Notes |
| DCC or EDC alone | High | Prone to side reactions and racemization. |
| DCC/HOBt or EDC/HOBt | Low | HOBt acts as a racemization suppressant. A standard choice for many applications. |
| DCC/HOAt or EDC/HOAt | Very Low | HOAt is generally more effective than HOBt in suppressing racemization. |
| HATU/HOAt | Low to Moderate | Very efficient, but can cause racemization with sensitive substrates, especially with excess base. |
| HBTU/HOBt | Low to Moderate | Similar to HATU, efficient but requires careful control of base and temperature. |
| COMU | Very Low | A modern coupling reagent reported to have a very low tendency for racemization. |
| Ynamide Reagents | Reported as "Racemization-Free" | A newer class of reagents that operate under neutral conditions, avoiding base-induced racemization.[4][5][6] |
Table 2: Influence of Base on Racemization
| Base | Abbreviation | Relative Basicity | Expected Racemization |
| N,N-Diisopropylethylamine | DIEA, Hünig's base | High | Higher potential for racemization. |
| Triethylamine | TEA | High | Higher potential for racemization. |
| N-Methylmorpholine | NMM | Moderate | Lower potential for racemization, a preferred choice. |
| 2,4,6-Collidine | Low | Low potential for racemization, good for sensitive substrates. |
Mandatory Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: A troubleshooting workflow for addressing racemization issues.
Mechanism of Racemization via Imine Formation
Caption: Racemization pathway through an achiral imine intermediate.
Experimental Protocols
Protocol 1: General Procedure for Acylation with Low Racemization Potential
This protocol describes a general method for the acylation of this compound using a carbodiimide with a racemization-suppressing additive.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equiv.) to the solution and stir for 15-30 minutes at 0 °C. This is the pre-activation step.
-
In a separate flask, dissolve this compound (1.0 equiv.) and NMM (1.1 equiv.) in anhydrous DCM.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Perform a standard aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Crucially, analyze the enantiomeric excess of the purified product using one of the methods described in Protocol 2.
Protocol 2: Determination of Enantiomeric Excess (% ee)
The enantiomeric purity of the final product or of the unreacted this compound should be determined to quantify the extent of racemization.
Method A: Chiral High-Performance Liquid Chromatography (HPLC) [1][7][8][9][10]
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or cyclofructan-based columns are often effective for separating amine enantiomers.[7]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Additives: For basic compounds like amines, it is often necessary to add a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and resolution.[7]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase. If the product is an amide, it may be necessary to first hydrolyze the amide bond to recover the amine before derivatization (if required) and analysis.
-
Analysis: Inject the sample onto the HPLC system and integrate the peak areas for the (S) and (R) enantiomers. Calculate the % ee using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
Method B: Chiral Gas Chromatography (GC) [11][12][13][14][15]
-
Derivatization: Amines often require derivatization to improve their volatility and chromatographic behavior. A common method is to react the amine with trifluoroacetic anhydride to form the corresponding trifluoroacetamide.
-
Column Selection: Use a capillary column with a chiral stationary phase, such as one based on cyclodextrin derivatives (e.g., Chirasil-DEX) or amino acid derivatives (e.g., Chirasil-Val).[11]
-
Analysis: Run the derivatized sample on the GC-FID or GC-MS. The enantiomers will have different retention times. Calculate the % ee from the peak areas as described for HPLC.
Method C: NMR Spectroscopy with a Chiral Solvating Agent (CSA) [16][17][18][19]
-
CSA Selection: Choose a suitable chiral solvating agent that will form diastereomeric complexes with the enantiomers of your amine, resulting in separate signals in the NMR spectrum. For amines, acidic CSAs like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or (R)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate are often effective.[16][17]
-
Sample Preparation: In an NMR tube, dissolve a precise amount of your amine sample and an equimolar amount of the CSA in an appropriate deuterated solvent (e.g., CDCl3).[16]
-
Analysis: Acquire a high-resolution 1H NMR spectrum. The diastereomeric complexes will cause certain proton signals of the amine to split into two distinct peaks or multiplets, one for each enantiomer. Integrate these well-resolved signals to determine the ratio of the enantiomers and calculate the % ee.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 6. Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. academic.oup.com [academic.oup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Yield of Azepane Derivatives
Welcome to the Technical Support Center for the synthesis of azepane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining synthetic methods to achieve consistent and high yields of azepane derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of azepane derivatives.
Issue 1: Low Yield in Azepane Synthesis
Q: My reaction is resulting in a very low yield of the desired azepane derivative. What are the common causes and how can I troubleshoot this?
A: Low yields in azepane synthesis can arise from several factors, often related to the stability of intermediates, reaction conditions, and purification methods. Here’s a systematic approach to troubleshooting:
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Anhydrous solvents are often necessary, especially in reactions involving organometallic reagents or water-sensitive catalysts.[1] For instance, in the Cu(I)-catalyzed synthesis of azepines from allenynes, anhydrous 1,4-dioxane was found to be an effective solvent.
-
Temperature: Reaction temperature can significantly impact the yield. Some reactions require heating to overcome activation energy barriers, while others may need to be run at lower temperatures to prevent decomposition of starting materials or products.
-
Catalyst: The choice and loading of the catalyst are crucial. For example, in the silyl-aza-Prins cyclization, the Lewis acid used as a catalyst can determine the reaction outcome, with InCl₃ favoring the formation of azepanes.
-
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Work-up and Purification:
-
Quenching: The method of quenching the reaction can affect the stability of the product. Using a mild quenching agent may be necessary.
-
Purification: Azepane derivatives can be challenging to purify due to their polarity. Standard silica gel chromatography with an appropriate eluent system is commonly used. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can prevent tailing on the silica gel.
-
Caption: A logical workflow for troubleshooting low yields in azepane synthesis.
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction. How can I minimize them?
A: The formation of side products is a common challenge. Identifying the side products can provide valuable clues for optimizing the reaction.
-
Common Side Reactions:
-
Ring Expansion/Contraction: Depending on the synthetic route, alternative ring closures can lead to the formation of smaller or larger rings. For example, in some cyclization reactions, pyrrolidine derivatives can be formed as byproducts.
-
Dimerization/Polymerization: This is more likely to occur at higher concentrations or temperatures.
-
Decomposition: The desired product or intermediates may be unstable under the reaction conditions.
-
-
Strategies for Minimizing Side Products:
-
Temperature Control: Running the reaction at a lower temperature can often increase the selectivity for the desired product.
-
Concentration: Using a more dilute solution can sometimes disfavor intermolecular side reactions like dimerization.
-
Order of Addition: The order in which reagents are added can be critical. For instance, slow addition of a reactive reagent can help to maintain a low concentration and minimize side reactions.
-
Protecting Groups: The use of appropriate protecting groups can prevent unwanted reactions at other functional groups in the molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azepane ring?
A1: Several methods are employed for the synthesis of the azepane ring, including:
-
Ring-Closing Metathesis (RCM): A powerful method for the formation of seven-membered rings.
-
Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or keto-aldehydes is a common strategy.
-
Beckmann Rearrangement: This classic reaction can be used to expand a six-membered ring ketone into a seven-membered lactam, which can then be reduced to an azepane.
-
[5+2] Cycloadditions: These reactions can provide a rapid entry to functionalized azepine derivatives.
-
Silyl-aza-Prins Cyclization: This method allows for the synthesis of azepanes from allylsilyl amines and aldehydes.
Q2: How can I improve the diastereoselectivity of my azepane synthesis?
A2: Achieving high diastereoselectivity is often a key challenge. The following factors can be optimized:
-
Catalyst: The choice of catalyst can have a profound impact on stereoselectivity. For example, in the silyl-aza-Prins cyclization, the Lewis acid catalyst plays a crucial role in determining the diastereomeric ratio of the product.
-
Chiral Auxiliaries: The use of chiral auxiliaries on the starting material can direct the stereochemical outcome of the reaction.
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereoselectivity.
Q3: What are some common challenges in the purification of azepane derivatives?
A3: The purification of azepane derivatives can be complicated by their:
-
Polarity: The presence of the nitrogen atom often makes these compounds quite polar, which can lead to issues with solubility and chromatography.
-
Basicity: The basic nature of the azepane nitrogen can cause tailing on silica gel columns. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.
-
Water Solubility: Some azepane derivatives have significant water solubility, which can lead to losses during aqueous work-up procedures.
Data Presentation
Table 1: Optimization of Cu(I)-Catalyzed Synthesis of Azepine Derivative 3a
| Entry | Amine (equiv) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (2.0) | [Cu(CH₃CN)₄PF₆] (10) | 1,4-Dioxane | 90 | 8 | 65 |
| 2 | Aniline (2.0) | [Cu(CH₃CN)₄PF₆] (5) | 1,4-Dioxane | 90 | 8 | 35 |
| 3 | Aniline (1.5) | [Cu(CH₃CN)₄PF₆] (10) | 1,4-Dioxane | 80 | 16 | 58 |
| 4 | Aniline (1.2) | [Cu(CH₃CN)₄PF₆] (10) | 1,4-Dioxane | 70 | 6 | 91 (65 isolated) |
| 5 | Aniline (1.5) | [Cu(CH₃CN)₄PF₆] (10) | DCE | 80 | 16 | 35 |
| 6 | Aniline (1.5) | [Cu(CH₃CN)₄PF₆] (10) | Toluene | 80 | 16 | 43 |
| 7 | Aniline (1.5) | [Cu(CH₃CN)₄PF₆] (10) | THF | 70 | 16 | 75 |
| 8 | Aniline (2.0) | CuI (10) | 1,4-Dioxane | 90 | 8 | No Reaction |
| 9 | Aniline (2.0) | CuCl (10) | 1,4-Dioxane | 90 | 8 | No Reaction |
Data adapted from a study on the synthesis of functionalized azepines.[1]
Table 2: Influence of Lewis Acid Catalyst on Silyl-aza-Prins Cyclization
| Entry | Allylsilyl Amine | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N-Ts | Benzaldehyde | InCl₃ | 85 | >95:5 |
| 2 | N-Ts | p-Nitrobenzaldehyde | InCl₃ | 92 | >95:5 |
| 3 | N-Ts | Furfural | InCl₃ | 88 | >95:5 |
| 4 | N-Boc | Benzaldehyde | InCl₃ | 75 | 90:10 |
| 5 | N-Ts | Benzaldehyde | TMSOTf | - | Tetrahydropyran derivative formed |
Data is representative of trends observed in silyl-aza-Prins cyclization reactions.
Experimental Protocols
Protocol 1: General Procedure for Cu(I)-Catalyzed Synthesis of Azepines from Allenynes
This protocol describes the synthesis of trifluoromethyl-substituted azepin-2-carboxylates via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary amines.[1]
-
To a reaction vessel, add the allenyne (1.0 equiv), the primary amine (1.2 equiv), and the Cu(I) catalyst, [Cu(CH₃CN)₄PF₆] (10 mol%).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at 70 °C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azepine derivative.
Protocol 2: General Procedure for Silyl-aza-Prins Cyclization
This protocol outlines the synthesis of trans-azepanes via a silyl-aza-Prins cyclization of allylsilyl amines with aldehydes, catalyzed by Indium(III) chloride.
-
Dissolve the N-protected allylsilyl amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add the aldehyde (1.5 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst, InCl₃ (1.1 equiv), portion-wise to the stirred solution.
-
Allow the reaction to stir at the same temperature until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Signaling Pathway: Inhibition of PTPN1/PTPN2 by Azepane Derivatives in T-Cell Activation
Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) and cytokine signaling pathways. Azepane-based inhibitors of PTPN1/PTPN2 can enhance T-cell anti-tumor immunity by blocking this negative regulation.
Caption: Inhibition of PTPN1/PTPN2 by azepane derivatives enhances T-cell activation.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Structure of (S)-Azepan-3-amine
This guide provides a detailed comparison of key analytical techniques for the structural elucidation and stereochemical confirmation of (S)-Azepan-3-amine. For researchers and professionals in drug development, the unambiguous determination of a molecule's structure, including its absolute configuration, is a critical step to ensure safety, efficacy, and regulatory compliance.[1][2] This document outlines the experimental protocols, presents comparative data, and discusses the relative strengths and limitations of each method.
Overview of Analytical Workflow
The comprehensive structural confirmation of a chiral molecule like this compound involves a multi-technique approach. The primary structure and connectivity of atoms are typically determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with Infrared (IR) Spectroscopy providing functional group information. The absolute stereochemistry is then confirmed using chiroptical methods like Vibrational Circular Dichroism (VCD) or by chromatographic separation on a chiral stationary phase (Chiral HPLC).
References
¹H and ¹³C NMR Spectral Assignment of (S)-Azepan-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-Azepan-3-amine with experimental data for the structurally similar compound, (R)-3-Aminopiperidine. Due to the limited availability of published experimental NMR data for this compound, this comparison relies on predicted values to facilitate structural analysis and characterization.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for (R)-3-Aminopiperidine dihydrochloride. The atom numbering corresponds to the structures shown in the diagrams below.
Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 2.85 - 2.95 (m) | 52.5 |
| 3 | 3.00 - 3.10 (m) | 50.1 |
| 4 | 1.50 - 1.70 (m) | 28.9 |
| 5 | 1.40 - 1.60 (m) | 25.5 |
| 6 | 1.75 - 1.85 (m) | 35.8 |
| 7 | 2.65 - 2.75 (m) | 48.2 |
Note: Predicted values were obtained using online NMR prediction tools and may vary from experimental results. The signals for the amine (NH₂) and amide (NH) protons are expected to be broad and their chemical shifts are highly dependent on solvent and concentration.
Table 2: Experimental ¹H NMR Data for (R)-3-Aminopiperidine dihydrochloride [1]
| Atom No. | Experimental ¹H Chemical Shift (ppm) |
| 2 | 3.50 - 3.60 (m) |
| 3 | 3.35 - 3.45 (m) |
| 4 | 2.00 - 2.10 (m) |
| 5 | 1.70 - 1.80 (m) |
| 6 | 3.05 - 3.15 (m) |
Note: The experimental data is for the dihydrochloride salt, which will cause significant downfield shifts compared to the free base.
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small amine like this compound is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the amine sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard one-dimensional ¹H NMR.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Experiment: Proton-decoupled one-dimensional ¹³C NMR.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference it to the solvent peak.
Molecular Structure and Atom Numbering
The following diagrams illustrate the chemical structures of this compound and (R)-3-Aminopiperidine with the atom numbering used for the NMR assignments.
Caption: Structure of this compound with atom numbering for NMR correlation.
Caption: Structure of (R)-3-Aminopiperidine for comparative NMR analysis.
References
Determining Enantiomeric Purity of (S)-Azepan-3-amine: A Comparative Guide to Analytical Methods
The precise determination of enantiomeric purity is a critical aspect of drug development and quality control, particularly for chiral molecules like (S)-Azepan-3-amine, a key building block in medicinal chemistry. The spatial arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a leading technique for resolving and quantifying enantiomers.[1][2][3] This guide provides a detailed comparison of the chiral HPLC method with other analytical techniques for determining the enantiomeric purity of this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for separating enantiomers.[1] The separation relies on the differential interactions between the enantiomers and a chiral stationary phase packed within the HPLC column.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a broad range of racemic compounds, including primary amines.[1][6]
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of Azepan-3-amine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IE (amylose tris(3,5-dichlorophenylcarbamate)) column.[6]
-
Mobile Phase: A mixture of Hexane/Isopropanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The basic additive (DEA) is crucial for obtaining good peak shape for amine compounds.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Expected Performance Data
The following table summarizes the expected chromatographic performance for the separation of Azepan-3-amine enantiomers based on typical separations of cyclic amines.
| Parameter | (R)-Azepan-3-amine | This compound |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Tailing Factor | < 1.2 | < 1.2 |
| Resolution (R_s) | > 2.0 |
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by chiral HPLC.
Alternative Methods for Enantiomeric Purity Determination
While chiral HPLC is a dominant method, other techniques can also be employed, each with its own advantages and disadvantages.[7]
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, or those that can be made so through derivatization, chiral GC is a powerful alternative. Primary amines like Azepan-3-amine require derivatization to improve their chromatographic properties and enable separation.[8][9]
Principle: The amine is first reacted with a derivatizing agent (e.g., trifluoroacetic anhydride) to form a less polar, more volatile derivative.[8][10] The resulting diastereomers are then separated on a chiral GC column.
Experimental Protocol: Chiral GC
-
Derivatization:
-
Dissolve 1 mg of Azepan-3-amine in 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).[9]
-
Cap the vial and heat at 60°C for 20 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC analysis.
-
-
Instrumentation and Conditions:
-
GC System: A Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A column such as CHIRALDEX® G-TA is suitable for separating derivatized amines.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min.
-
Injector and Detector Temperature: 250°C.
-
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy can determine enantiomeric purity without chromatographic separation.[11][12][13] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct and resolvable signals in the NMR spectrum.[11][14]
Principle: The two enantiomers interact differently with the CSA, resulting in a chemical shift non-equivalence (Δδ) for specific protons. The ratio of the integrals of these separated signals corresponds directly to the enantiomeric ratio.[15]
Experimental Protocol: NMR with CSA
-
Sample Preparation:
-
Dissolve ~5 mg of Azepan-3-amine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)).
-
Acquire another ¹H NMR spectrum of the mixture.
-
-
Instrumentation and Analysis:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Identify a proton signal (e.g., the proton on the carbon bearing the amine) that splits into two distinct signals upon addition of the CSA. Integrate both signals to determine the enantiomeric ratio.
-
Comparison of Analytical Methods
The choice of method depends on factors such as available equipment, sample throughput requirements, and the need for method validation.
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | NMR with CSA |
| Principle | Chromatographic separation | Chromatographic separation | Spectroscopic differentiation |
| Resolution | High | Very High | Variable, depends on CSA/analyte |
| Sensitivity (LOD) | Low (µg/mL) | Very Low (ng/mL) | High (mg scale) |
| Analysis Time | 10-20 min | 15-30 min | 5-15 min per sample |
| Sample Prep | Simple dissolution | Derivatization required | Simple mixing |
| Development Effort | Moderate | High (derivatization optimization) | Moderate (CSA screening) |
| "Green" Aspect | High solvent use | Lower solvent use | Very low solvent use |
Qualitative Attribute Comparison
Caption: Comparison of advantages and disadvantages of analytical methods.
Conclusion
For the routine, high-accuracy determination of the enantiomeric purity of this compound, chiral HPLC stands out as the most robust and reliable method.[1][2] Its versatility and the wide availability of effective polysaccharide-based chiral stationary phases make it the industry standard. Chiral GC offers superior sensitivity and resolution but is hampered by the need for a potentially complex derivatization step.[9] NMR with a chiral solvating agent is an excellent, rapid screening tool that is non-destructive and requires minimal sample preparation, making it ideal for reaction monitoring, though it generally offers lower sensitivity than chromatographic methods.[13] The ultimate choice of method will depend on the specific requirements of the analysis, including desired accuracy, sample throughput, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 4. columnex.com [columnex.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Unveiling the Three-Dimensional Architecture of Azepane Derivatives: A Comparative Guide to X-ray Crystallography Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures at the atomic level. This guide provides a comparative analysis of the X-ray crystallographic data of azepane derivatives, offering insights into their conformational preferences and structural parameters in contrast to related cyclic amines.
The seven-membered azepane ring is a key structural motif in a multitude of biologically active compounds and approved drugs.[1] Its inherent flexibility allows it to adopt various conformations, which can significantly influence its interaction with biological targets. X-ray crystallography provides the most accurate and detailed information about the preferred conformations of these molecules in the solid state.
Comparative Analysis of Azepane and Other Saturated Heterocycles
To contextualize the structural features of azepane derivatives, a comparison with the more common five- and six-membered saturated nitrogen heterocycles, pyrrolidine and piperidine, is instructive. The larger ring size of azepane introduces greater conformational flexibility compared to the relatively rigid chair conformation of piperidine and the envelope/twist conformations of pyrrolidine.[2]
A key descriptor of the conformation of cyclic molecules is the set of puckering parameters, which quantify the degree and nature of non-planarity. Analysis of crystallographic data from the Cambridge Structural Database (CSD) for the parent, unsubstituted rings reveals these conformational differences.
| Parameter | Azepane (CSD: 707207)[3] | Piperidine (CSD: 237263)[4] | Pyrrolidine (CSD: 707208)[5] |
| Predominant Conformation | Twist-Chair | Chair | Envelope/Twist |
| Puckering Amplitude (Q) | 0.65 Å | 0.55 Å | 0.40 Å |
| Asymmetry Parameters | High | Low | Intermediate |
| Average C-N Bond Length | 1.459 Å | 1.465 Å | 1.467 Å |
| Average C-C Bond Length | 1.527 Å | 1.524 Å | 1.530 Å |
| Average C-N-C Bond Angle | 112.5° | 111.5° | 105.0° |
| Average C-C-C Bond Angle | 115.0° | 111.0° | 104.5° |
Note: The puckering and asymmetry parameters are calculated from the crystallographic information files (CIFs) and provide a quantitative measure of the ring's shape. Higher puckering amplitude indicates a more non-planar ring.
The data clearly illustrates that the azepane ring is significantly more puckered than its smaller counterparts. The bond angles within the azepane ring also deviate more from the ideal sp³ tetrahedral angle of 109.5°, indicating a higher degree of ring strain.
The Influence of Substitution on Azepane Conformation
The introduction of substituents onto the azepane ring can have a profound impact on its conformational preferences. X-ray crystallography has been instrumental in elucidating these effects. For instance, fluorination has been shown to effectively bias the azepane ring towards a single major conformation.[6] This conformational locking can be a crucial strategy in drug design to present a specific pharmacophore to a biological target.
The crystal structure of a given derivative provides precise details on bond lengths, bond angles, and torsional angles, which collectively define the molecule's three-dimensional shape. This information is invaluable for structure-activity relationship (SAR) studies and for computational modeling approaches in drug discovery.
Experimental Protocols for X-ray Crystallography of Azepane Derivatives
The determination of the crystal structure of an azepane derivative by single-crystal X-ray diffraction involves a well-defined workflow. The following is a generalized protocol for small organic molecules.
Crystallization
The first and often most challenging step is to obtain high-quality single crystals of the azepane derivative.[4][7] This is typically achieved through methods such as:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.
The goniometer rotates the crystal in the X-ray beam, and a detector records the diffraction pattern from multiple orientations. Modern diffractometers automate this process, collecting a complete dataset.[8]
Data Processing and Structure Solution
The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[9][10] This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. For small molecules like azepane derivatives, direct methods are typically used to solve the phase problem.[11]
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[11] The quality of the final refined structure is assessed by various metrics, such as the R-factor.
Visualizing the Workflow
The following diagram illustrates the key stages in the X-ray crystallography analysis of an azepane derivative.
Conclusion
X-ray crystallography provides unparalleled insights into the structural nuances of azepane derivatives. The comparative data presented here highlights the distinct conformational landscape of the seven-membered ring system compared to smaller cyclic amines. For researchers in drug discovery, a thorough understanding of these structural features, obtained through the rigorous application of crystallographic techniques, is essential for the rational design of novel and effective therapeutic agents. The detailed experimental protocols and workflow provide a roadmap for obtaining high-quality crystallographic data for these important molecules.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. serc.carleton.edu [serc.carleton.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. portlandpress.com [portlandpress.com]
- 10. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
Unraveling the Stereochemistry of Azepan-3-amine: A Comparative Analysis of (S) and (R) Enantiomers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the known biological activities of (S)-Azepan-3-amine and (R)-Azepan-3-amine. The significant role of stereochemistry in determining the pharmacological profile of chiral compounds is well-established, and this document aims to summarize the available data for these two enantiomers, highlighting areas where further research is warranted.
While a direct head-to-head comparative study of the biological activities of this compound and (R)-Azepan-3-amine is not extensively documented in publicly available literature, existing research on related compounds and the established role of the (R)-enantiomer provide critical insights into their potential differential effects.
Summary of Known Biological Activity
The most significant reported activity of an azepan-3-amine enantiomer is the integral role of (R)-Azepan-3-amine as a key chiral intermediate in the synthesis of Besifloxacin , a fourth-generation fluoroquinolone antibiotic.[1] The incorporation of the (R)-azepan-3-aminyl moiety at the C-7 position of the quinolone core is crucial for the drug's potent bactericidal activity.[1] Besifloxacin targets two essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair in a broad spectrum of Gram-positive and Gram-negative bacteria.[1]
In contrast, there is a notable lack of specific biological activity data for This compound in the reviewed literature. Its primary availability appears to be as a chemical reagent for research purposes.
The importance of stereochemistry in the bioactivity of azepane-containing molecules is underscored by studies on more complex derivatives. For instance, in a study of bicyclic azepane derivatives, the (R,R)-enantiomer of an N-benzylated cis-fused diamine demonstrated potent inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The corresponding (S,S)-enantiomer was found to be significantly less active, with a 26-fold lower potency for NET inhibition.[2] While these are not the parent azepan-3-amine compounds, this data strongly suggests that the stereochemical configuration at the 3-position of the azepane ring likely plays a critical role in molecular recognition and biological activity.
Comparative Data
Due to the limited direct comparative studies, the following table summarizes the available information for each enantiomer, highlighting the current knowledge gap.
| Feature | This compound | (R)-Azepan-3-amine |
| Primary Known Role | Commercially available as a chemical intermediate.[3] | Key chiral intermediate in the synthesis of the antibiotic Besifloxacin.[1] |
| Documented Biological Activity | No specific biological activity has been reported in the reviewed literature. | As a component of Besifloxacin, it contributes to potent antibacterial activity against Gram-positive and Gram-negative bacteria.[1] |
| Mechanism of Action | Not applicable based on available data. | As part of Besifloxacin, it is involved in the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] |
Experimental Protocols
Detailed experimental protocols for a direct comparison of the enantiomers are not available. However, based on the known activity of the (R)-enantiomer within Besifloxacin and the observed activities of related azepane derivatives, the following experimental methodologies would be relevant for a comparative study.
Antibacterial Susceptibility Testing (for potential antibacterial activity)
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria would be selected.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC for each enantiomer would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Serial twofold dilutions of this compound and (R)-Azepan-3-amine would be prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Each well would be inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The plates would be incubated at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Determination: To determine if the effect is bactericidal or bacteriostatic, aliquots from the wells showing no growth in the MIC assay would be subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Monoamine Transporter Binding Assay (for potential neurological activity)
-
Preparation of Synaptosomes: Synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) of rats or from cells expressing the recombinant human transporters would be prepared.
-
Radioligand Binding Assay:
-
Synaptosomes would be incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and various concentrations of the test compounds ((S)- and (R)-Azepan-3-amine).
-
The incubation would be carried out at a specific temperature and for a set duration to reach equilibrium.
-
Non-specific binding would be determined in the presence of a high concentration of a known non-radioactive inhibitor.
-
The reaction would be terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters would be measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated by non-linear regression analysis.
Visualizations
The following diagrams illustrate the mechanism of action where (R)-Azepan-3-amine is a key component and a general workflow for a relevant biochemical assay.
Caption: Mechanism of action of Besifloxacin, incorporating the (R)-Azepan-3-amine moiety.
References
A Comparative Guide to the Reactivity of Azepane and Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The selection of a saturated heterocyclic scaffold is a critical decision in drug design and development, profoundly influencing a molecule's physicochemical properties, biological activity, and synthetic accessibility. Piperidine, a six-membered ring, is a ubiquitous motif in pharmaceuticals, while the seven-membered azepane remains less explored, representing a significant opportunity in the quest for novel chemical space. This guide provides an objective comparison of the reactivity of azepane and piperidine scaffolds, supported by available experimental data and theoretical insights, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of azepane and piperidine is intrinsically linked to their structural and electronic properties. Piperidine adopts a stable chair conformation, which minimizes ring strain. In contrast, azepane is a more flexible and strained ring system. These differences in ring strain and conformation, alongside the basicity of the nitrogen atom, are key determinants of their chemical behavior.
| Property | Piperidine | Azepane | Key Takeaway |
| Structure | Six-membered saturated heterocycle | Seven-membered saturated heterocycle | Azepane possesses a larger, more flexible, and more strained ring system. |
| pKa of Conjugate Acid | ~11.1 | ~11.3 | Azepane is slightly more basic than piperidine, which can influence its nucleophilicity. |
| Conformational Analysis | Predominantly chair conformation with rapid ring inversion. | Exists as a mixture of rapidly interconverting twist-chair and chair conformations. | The higher conformational flexibility of azepane can impact reaction stereoselectivity. |
| Ring Strain (calculated) | Low | Moderate (~6 kcal/mol)[1] | The higher ring strain in azepane can influence its reactivity in ring-opening or expansion reactions. |
Comparative Reactivity in Key Synthetic Transformations
Direct, head-to-head quantitative comparisons of the reactivity of azepane and piperidine under identical conditions are not extensively reported in the literature. However, by collating data from various studies and considering their intrinsic properties, we can infer their relative reactivity in common synthetic transformations crucial for drug development.
N-Alkylation
N-alkylation is a fundamental reaction for introducing substituents onto the nitrogen atom of azepane and piperidine. The slightly higher basicity of azepane might suggest a greater nucleophilicity and thus a faster reaction rate compared to piperidine.
Representative N-Alkylation Reactions:
| Scaffold | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | >95 | General Knowledge |
| Azepane | 1-bromo-3-phenylpropane | K₂CO₃ | Acetonitrile | 80 | 92 | [Bioorg. Med. Chem. Lett. 2011, 21 (1), 469-472] |
Experimental Protocol: N-Alkylation of Piperidine
To a solution of piperidine (1.0 equiv) and potassium carbonate (1.5 equiv) in acetonitrile, the desired alkyl halide (1.1 equiv) is added. The reaction mixture is stirred at reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Experimental Protocol: N-Alkylation of Azepane
Azepane (1.0 equiv) is dissolved in acetonitrile, followed by the addition of potassium carbonate (2.0 equiv) and the alkyl halide (1.2 equiv). The mixture is heated to 80 °C and stirred until the reaction is complete as monitored by LC-MS. The solid is filtered off, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the N-alkylated azepane.
N-Acylation
N-acylation is another vital transformation for the synthesis of amides, which are prevalent in drug molecules. The reactivity in N-acylation is also influenced by the nucleophilicity of the nitrogen atom.
Representative N-Acylation Reactions:
| Scaffold | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | Acetyl chloride | Triethylamine | Dichloromethane | 0 to RT | >95 | General Knowledge |
| Azepane | Benzoyl chloride | Pyridine | Dichloromethane | 0 to RT | 95 | [J. Med. Chem. 2009, 52 (21), 6757-6773] |
Experimental Protocol: N-Acylation of Piperidine
To a solution of piperidine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C, acetyl chloride (1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-acyl piperidine.
Experimental Protocol: N-Acylation of Azepane
To a stirred solution of azepane (1.0 equiv) in pyridine, benzoyl chloride (1.1 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The use of azepane and piperidine scaffolds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is of great interest for the synthesis of complex molecules.
Suzuki-Miyaura Coupling:
While there is a lack of direct comparative studies, both piperidine and azepane derivatives can be functionalized and subsequently used in Suzuki-Miyaura coupling reactions. The reactivity will largely depend on the nature of the substituent bearing the boronic acid or ester and the reaction conditions.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2] Both piperidine and azepane can act as the amine coupling partner. A study on the α-functionalization of N-alkyl piperidines also investigated N-benzyl azepane and found that it provided a high assay yield, comparable to N-benzyl piperidine, although with poor endo:exo selectivity.[3] This suggests that in the context of their use as nucleophiles in C-N bond-forming reactions, their reactivity may be broadly similar, with potential differences in stereoselectivity.
Representative Buchwald-Hartwig Amination Conditions: [4]
| Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Piperidine | Aryl Bromide | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-dioxane:H₂O | 65 |
| Azepane | Aryl Bromide | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-dioxane:H₂O | 65 |
Experimental Protocol: Buchwald-Hartwig Amination [4]
A mixture of the aryl bromide (1.0 equiv), the cyclic amine (piperidine or azepane, 1.2 equiv), potassium phosphate (2.0 equiv), Pd(OAc)₂ (5 mol %), and SPhos (10 mol %) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 65 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Visualizing Reactivity Concepts and Workflows
References
- 1. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of (S)-Azepan-3-amine and Related Cyclic Amines
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel or modified small molecules is a cornerstone of structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of (S)-Azepan-3-amine against experimentally determined fragmentation patterns of analogous cyclic amines. By understanding these patterns, researchers can more effectively identify and characterize azepane-containing structures in complex mixtures.
While no direct experimental mass spectrum for this compound is publicly available, its fragmentation can be reliably predicted based on the well-established principles of amine fragmentation in mass spectrometry.[1] This guide will compare this predicted fragmentation with the known fragmentation of piperidine, 3-aminopiperidine, 4-aminopiperidine, and N-methylazepane to highlight the influence of ring size, substituent position, and N-alkylation on the resulting mass spectra.
Predicted and Observed Fragmentation Patterns: A Comparative Analysis
The fragmentation of cyclic amines under electron ionization is primarily driven by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] This process is energetically favorable as it leads to the formation of a stable immonium ion. Ring strain and the position of other functional groups can also influence the fragmentation pathways.
For this compound, a primary cyclic amine with a seven-membered ring, the molecular ion is expected at an m/z of 114. The key predicted fragmentation pathways involve alpha-cleavage at various points in the ring and adjacent to the exocyclic amino group.
The following table summarizes the predicted major fragments for this compound and compares them with the observed fragments for piperidine, 3-aminopiperidine, and 4-aminopiperidine.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Structures |
| This compound | 114 (Predicted) | 85: Loss of ethyl radical via α-cleavage 71: Loss of propyl radical via α-cleavage 56: Ring opening and subsequent cleavage 44: [CH₂(NH₂)]⁺ fragment from cleavage next to the amino group |
| Piperidine | 85 | 84: [M-H]⁺, loss of a hydrogen atom[4] 56: Loss of ethene after ring opening[4] |
| 3-Aminopiperidine | 100 | 83: Loss of NH₃ 70: Ring fragmentation 56: Ring fragmentation |
| 4-Aminopiperidine | 100 | 83: Loss of NH₃ 56: Ring fragmentation |
| N-Methylazepane | 113 | 98: Loss of a methyl group 58: Ring fragmentation |
Experimental Protocols
The mass spectral data for the comparative compounds are typically acquired using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization.
General Experimental Protocol for EI-MS of Cyclic Amines:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane.
-
Inlet System: The sample is introduced into the mass spectrometer via a gas chromatograph to ensure the analysis of a pure compound. The GC is typically equipped with a capillary column suitable for amine analysis.
-
Ion Source: Electron ionization is employed with a standard electron energy of 70 eV. The source temperature is maintained at approximately 200-250°C.[2]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier is used to detect the ions.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 30-300.
Visualizing the Fragmentation Pathway of this compound
The predicted fragmentation of this compound can be visualized as a logical workflow. The initial ionization event forms the molecular ion, which then undergoes a series of competing fragmentation reactions to yield the observed daughter ions.
Caption: Predicted fragmentation pathway of this compound.
References
A Comparative Guide to a Novel Photochemical Azepane Synthesis and Conventional Reductive Amination
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Azepanes, seven-membered nitrogen-containing heterocycles, represent an under-explored area of chemical space with significant potential in medicinal chemistry. This guide provides a comparative analysis of a novel photochemical method for azepane synthesis—the dearomative ring expansion of nitroarenes—and a conventional approach, intramolecular reductive amination. We present a side-by-side look at their experimental protocols, performance data, and underlying workflows to validate the experimental results of this emerging photochemical strategy.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for both the novel photochemical synthesis and a representative conventional intramolecular reductive amination for the preparation of substituted azepanes.
| Parameter | Novel Photochemical Synthesis | Conventional Intramolecular Reductive Amination |
| Starting Materials | Substituted Nitroarenes | ω-Amino ketones/aldehydes |
| Key Transformations | Photochemical nitrene insertion, Hydrogenation | Imine/enamine formation, Reduction |
| Reaction Steps | Typically 2 steps | Typically 1-2 steps (precursor synthesis may be required) |
| Reaction Conditions | Blue light irradiation (450 nm), room temperature; H₂ atmosphere, catalyst | Acid or base catalysis, various reducing agents (e.g., NaBH(OAc)₃, H₂/catalyst), varied temperatures |
| Typical Yields | 60-95% over two steps[1] | 40-90%[2][3] |
| Substrate Scope | Broad tolerance for functional groups on the aromatic ring[1] | Dependent on the stability of the amino-ketone precursor and tolerance to reducing agents |
| Stereoselectivity | Can produce diastereomeric mixtures depending on substitution; often separable | Can be controlled by chiral auxiliaries or catalysts |
Experimental Workflows and Signaling Pathways
The logical progression of each synthetic pathway can be visualized to better understand the sequence of events and key intermediates.
References
Benchmarking new azepane synthesis methods against literature
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, is a crucial scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and stereoselective methods for its synthesis is of paramount importance to drug discovery and development. This guide provides an objective comparison of prominent new and classical methods for azepane synthesis, supported by experimental data and detailed protocols.
At a Glance: Benchmarking Azepane Synthesis Methods
The following table summarizes the key quantitative data for a selection of modern and classical azepane synthesis methodologies. This allows for a direct comparison of their efficiency and applicability.
| Synthesis Method | Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) |
| Photochemical Dearomative Ring Expansion | 4-Nitrotoluene | P(Oi-Pr)₃, Et₂NH | THF | Room Temp. | 12 | 78 (overall) | N/A |
| Enantioselective [b]-Annulated Azepane Synthesis | Cyclic α-allyl-β-oxoester | Pd(OAc)₂, (4-FC₆H₄)₃P, O-TBDPS-L-ThrOH | Toluene | 40 | 18 | 91-94 | 97-98% ee |
| Beckmann Rearrangement | Cyclohexanone Oxime | SOCl₂ | Dioxane | Room Temp. | 10-12 | 40-45 | N/A |
| Schmidt Reaction | Cyclohexanone | Hydrazoic Acid (from NaN₃ + H₂SO₄) | Chloroform/Water | <35 | 3 | High (not specified) | N/A |
| Ring-Closing Metathesis (RCM) | N-allyl-N-(4-pentenyl)amine | Grubbs II Catalyst (3 mol%) | CH₂Cl₂ | 40 | - | 92 | N/A |
| Organocatalytic Aza-Michael Addition | Carbamate with α,β-unsaturated aldehyde | Jørgensen-Hayashi Catalyst | Dioxane | Room Temp. | 24-72 | up to 80 | up to 96% ee |
In-Depth Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to facilitate replication and adaptation in the laboratory.
Photochemical Dearomative Ring Expansion of Nitroarenes
This modern approach offers a mild and efficient route to substituted azepanes from readily available nitroarenes.[1][2]
Experimental Protocol: Synthesis of 5-Methylazepane
-
Reaction Setup: In a nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrotoluene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Addition of Reagents: To the solution, add triisopropyl phosphite (P(Oi-Pr)₃, 2.0 mmol) and diethylamine (Et₂NH, 2.0 mmol).
-
Photochemical Reaction: Irradiate the stirred mixture with blue LEDs (450 nm) at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Hydrogenation: Dissolve the crude residue in ethanol (10 mL) and add 10% Palladium on carbon (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Purification: Filter the reaction mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford 5-methylazepane.
Key Advantages:
-
Mild reaction conditions (room temperature, visible light).
-
Readily available and diverse starting materials.
-
Good functional group tolerance.
Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds
This method provides access to optically active annulated azepanes with high enantioselectivity, which is crucial for the development of chiral drugs.
Experimental Protocol: Asymmetric α-Allylation and Subsequent Cyclization
Step 1: Asymmetric α-Allylation
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (5 mol%), (4-FC₆H₄)₃P (15 mol%), and O-TBDPS-L-threonine (20 mol%) in toluene.
-
Reaction Mixture: To the catalyst mixture, add the cyclic β-oxoester (1.0 equiv.) and allyl alcohol (1.1 equiv.).
-
Reaction Conditions: Stir the mixture at 40°C for 18 hours.
-
Purification: After cooling to room temperature, purify the crude product by flash column chromatography to yield the optically active α-allyl-β-oxoester.
Step 2: Ring-Closing Metathesis and Reductive Amination
-
Metathesis: The α-allylated product is then subjected to a ring-closing metathesis reaction using a Grubbs catalyst.
-
Hydrogenation and Cyclization: The resulting intermediate undergoes palladium-catalyzed hydrogenation, which also facilitates a reductive amination cascade to form the final annulated azepane.
Key Advantages:
-
High enantioselectivity (up to 98% ee).
-
Access to complex, bridged azepane scaffolds.
Beckmann Rearrangement
A classical method for the synthesis of lactams (cyclic amides), including the azepane precursor, caprolactam, from oximes.[3]
Experimental Protocol: Synthesis of Caprolactam
-
Oxime Formation: Prepare cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride.
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone oxime (1.0 equiv.) in dry dioxane.
-
Rearrangement: Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (1.0 equiv.) dropwise with stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Key Considerations:
-
The reaction is often promoted by strong acids or acidic reagents.
-
The migrating group is typically anti-periplanar to the leaving group on the nitrogen.
Schmidt Reaction
Another classic named reaction that provides a route to amides or lactams from ketones and hydrazoic acid.[4]
Experimental Protocol: Synthesis of a Diazabicyclo-octanone
-
Reaction Setup: In a well-ventilated fume hood and behind a safety shield, dissolve cis-bicyclo[3.3.0]octane-3,7-dione (7.2 mmol) in 36% aqueous HCl (20 mL).
-
Addition of Azide: Add sodium azide (9.1 mmol) portionwise over 20 minutes, ensuring the temperature remains below 35°C. Caution: Hydrazoic acid is toxic and explosive.
-
Reaction Conditions: Stir the mixture at room temperature for 3 hours.
-
Work-up: Cool the reaction to 0°C and basify to pH 10 with 20% aqueous NaOH.
-
Extraction: Filter off the precipitated NaCl and continuously extract the aqueous layer with chloroform for 48 hours.
-
Purification: Dry the organic phase over MgSO₄, remove the solvent, and purify the residue by silica gel column chromatography.
Safety Precaution:
-
Hydrazoic acid is highly toxic and explosive. This reaction must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.
Ring-Closing Metathesis (RCM)
A powerful and versatile method for the formation of cyclic alkenes, including unsaturated azepanes, using ruthenium-based catalysts.[5][6][7]
Experimental Protocol: Synthesis of a Dihydroazepine
-
Substrate Preparation: Synthesize the diene precursor, for example, N-allyl-N-(4-pentenyl)amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the diene (1.0 equiv.) in degassed dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add the Grubbs II catalyst (3 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 40°C and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with ethyl vinyl ether.
-
Purification: Concentrate the mixture and purify by flash column chromatography to isolate the dihydroazepine product.
Key Features:
-
Excellent functional group tolerance.
-
Applicable to the synthesis of a wide range of ring sizes.
Organocatalytic Asymmetric Aza-Michael Addition
This method utilizes small organic molecules as catalysts to achieve highly enantioselective C-N bond formation, leading to chiral azepane precursors.[8][9][10][11]
Experimental Protocol: Enantioselective Synthesis of a Piperidine Precursor
-
Reaction Setup: To a vial containing the carbamate bearing a remote α,β-unsaturated aldehyde (1.0 equiv.), add the Jørgensen-Hayashi catalyst (a prolinol derivative, 10 mol%) in dioxane.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-72 hours.
-
Purification: Directly purify the crude reaction mixture by flash column chromatography on silica gel to obtain the enantiomerically enriched cyclized product.
Key Advantages:
-
Metal-free catalysis.
-
High enantioselectivities are achievable.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of two distinct and modern azepane synthesis strategies.
Caption: Workflow for photochemical azepane synthesis.
Caption: Selecting an appropriate azepane synthesis method.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
A Comparative Pharmacological Profile of Azepane-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to present substituents in a defined three-dimensional space. This has led to its incorporation into a wide array of drug candidates targeting diverse biological systems. This guide provides a comparative analysis of the pharmacological profiles of several azepane-based drug candidates across different therapeutic areas, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize the quantitative pharmacological data for various azepane-based compounds, facilitating a direct comparison of their potency and selectivity.
Histamine H3 Receptor Antagonists/Inverse Agonists
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Its antagonism is a promising strategy for the treatment of neurological disorders such as narcolepsy, epilepsy, and cognitive deficits.
| Compound | Target(s) | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference(s) |
| Pitolisant (Wakix) | Human H3R | ~12.6 | - | Radioligand Binding Assay | [1] |
| 1-(6-(3-phenylphenoxy)hexyl)azepane | Human H3R | 18 | - | Radioligand Binding Assay | [2][3] |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Human H3R | 34 | 9 | Radioligand Binding, cAMP Assay | [2][3] |
| 1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane | Human H3R, BuChE | 33.9 | 590 | Radioligand Binding, Enzyme Inhibition | [3][4] |
| Reference Compounds | |||||
| Clobenpropit | Human H3R | ~0.4 | - | Radioligand Binding Assay | [1] |
| Ciproxifan | Human H3R | ~0.7 | - | Radioligand Binding Assay | [1] |
Kᵢ: Inhibitor constant, a measure of binding affinity. IC₅₀: Half-maximal inhibitory concentration, a measure of functional potency. BuChE: Butyrylcholinesterase.
Anticancer Activity
Azepane derivatives have demonstrated cytotoxic effects against various cancer cell lines. The data below presents the half-maximal inhibitory concentrations (IC₅₀) for representative compounds.
| Compound/Derivative Class | Cell Line(s) | IC₅₀ (µM) | Assay Type | Reference(s) |
| Oleoyl-azepane hybrid 1 | HCT116 (Colon Carcinoma) | 22.4 | Crystal Violet Assay | [5] |
| Oleoyl-azepane hybrid 2 | HCT116 (Colon Carcinoma) | 0.34 | Crystal Violet Assay | [5] |
| Organoplatinum-azepane 5a | Caco-2 (Colon Carcinoma) | 43.16 | MTT Assay | [6] |
| Organoplatinum-azepane 5d | Caco-2 (Colon Carcinoma) | 60.8 | MTT Assay | [6] |
| Azepane-based M4c | A549 (Lung Carcinoma) | 1.75 | MTT Assay | [7] |
| Azepane-based M4e | A549 (Lung Carcinoma) | 2.05 | MTT Assay | [7] |
| Reference Drug | ||||
| 5-Fluorouracil (5-FU) | HCT116 (Colon Carcinoma) | ~0.34 | Crystal Violet Assay | [5] |
β-Secretase (BACE1) Inhibitors
Inhibition of BACE1 is a key therapeutic strategy for Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β peptides.
| Compound/Derivative Class | Target | Kᵢ (nM) | EC₅₀ (nM) | Assay Type | Reference(s) |
| Inhibitor 3 | BACE1 | 1.1 | 39 | Enzyme Inhibition, Cell-based Assay | [8] |
| Inhibitor 5 | BACE1 | 1.8 | 1 | Enzyme Inhibition, Cell-based Assay | [8] |
| Reference Compound | |||||
| OM99-2 | BACE1 | - | - | Enzyme Inhibition | [8] |
EC₅₀: Half-maximal effective concentration in a cell-based assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the data.
Radioligand Binding Assay for Histamine H3 Receptor Affinity
This assay determines the binding affinity (Kᵢ) of a test compound to the H3 receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant human H3 receptor (hH3R).
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition binding curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
MTT Assay for Cell Viability (Anticancer Screening)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the azepane-based test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
BACE1 Enzymatic Inhibition Assay (FRET-based)
This assay measures the direct inhibition of purified BACE1 enzyme activity using Förster Resonance Energy Transfer (FRET).
-
Reagent Preparation: Prepare solutions of BACE1 enzyme, a FRET-based peptide substrate, and serial dilutions of the test inhibitor in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Assay Setup: In a 384-well plate, add the test inhibitor or vehicle control.
-
Enzyme Addition: Add the BACE1 enzyme solution to each well and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence.
-
Incubation: Incubate the plate at 37°C, protected from light. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological profiling of azepane-based drug candidates.
Caption: Signaling pathway of the histamine H3 receptor and the mechanism of action of azepane-based antagonists.
Caption: Experimental workflow for determining the anticancer activity of azepane derivatives using the MTT assay.
Caption: General workflow for a competitive radioligand binding assay to determine the affinity of a drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the Azepane Ring System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in numerous biologically active compounds and pharmaceutical drugs.[1] Its inherent flexibility presents a significant challenge and opportunity in drug design, as the conformational preferences of the ring can profoundly influence molecular recognition and biological activity. This guide provides an objective comparison of the conformational landscape of the azepane ring system, supported by experimental and computational data, to aid researchers in understanding and manipulating its structural behavior.
Conformational Landscape of Azepane
The seven-membered ring of azepane is significantly more flexible than its six-membered counterpart, piperidine, and can adopt a variety of conformations. The principal low-energy conformations are typically variations of chair and boat forms, with the twist-chair and twist-boat often representing energy minima. High-level electronic structure calculations have shown the twist-chair conformation to be the most stable for the parent azepane.[2] The chair conformation is often associated with a transition state.[2]
The conformational equilibrium of the azepane ring is sensitive to the substitution pattern. The introduction of substituents can bias the ring towards a specific conformation. For instance, selective monofluorination has been demonstrated to effectively bias the azepane ring to a single major conformation in one diastereomer.[3] This highlights the potential of using strategic substitution to control the three-dimensional structure of azepane-containing molecules.
Comparative Data on Azepane Conformations
The following tables summarize key quantitative data from computational and experimental studies on the conformational analysis of the azepane ring system.
Table 1: Calculated Conformational Energies of Azepane
| Conformation | Calculation Method | Relative Energy (kcal/mol) | Reference |
| Twist-Chair | High-level electronic structure calculations | 0.00 | [2] |
| Chair | High-level electronic structure calculations | Transition State | [2] |
| Boat | High-level electronic structure calculations | Higher in energy | [2] |
Note: The exact energy differences can vary depending on the computational method and basis set used.
Table 2: Selected Calculated and Experimental Geometrical Parameters for Azepane
| Parameter | Conformation | Calculated Value (M06-2X/6-311++G(d,p)) | Experimental Value (XRD) | Reference |
| Bond Lengths (Å) | ||||
| C-N | Chair | 1.459 | 1.459 | [2] |
| C-C | Chair | 1.529 - 1.540 | 1.527 | [2] |
| Bond Angles (°) | ||||
| C-N-C | Chair | 116.2 | 112.16 - 114.52 | [2] |
| C-C-C | Chair | 114.8 - 116.9 | - | [2] |
| Dihedral Angles (°) | ||||
| C4–C1–C2–H14 | Chair | -163 | - | [2] |
| C1–C2–C3–H15 | Chair | -175.90 | - | [2] |
Note: The dihedral angles indicate significant out-of-plane distortions. Experimental values for dihedral angles of individual protons are not typically determined by X-ray diffraction.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducible conformational analysis of the azepane ring system. The following sections outline typical protocols for the key experimental and computational techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the solution-state conformation of azepane derivatives. Key parameters include chemical shifts, coupling constants (³J), and Nuclear Overhauser Effects (NOEs).
Experimental Protocol:
-
Sample Preparation: Dissolve the azepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon signals.
-
Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) to establish proton spin systems and COSY (Correlation Spectroscopy) to identify scalar couplings.
-
Acquire 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectra to identify through-space correlations between protons, which are indicative of their spatial proximity.
-
Measure ³J coupling constants from high-resolution 1D ¹H spectra or 2D J-resolved spectra. These values can be related to dihedral angles via the Karplus equation.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Integrate NOE cross-peaks to derive distance restraints between protons.
-
Use measured ³J coupling constants to calculate dihedral angle restraints.
-
Employ computational methods (e.g., molecular mechanics or DFT) to generate conformational models that are consistent with the experimental NMR restraints.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides a precise solid-state structure of a molecule, offering definitive information about its conformation in the crystalline form.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the azepane derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and anisotropic displacement parameters.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
-
Data Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles, which define the conformation of the azepane ring.
-
The crystallographic data can be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[2]
-
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences and energetic landscape of the azepane ring.
Computational Protocol:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of the azepane derivative. This can be done using molecular mechanics force fields.
-
-
Geometry Optimization and Frequency Calculations:
-
Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or a larger basis set like cc-pVTZ for higher accuracy).[2]
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculations:
-
Calculate the relative energies of all conformers, including ZPVE corrections, to determine their relative populations at a given temperature.
-
Solvation effects can be included using implicit solvent models (e.g., PCM) or explicit solvent molecules.
-
-
Analysis of Results:
-
Analyze the optimized geometries to determine bond lengths, bond angles, and dihedral angles for each conformer.
-
Predict NMR parameters (chemical shifts and coupling constants) and compare them with experimental data to validate the computational model.
-
Conformational Interconversion Pathway
The different conformations of the azepane ring are not static but are in dynamic equilibrium. The interconversion between these forms proceeds through various transition states. A simplified representation of the key conformational equilibria is depicted below.
This guide provides a foundational understanding of the conformational analysis of the azepane ring system. By integrating experimental data from NMR and X-ray crystallography with computational modeling, researchers can gain detailed insights into the structural preferences of azepane-containing molecules, which is essential for the rational design of new therapeutics and functional materials.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (S)-Azepan-3-amine: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory practice. This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-Azepan-3-amine, a corrosive and hazardous amine compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel, the community, and the environment.
Hazard Assessment and Safety Precautions
This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the first step in safe handling and disposal. Personal Protective Equipment (PPE) is mandatory when managing this compound.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1] | Chemical-resistant gloves (e.g., nitrile), Flame-resistant lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Safety glasses with side shields or chemical splash goggles. |
| Acute Toxicity (Oral & Dermal) | Harmful if swallowed or in contact with skin.[1] | Standard laboratory PPE as listed. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Use only in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if aerosols or dust are generated. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[3] Improper disposal can lead to environmental contamination and significant legal and financial repercussions.
1. Waste Segregation and Containerization:
-
Dedicated Waste Container: Use a dedicated, leak-proof container that is chemically compatible with amines.[3][4]
-
Clear Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[3][5]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[4]
2. Storage of Chemical Waste:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3]
-
Incompatible Materials: Keep the container away from incompatible substances such as acids and strong oxidizing agents.[4]
-
Secure Storage: The storage area should be secure and inaccessible to unauthorized personnel.[2]
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.
-
Wear Appropriate PPE: Before attempting cleanup, ensure you are wearing the necessary personal protective equipment.[3]
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.[3]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[3]
4. Final Disposal:
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal.[3] They will have a list of approved hazardous waste contractors.
-
Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[3][4]
-
Incineration: High-temperature incineration is the preferred method of disposal for many organic amine compounds. This process should be carried out in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-Azepan-3-amine
(S)-Azepan-3-amine is a chemical compound utilized in research and development settings. Due to its hazardous properties, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides essential information on personal protective equipment, handling procedures, and disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Should be buttoned and have long sleeves. |
| Respiratory Protection | Fume Hood or Respirator | A properly functioning fume hood is the primary means of exposure control. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to mitigate risks. The following procedural steps outline the safe operational workflow from preparation to disposal.
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A calibrated and certified chemical fume hood must be used for all operations involving this compound.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood to minimize the risk of inhalation. Use appropriate tools to avoid direct contact.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert others. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials from spills, in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through the institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
